Biotin-4-aminophenol
説明
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Structure
3D Structure
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-hydroxyphenyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-11-7-5-10(6-8-11)17-14(21)4-2-1-3-13-15-12(9-23-13)18-16(22)19-15/h5-8,12-13,15,20H,1-4,9H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEOZJVNXVKRLR-YDHLFZDLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Biotin-4-aminophenol and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-4-aminophenol (B4AP), also known by its IUPAC name N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is a pivotal molecule in the field of proteomics and cell biology.[1] As a biotin-phenol analog, its primary utility lies in its role as a substrate for engineered peroxidases, such as APEX2, in proximity labeling techniques.[2][3][4][5] This method allows for the identification of proteins and protein networks in specific subcellular compartments. In the presence of hydrogen peroxide, APEX2 catalyzes the oxidation of this compound into a short-lived, highly reactive biotin-phenoxyl radical. This radical covalently labels electron-rich amino acid residues, primarily tyrosine, on nearby proteins, effectively tagging them with biotin (B1667282) for subsequent enrichment and identification by mass spectrometry.[2][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and detailed experimental protocols for the application of this compound.
Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
| Synonyms | Biotin-phenol, BP |
| CAS Number | 901770-40-9 |
| Molecular Formula | C₁₆H₂₁N₃O₃S |
| Molecular Weight | 335.42 g/mol [1][5] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in DMSO (≥108.4 mg/mL); Insoluble in Ethanol and Water.[1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[5] |
Table 2: Properties of Precursor Molecules
| Property | 4-Aminophenol | Biotin |
| Molecular Formula | C₆H₇NO | C₁₀H₁₆N₂O₃S |
| Molecular Weight | 109.13 g/mol | 244.31 g/mol |
| Melting Point | 187.5 °C[6] | 232-233 °C |
| Boiling Point | 284 °C[6] | Decomposes |
Spectroscopic Data:
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, some vendors provide access to this data upon request.[1][2] For reference, the characteristic spectral features of the precursor molecules are well-established.
-
4-Aminophenol:
-
Biotin:
Synthesis of this compound
A generalized workflow for this synthesis is depicted below:
Caption: Plausible synthetic route for this compound.
Experimental Protocols
The primary application of this compound is in APEX2-mediated proximity labeling. The following is a detailed protocol adapted from published methods for use in mammalian cell culture.
Materials:
-
Cells expressing the protein of interest fused to APEX2.
-
This compound (stock solution, e.g., 50 mM in DMSO).
-
Hydrogen peroxide (H₂O₂, 30% w/w, freshly diluted to e.g., 100 mM in PBS).
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-coated magnetic beads.
-
Mass spectrometry-compatible buffers and reagents.
Protocol for APEX2-Mediated Proximity Labeling in Cultured Cells:
-
Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein under appropriate conditions. If the expression is inducible, add the inducer for the desired amount of time.
-
This compound Incubation:
-
Pre-warm the cell culture medium containing 500 µM this compound.
-
Replace the existing cell culture medium with the this compound-containing medium.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Labeling Reaction:
-
Add hydrogen peroxide to the medium to a final concentration of 1 mM.
-
Gently swirl the plate to ensure even distribution.
-
Incubate for exactly 1 minute at room temperature.
-
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately add ice-cold quenching solution to the cells.
-
Wash the cells three times with ice-cold quenching solution.
-
-
Cell Lysis:
-
Lyse the cells on ice using an appropriate lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 10 minutes at 4°C).
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the clarified lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer and then with high-stringency buffers to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin).
-
Prepare the samples for mass spectrometry analysis according to standard protocols.
-
Caption: Experimental workflow for APEX2-mediated proximity labeling.
Signaling Pathways and Logical Relationships
This compound is not a signaling molecule itself but a tool to study signaling pathways and protein-protein interactions. The logical relationship of its function in proximity labeling is centered on the enzymatic activity of APEX2.
Caption: Mechanism of this compound in APEX2-mediated labeling.
Conclusion
This compound is an indispensable tool for the spatial mapping of proteomes in living cells. Its chemical properties are well-suited for its role as a substrate in APEX2-mediated proximity labeling, a technique that has revolutionized our understanding of subcellular organization and protein-protein interactions. While detailed synthetic and some physical data are not widely available, the established protocols for its application provide a robust framework for researchers to employ this powerful molecule in their studies. The continued use of this compound is expected to yield further insights into the complex molecular machinery of the cell.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, 901770-40-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. hmdb.ca [hmdb.ca]
- 8. 4-Aminophenol(123-30-8) 13C NMR spectrum [chemicalbook.com]
- 9. 4-Aminophenol(123-30-8) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Biotin-4-aminophenol structure and molecular weight
An In-depth Technical Guide to Biotin-4-aminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Biotin-Phenol (BP), is a critical reagent in modern proteomics and cell biology.[1][2][3][4] It is a derivative of biotin (B1667282), a vitamin, that has been chemically modified with a phenol (B47542) group. This modification allows it to be used in enzyme-catalyzed proximity labeling techniques to map protein-protein interactions and identify components of subcellular structures in their native cellular environment. In the presence of a peroxidase enzyme, such as APEX2 (engineered ascorbate (B8700270) peroxidase), and hydrogen peroxide (H₂O₂), this compound is converted into a highly reactive but short-lived phenoxyl radical.[1][5][6][7] This radical can then covalently bind to electron-rich amino acid residues, primarily tyrosine, on nearby proteins within a nanometer-scale radius. The attached biotin tag then serves as a handle for the subsequent enrichment and identification of these labeled proteins via mass spectrometry.
Core Properties and Structure
This compound is a white to off-white solid compound.[2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₁N₃O₃S | [2][3][5][6] |
| Molecular Weight | 335.42 g/mol | [1][2][3][6] |
| CAS Number | 901770-40-9 | [2][3][5] |
| IUPAC Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | [3] |
| Canonical SMILES | O=C(CCCC[C@@H]1SC--INVALID-LINK--([H])[C@]1([H])NC2=O)NC3=CC=C(O)C=C3 | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (≥108.4 mg/mL); Insoluble in Ethanol and Water | [3] |
| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [1][6] |
Chemical Structure:
Mechanism of Action in Proximity Labeling
The utility of this compound is centered on its role in proximity labeling, a technique that identifies proteins in close proximity to a protein of interest (POI). The general workflow involves genetically fusing the POI with a peroxidase enzyme like APEX2.
-
Incubation: Cells expressing the APEX2-POI fusion protein are incubated with this compound, which is cell-permeable.[8]
-
Activation: A brief pulse of hydrogen peroxide (H₂O₂) is added to the cells.
-
Radical Formation: The APEX2 enzyme uses H₂O₂ to oxidize the phenol moiety of this compound, generating a short-lived (~1 ms) and highly reactive phenoxyl radical.
-
Covalent Labeling: Due to its short half-life, this radical diffuses only a small distance (labeling radius < 20 nm) and reacts with nearby proteins, forming a stable covalent bond with tyrosine residues.
-
Enrichment and Analysis: The labeling reaction is quenched, cells are lysed, and the biotin-labeled proteins are captured and enriched using streptavidin-coated beads. The enriched proteins are then identified and quantified using mass spectrometry.
This process provides a "snapshot" of the protein composition of the microenvironment surrounding the protein of interest at a specific moment in time.
Experimental Protocol: APEX2-Mediated Proximity Labeling in Cultured Cells
This protocol is a representative example for using this compound to label the proteomic neighborhood of a target protein fused to APEX2 in a human cell line like HeLa.[2][9]
1. Cell Culture and Preparation:
-
Culture HeLa cells stably expressing the APEX2-fusion protein of interest in DMEM medium supplemented with 10% (v/v) fetal bovine serum.
-
For experiments sensitive to serum components, it is recommended to starve the cells in serum-free DMEM for 4 hours before probe incubation.[2][9]
2. Labeling Reaction:
-
Prepare a 500 μM working solution of this compound in the cell culture medium.
-
Incubate the cells with the this compound solution for 30 minutes to allow for probe uptake.[8]
-
To initiate the labeling, add hydrogen peroxide (H₂O₂) to a final concentration of 500 μM - 1 mM and incubate for precisely 1 minute.[2][8][9]
3. Quenching and Cell Lysis:
-
Immediately stop the reaction by aspirating the medium and washing the cells three times with an ice-cold quenching buffer (e.g., DPBS containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM trolox).[2][9]
-
Lyse the cells using an appropriate buffer (e.g., RIPA lysis buffer) containing protease and phosphatase inhibitors.
-
Sonicate the cell lysate to shear genomic DNA and clarify the lysate by centrifugation at ~16,000 x g for 10 minutes at 4°C.[2][9]
4. Enrichment of Biotinylated Proteins:
-
Incubate the clarified cell lysate (e.g., 2.5 mg of total protein) with streptavidin-conjugated magnetic or agarose (B213101) beads for several hours to overnight at 4°C with gentle rotation to capture the biotinylated proteins.[2][9]
5. Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes washes with RIPA lysis buffer, 2 M urea, and finally an ammonium (B1175870) bicarbonate buffer.[2][9]
-
Elute the bound proteins from the beads. For mass spectrometry, this is often achieved through on-bead digestion using trypsin.
6. Proteomic Analysis:
-
The digested peptides are desalted and analyzed by nano LC-MS/MS (liquid chromatography-tandem mass spectrometry) to identify and quantify the proteins that were in proximity to the APEX2-fusion protein.[2][9]
Visualized Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: Mechanism of APEX2-catalyzed proximity labeling.
Caption: Experimental workflow for proximity proteomics.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound, 901770-40-9 | BroadPharm [broadpharm.com]
- 6. mybiosource.com [mybiosource.com]
- 7. amsbio.com [amsbio.com]
- 8. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of Biotin-4-aminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-4-aminophenol, a critical reagent in modern proteomics, particularly in proximity-dependent labeling techniques such as APEX2-mediated protein mapping. This document details the chemical synthesis pathway, purification methodologies, and relevant characterization data. Furthermore, it illustrates the application of this compound in a typical experimental workflow for identifying protein-protein interactions. The information presented herein is intended to equip researchers with the necessary knowledge to produce and utilize this valuable chemical tool effectively.
Introduction
This compound, also known by its IUPAC name N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is a synthetic derivative of biotin (B1667282). It serves as a key substrate for peroxidases like APEX2 and horseradish peroxidase (HRP) in proximity labeling experiments.[1][2][3] Upon enzymatic oxidation in the presence of hydrogen peroxide, this compound is converted into a short-lived, highly reactive biotin-phenoxyl radical.[4][5] This radical can then covalently label electron-rich amino acid residues, such as tyrosine, on nearby proteins within a nanometer-scale radius.[2][4][6] The incorporated biotin tag facilitates the subsequent enrichment and identification of these labeled proteins via mass spectrometry, providing a snapshot of the proteomic environment of a specific subcellular location or protein complex.[1][4]
Synthesis of this compound
The synthesis of this compound is achieved through the formation of a stable amide bond between the carboxyl group of biotin and the amino group of 4-aminophenol (B1666318). A common and efficient method involves the use of an activated biotin derivative, such as Biotin-N-hydroxysuccinimide (Biotin-NHS) ester, which reacts readily with the primary amine of 4-aminophenol.[7][8]
Chemical Reaction Scheme
The overall reaction can be depicted as follows:
Biotin-NHS + 4-Aminophenol → this compound + N-hydroxysuccinimide
Experimental Protocol
This protocol is based on established methods for the coupling of NHS esters to primary amines.[7][8][9]
Materials:
-
Biotin-N-hydroxysuccinimide (Biotin-NHS)
-
4-Aminophenol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Methanol
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in anhydrous DMF or DMSO. If desired, add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution to deprotonate the phenolic hydroxyl group and facilitate the reaction.
-
Addition of Biotin-NHS: In a separate container, dissolve Biotin-NHS (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Reaction: Slowly add the Biotin-NHS solution to the stirred solution of 4-aminophenol at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol (e.g., 9:1 v/v). Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., ninhydrin (B49086) to detect the remaining 4-aminophenol).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
-
Alternatively, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted starting materials and N-hydroxysuccinimide), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual solvent. The primary methods for purifying small organic molecules like this compound are silica gel column chromatography and recrystallization.
Silica Gel Column Chromatography
Procedure:
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., ethyl acetate or methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% ethyl acetate and gradually increasing the proportion of methanol. The polarity of the eluent will depend on the specific TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.
Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Data Presentation
The following tables summarize the key chemical properties and expected analytical data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
| Molecular Formula | C₁₆H₂₁N₃O₃S |
| Molecular Weight | 335.42 g/mol |
| CAS Number | 901770-40-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Table 2: Synthesis and Purification Data (Hypothetical)
| Parameter | Value |
| Reaction Yield (Crude) | 85-95% |
| Purity (after Chromatography) | >98% |
| Purity (after Recrystallization) | >99% |
| TLC Rf (EtOAc:MeOH 9:1) | ~0.4 |
Table 3: Characterization Data (Expected)
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.3 (s, 1H, Ar-OH), ~8.4 (s, 1H, Ar-NH-C=O), ~7.4-6.7 (m, 4H, Ar-H), ~6.4 (s, 1H, ureido-NH), ~6.3 (s, 1H, ureido-NH), ~4.3 (m, 1H), ~4.1 (m, 1H), ~3.1 (m, 1H), ~2.8 (dd, 1H), ~2.6 (d, 1H), ~2.2 (t, 2H), ~1.6-1.3 (m, 6H).[10] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~172 (amide C=O), ~163 (ureido C=O), ~155 (Ar-C-OH), ~142 (Ar-C-NH), ~122 (Ar-CH), ~116 (Ar-CH), ~61 (biotin C-4), ~59 (biotin C-3a), ~55 (biotin C-6a), ~40 (biotin C-2), ~35 (biotin Cα), ~28 (biotin Cβ, Cγ), ~25 (biotin Cδ).[10] |
| Mass Spectrometry (ESI+) | m/z: 336.13 [M+H]⁺, 358.11 [M+Na]⁺ |
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
APEX2 Proximity Labeling Experimental Workflow
This diagram outlines the key steps in using this compound for proximity-dependent proteomic profiling with the APEX2 enzyme.
Caption: Experimental workflow for APEX2-mediated proximity labeling.
Conclusion
This compound is an indispensable tool for the spatial and temporal resolution of proteomes in living cells. The synthesis via amide coupling of an activated biotin species with 4-aminophenol is a robust and scalable method. Proper purification by column chromatography or recrystallization is critical to ensure the high purity required for sensitive downstream applications. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to synthesize, purify, and utilize this compound in their studies of protein-protein interactions and cellular architecture.
References
- 1. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotinyl tyramide | TargetMol [targetmol.com]
- 4. Proximity-Labeling MS (APEX-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 5. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotin-4-aminophenol for Tyrosine Residue Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for the site-specific labeling of tyrosine residues in proteins using Biotin-4-aminophenol. This technique, a form of proximity-dependent biotinylation, offers a powerful tool for investigating protein-protein interactions, mapping protein complexes, and identifying components of subcellular proteomes.
Introduction to Tyrosine-Specific Biotinylation
Site-specific modification of proteins is a cornerstone of modern proteomics and drug development. While traditional biotinylation methods often target abundant and accessible lysine (B10760008) residues, leading to heterogeneous labeling, the ability to specifically conjugate biotin (B1667282) to tyrosine residues offers a more controlled and targeted approach. Tyrosine, with its unique phenolic side chain, is less frequently surface-exposed than lysine, making its modification a valuable tool for probing specific protein microenvironments and interactions.
This compound has emerged as a highly efficient and selective reagent for this purpose.[1][2][3][4] Its application, primarily in the context of enzyme-catalyzed proximity labeling, allows for the covalent attachment of a biotin tag to tyrosine residues of proteins in close proximity to a targeted enzyme, typically horseradish peroxidase (HRP) or a genetically engineered variant like APEX2.[5][6] This guide will delve into the chemical mechanism, experimental protocols, and data analysis strategies associated with the use of this compound for tyrosine residue conjugation.
The Chemical Mechanism of this compound Conjugation
The conjugation of this compound to tyrosine residues is not a direct chemical reaction but rather an enzyme-catalyzed process that generates a highly reactive biotin-phenoxyl radical intermediate. This process can be summarized in the following key steps:
-
Enzyme Activation: Horseradish peroxidase (HRP) or an APEX2 fusion protein is brought into proximity with the protein of interest, often via an antibody-antigen interaction or by genetic fusion.
-
Radical Generation: In the presence of hydrogen peroxide (H₂O₂), the peroxidase catalyzes the one-electron oxidation of this compound.[5][7] This generates a short-lived and highly reactive biotin-phenoxyl radical.
-
Covalent Conjugation: The biotin-phenoxyl radical rapidly diffuses and reacts with electron-rich amino acid side chains within a limited radius of the enzyme. Due to its high reactivity and the electron-rich nature of the phenol (B47542) ring, this radical preferentially reacts with the phenolic side chain of tyrosine residues, forming a stable covalent bond.[5]
This proximity-dependent labeling strategy ensures that only proteins in the immediate vicinity of the peroxidase are biotinylated, providing a snapshot of the local proteome.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. It is important to note that specific conditions may require optimization based on the target protein and experimental system.
In Vitro Protein Biotinylation using HRP
This protocol describes the biotinylation of a purified protein in solution using HRP conjugated to an antibody that recognizes the target protein.
Materials:
-
Purified target protein
-
HRP-conjugated antibody specific to the target protein
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) (freshly diluted)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 10 mM sodium azide, 10 mM sodium ascorbate (B8700270) in PBS)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody-Protein Binding: Incubate the purified target protein with the HRP-conjugated antibody at a molar ratio of 1:1 to 1:5 (protein:antibody) in PBS for 1-2 hours at room temperature with gentle agitation.
-
Biotinylation Reaction Setup: To the protein-antibody complex, add this compound to a final concentration of 50-500 µM. Incubate for 30 minutes at room temperature.
-
Initiation of Labeling: Initiate the biotinylation reaction by adding freshly diluted H₂O₂ to a final concentration of 100-500 µM. Allow the reaction to proceed for 1-5 minutes at room temperature. The optimal reaction time should be determined empirically.
-
Quenching the Reaction: Stop the reaction by adding an equal volume of ice-cold quenching buffer.
-
Removal of Excess Reagents: Remove unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Quantification of Biotinylation: Determine the degree of biotinylation using methods such as the HABA assay or a fluorescence-based quantification kit.[1][8][9][10][11][12]
Proximity Labeling in Cell Culture using APEX2
This protocol is adapted from established methods for APEX2-mediated proximity labeling in living cells.[1][2]
Materials:
-
Cells expressing the protein of interest fused to APEX2
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, 10 mM Trolox in PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture and Induction: Culture the APEX2-fusion expressing cells to the desired confluency. If the expression is inducible, add the appropriate inducer.
-
This compound Incubation: Replace the culture medium with fresh medium containing 500 µM this compound. Incubate the cells for 30 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to the medium to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.
-
Quenching: Immediately aspirate the medium and wash the cells three times with ice-cold quenching solution.
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Streptavidin Pull-down: Incubate the clarified lysate with pre-washed streptavidin-coated magnetic beads overnight at 4°C with rotation.[13][14][15][16][17]
-
Washing: Wash the beads extensively with RIPA buffer, followed by high-salt and high-pH washes to remove non-specific binders.
-
Elution and Analysis: Elute the biotinylated proteins from the beads using a buffer containing free biotin or by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.
Data Presentation and Analysis
Quantification of Biotinylation
Accurate quantification of the degree of biotinylation is crucial for ensuring experimental reproducibility. The following table summarizes common methods for this purpose.
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin (B1170675) by biotin, leading to a decrease in absorbance at 500 nm.[11] | Simple, inexpensive, and uses a standard spectrophotometer. | Lower sensitivity, requires larger sample amounts, and is a destructive assay.[1] |
| Fluorescence-Based Assays | Fluorometric assay where biotin displaces a quencher-labeled ligand from a fluorescently-labeled avidin, resulting in an increase in fluorescence.[1] | High sensitivity, requires small sample volumes. | Requires a fluorescence plate reader, potential for interference from other fluorescent compounds. |
| LC-MS/MS | Direct detection and quantification of biotinylated peptides after proteolytic digestion of the protein.[18][19][20][21][22][23] | Provides site-specific information on labeling and can be highly quantitative with appropriate standards. | Requires specialized equipment and expertise in mass spectrometry data analysis. |
Analysis of Biotinylated Proteins by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for identifying and quantifying proteins labeled with this compound. Key considerations for this analysis include:
-
Sample Preparation: Eluted proteins from the streptavidin pull-down are typically subjected to in-solution or on-bead tryptic digestion.
-
Mass Shift: The covalent attachment of this compound to a tyrosine residue results in a specific mass shift that can be used to identify modified peptides in the mass spectrometer.
-
Data Analysis: Database search algorithms should be configured to include the mass of the this compound adduct as a variable modification on tyrosine residues.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 901770-40-9 | BroadPharm [broadpharm.com]
- 5. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for identifying components of subcellular compartments by antibody-based in situ biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mds-usa.com [mds-usa.com]
- 8. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 10. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 11. mesoscale.com [mesoscale.com]
- 12. benchchem.com [benchchem.com]
- 13. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 16. Biotinylated peptide pull down assay [bio-protocol.org]
- 17. apexbt.com [apexbt.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Detectability of Biotin Tags by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Rise of Biotin-Phenol Analogs: A Technical Guide to Proximity Labeling
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) and the spatial organization of the proteome is fundamental to understanding cellular function and disease. Proximity labeling (PL) has emerged as a powerful technology to map these intricate networks in living cells. At the heart of many PL applications are biotin-phenol analogs, small molecules that, when enzymatically activated, create a snapshot of the immediate proteomic environment of a protein of interest. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of biotin-phenol analogs, with a focus on providing actionable data and protocols for researchers in the field.
Introduction to Peroxidase-Catalyzed Proximity Labeling
Enzyme-catalyzed proximity labeling relies on fusing a promiscuous labeling enzyme to a protein of interest. This enzyme then converts a supplied substrate into a highly reactive, short-lived species that covalently tags nearby biomolecules, typically within a nanometer-scale radius. For peroxidase-based PL, the key players are the enzyme, usually an engineered ascorbate (B8700270) peroxidase like APEX2, and a biotin-phenol substrate.
The general mechanism involves the peroxidase-mediated oxidation of biotin-phenol in the presence of hydrogen peroxide (H₂O₂). This generates a highly reactive biotin-phenoxyl radical with a half-life of less than one millisecond.[1][2] This radical rapidly diffuses and covalently labels electron-rich amino acid residues, primarily tyrosine, on neighboring proteins.[3][4] The resulting biotinylated proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry.[5]
The Evolution of Biotin-Phenol Analogs
While biotin-phenol (also known as biotin-tyramide) is the foundational substrate for peroxidase-catalyzed PL, several analogs have been developed to overcome its limitations and expand the capabilities of the technology. These analogs offer improvements in areas such as membrane permeability, labeling efficiency for different biomolecules, and ease of downstream analysis.
Key Biotin-Phenol Analogs and Their Applications:
| Analog | Structure | Key Features & Applications |
| Biotin-Phenol (BP) | A phenol (B47542) ring linked to biotin (B1667282) via an amide bond. | The original and most widely used substrate for APEX-based proteomics. It has moderate cell membrane permeability, allowing it to access intracellular compartments.[6] |
| Desthiobiotin-Phenol (DBP) | A sulfur-free analog of biotin linked to a phenol. | The weaker binding affinity to streptavidin allows for milder elution conditions during purification, improving the recovery of labeled peptides. The absence of sulfur also prevents oxidation during the labeling reaction.[6] |
| Biotin-xx-phenol (BxxP) | Biotin linked to phenol via a long, polar hexanoyl linker. | This analog is membrane-impermeant, making it ideal for selectively labeling proteins on the cell surface or within specific extracellular spaces, such as synaptic clefts.[6] |
| Biotin-aniline (Btn-An) | An aniline (B41778) group replaces the phenol moiety. | Exhibits enhanced labeling efficiency for nucleic acids (RNA and DNA) compared to biotin-phenol, making it a valuable tool for studying protein-nucleic acid interactions.[6] |
| Alkyne-Phenol (Alk-Ph) | The biotin moiety is replaced with a small, clickable alkyne group. | The smaller size and increased water solubility improve cell wall permeability, particularly in organisms like yeast. Labeled proteins are detected via a subsequent click chemistry reaction with an azide-biotin tag. |
Quantitative Data on Biotin-Phenol Analogs
The choice of biotin-phenol analog can significantly impact the outcome of a proximity labeling experiment. The following tables summarize key quantitative parameters to aid in experimental design.
Table 1: Labeling Efficiency and Specificity
| Analog | Target Biomolecule | Relative Labeling Efficiency | Labeling Radius (approx.) | Reference |
| Biotin-Phenol (BP) | Proteins | High | < 20 nm | [4] |
| Desthiobiotin-Phenol (DBP) | Proteins | Similar to BP | < 20 nm | [6] |
| Biotin-xx-phenol (BxxP) | Cell-surface proteins | High (extracellular) | < 20 nm | [6] |
| Biotin-aniline (Btn-An) | RNA/DNA | Higher than BP for nucleic acids | Not specified | [6] |
| Alkyne-Phenol (Alk-Ph) | Proteins/RNA | High (especially in yeast) | Not specified |
Table 2: Recommended Starting Concentrations for APEX2 Labeling
| Analog | Cell Type | Concentration | Incubation Time | H₂O₂ Concentration | Labeling Time | Reference |
| Biotin-Phenol (BP) | Mammalian cells | 500 µM | 30 min | 1 mM | 1 min | [7] |
| Biotin-Phenol (BP) | Yeast (with sorbitol) | 2.5 mM | 1 hour | 1 mM | 1 min | |
| Biotin-Phenol (BP) | Confluent epithelial cells | 2.5 mM | 30 min | 0.1-0.5 mM | 1 min | [3] |
| Alkyne-Phenol (Alk-Ph) | Yeast | 500 µM | 30 min | 1 mM | 1 min |
Note: These are starting recommendations and may require optimization for specific cell lines and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of biotin-phenol and its application in a typical APEX2-based proximity labeling experiment.
Synthesis of Biotinyl-Tyramide (Biotin-Phenol)
This protocol describes a one-step synthesis of biotinyl-tyramide from biotin-NHS and tyramine (B21549).
Materials:
-
Biotin-NHS (N-Hydroxysuccinimide ester)
-
Tyramine hydrochloride
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Biotin-NHS in DMF to a concentration of 10 mg/mL (Stock A). Prepare this solution fresh.
-
Dissolve tyramine hydrochloride in DMF to a concentration of 10 mg/mL. To this solution, add a 1.25-fold molar equivalent of triethylamine to neutralize the hydrochloride and deprotonate the amine (Stock B).
-
-
Coupling Reaction:
-
Add a 1.1-fold molar equivalent of Stock A to Stock B.
-
Incubate the reaction mixture at room temperature in the dark for 2 hours with gentle mixing.
-
-
Preparation of Working Stock:
-
Dilute the reaction mixture with ethanol to a final concentration of 1 mg/mL. This biotin-tyramide stock solution can be stored at -20°C.
-
APEX2-Mediated Proximity Labeling in Mammalian Cells
This protocol outlines the steps for labeling proteins proximal to an APEX2-fusion protein in cultured mammalian cells.
Materials:
-
Mammalian cells expressing the APEX2-fusion protein of interest
-
Complete cell culture medium
-
Biotin-phenol (BP) stock solution (e.g., 50 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) (30% w/w stock solution)
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Streptavidin-conjugated magnetic beads
Procedure:
-
Cell Preparation: Plate cells expressing the APEX2-fusion protein and allow them to reach the desired confluency.
-
Biotin-Phenol Incubation:
-
Warm the complete culture medium to 37°C.
-
Add the biotin-phenol stock solution to the medium to a final concentration of 500 µM.
-
Replace the existing cell culture medium with the BP-containing medium and incubate for 30 minutes at 37°C.
-
-
Labeling Reaction:
-
Prepare a fresh dilution of H₂O₂ in PBS to a final concentration of 1 mM.
-
Add the H₂O₂ solution to the cells and incubate for exactly 1 minute at room temperature.
-
-
Quenching:
-
Immediately aspirate the H₂O₂-containing medium and wash the cells three times with ice-cold quenching solution to stop the labeling reaction.
-
-
Cell Lysis:
-
Lyse the cells in ice-cold RIPA buffer.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
-
Streptavidin Pulldown:
-
Incubate the clarified lysate with pre-washed streptavidin magnetic beads overnight at 4°C with rotation.
-
Wash the beads extensively with RIPA buffer, followed by washes with high-salt and urea-containing buffers to reduce non-specific binding.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing free biotin.
-
Alternatively, perform an on-bead tryptic digest for direct analysis by mass spectrometry.
-
Application in Drug Discovery and Development
Proximity labeling with biotin-phenol analogs is a powerful tool for various stages of the drug discovery pipeline, from target identification to mechanism of action studies.
-
Target Deconvolution: For drugs discovered through phenotypic screens, identifying the direct protein target is a major hurdle. By attaching a biotin-phenol labeling catalyst to a small molecule drug, researchers can identify the proteins that come into close proximity with the drug inside the cell, thus revealing its direct targets and off-targets.
-
Mapping Drug-Induced PPIs: Drugs often exert their effects by modulating protein-protein interactions. APEX2-based PL can be used to map the changes in the interactome of a target protein upon drug treatment, providing insights into the drug's mechanism of action.
-
Identifying Kinase Substrates: Identifying the substrates of kinases is crucial for understanding their role in signaling pathways and for developing targeted therapies. By fusing APEX2 to a kinase of interest, researchers can enrich for and identify proximal proteins that are potential substrates.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate the core signaling pathway of APEX2-mediated labeling and the general experimental workflow.
Conclusion
Biotin-phenol analogs have become indispensable tools for modern proteomics and drug discovery. The continued development of novel analogs with improved properties, coupled with advancements in mass spectrometry, will further enhance our ability to map the intricate molecular landscapes of the cell. This guide provides a solid foundation for researchers to understand, select, and implement these powerful chemical probes in their own investigations, ultimately accelerating our understanding of biology and the development of new therapeutics.
References
- 1. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogating Kinase–Substrate Relationships with Proximity Labeling and Phosphorylation Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. researchgate.net [researchgate.net]
Technical Guide: Biotin-4-aminophenol Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Biotin-4-aminophenol, a critical reagent in modern proteomics. It also details its primary application in proximity labeling for the elucidation of protein-protein interaction networks.
Core Concepts: Solubility Data
This compound exhibits variable solubility depending on the solvent system. Its solubility is a crucial factor for its use in biological assays, particularly in preparing stock solutions and working concentrations for cell-based experiments.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥108.4 mg/mL | ~323 | Sonication and warming may be required for complete dissolution. |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Note: The data presented is compiled from various sources. It is recommended to perform solubility tests for specific applications and buffer systems.
Core Concepts: Stability Profile
The stability of this compound is influenced by its 4-aminophenol (B1666318) moiety, which is susceptible to oxidation. Understanding its stability is critical for the accurate interpretation of experimental results and for proper storage.
General Stability:
-
Oxidation: The 4-aminophenol component can oxidize upon exposure to air and light, particularly in alkaline solutions. This can lead to the formation of colored byproducts.
-
Storage of Solutions: For optimal stability, it is recommended to store this compound solutions at low temperatures. Stock solutions in DMSO can be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to prepare fresh aqueous working solutions before each experiment and avoid long-term storage.
Quantitative stability data, including degradation kinetics under various pH, temperature, and light conditions, is not extensively available in the public domain. It is recommended to perform specific stability studies for long-term experimental setups.
Experimental Protocols
General Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mM).
Protocol for APEX2-Mediated Proximity Labeling
This compound is a key substrate for the engineered ascorbate (B8700270) peroxidase APEX2 in proximity labeling experiments to map protein interaction networks in living cells.
-
Cell Transfection: Transfect cells with a plasmid encoding the protein of interest fused to APEX2.
-
Cell Culture: Culture the transfected cells to allow for the expression and correct localization of the fusion protein.
-
This compound Labeling:
-
Incubate the cells with this compound (typically 500 µM) for 30-60 minutes.
-
Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM for 1 minute.
-
-
Quenching: Stop the reaction by washing the cells with a quenching solution (e.g., PBS containing sodium azide (B81097) and sodium ascorbate).
-
Cell Lysis: Lyse the cells to release the biotinylated proteins.
-
Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to capture and enrich the biotinylated proteins from the cell lysate.
-
Protein Identification: Elute the captured proteins and identify them using mass spectrometry.
Visualizations
APEX2 Proximity Labeling Principle
The following diagram illustrates the core principle of APEX2-mediated proximity labeling, where this compound is converted into a reactive radical to label nearby proteins.
An In-depth Technical Guide to the Safety and Handling of Biotin-4-aminophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Biotin-4-aminophenol, a biotin-phenol analog used in research applications for generating free radicals and conjugating to tyrosine residues in proteins.[1][2][3][4] Due to the limited availability of specific safety data for this compound, this guide also incorporates relevant data from the structurally related compound, 4-aminophenol (B1666318), to provide a thorough overview of potential hazards.
Product Identification and Properties
| Property | Data | Reference |
| Chemical Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | [4][5] |
| CAS Number | 901770-40-9 | [5] |
| Molecular Formula | C16H21N3O3S | [4][5] |
| Molecular Weight | 335.42 g/mol | [4] |
| Physical Form | Solid | [5] |
| Appearance | Beige solid | [6] |
| Solubility | Soluble in DMSO (≥108.4 mg/mL), insoluble in ethanol (B145695) and water. | [4] |
| Storage | Store in a freezer under -20°C in a dark, inert atmosphere.[5] It is sensitive to air, light, and moisture.[7] | |
| Purity | Typically >97% | [5] |
Hazard Identification and Classification
This compound is classified as hazardous. The signal word is "Warning".[5] The primary hazards are associated with its potential toxicity if ingested or inhaled, and its ability to cause skin and eye irritation.[5]
Hazard Statements:
Due to its structural similarity to 4-aminophenol, the following additional hazards should be considered:
-
H317: May cause an allergic skin reaction.[7]
-
H373: May cause damage to organs (kidney) through prolonged or repeated exposure.[7]
-
H410: Very toxic to aquatic life with long lasting effects.[7]
NFPA Ratings (for 4-aminophenol):
| Category | Rating (0-4) |
| Health | 0 |
| Fire | 0 |
| Reactivity | 0 |
(Source: Based on data for a related compound)
Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 375 mg/kg | |
| LDLo | Mouse | Intraperitoneal | 100 mg/kg | |
| LC50 (96h) | Oryzias latipes (Orange-red killifish) | - | 0.82 mg/L | [7] |
| EC50 (48h) | Daphnia magna (Water flea) | - | 0.089 mg/L | [7] |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.
Caption: Workflow for the safe handling of this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: A lab coat and other protective clothing should be worn.[10]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[10]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P3).[7]
Hygiene Measures:
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[7][8]
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [6][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [10][11] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. | [9][10][11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [9][10][11] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides may be formed.[12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7][11]
Accidental Release:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE to avoid contact with the skin, eyes, and clothing, and to prevent inhalation of dust.[7][10][11]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[7][10]
-
Containment and Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[9][11] For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Storage and Disposal
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][11]
-
Store in a freezer at -20°C for long-term stability.[5]
-
Protect from air, light, and moisture.[7]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[7][9]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[10]
-
The material should be treated as hazardous waste.[10]
Experimental Protocol: Proximity Labeling in Cell Culture
The following is a summarized experimental protocol for the use of this compound in proximity labeling experiments in cell culture.
Caption: Experimental workflow for proximity labeling using this compound.
Methodology:
-
Cell Culture: HeLa or HT1080 cells stably expressing an APEX2-FLAG tagged protein of interest are cultured in appropriate media.[1]
-
Probe Incubation: Cells are incubated with 500 µM this compound for 28 minutes. For experiments involving cell stimulation, an appropriate agonist (e.g., 100 ng/mL EGF) can be added during the incubation period.[1]
-
Labeling Reaction: With one minute remaining in the incubation, 500 µM H2O2 is added to initiate the proximity labeling reaction.[1]
-
Quenching: The reaction is stopped by adding a cold quenching buffer (containing sodium azide, sodium ascorbate, and tocotrienols in DPBS) and washing the cells with ice-cold DPBS.[1]
-
Cell Lysis and Enrichment: Cells are lysed, and the lysate is incubated with streptavidin agarose (B213101) beads to capture the biotinylated proteins.[1]
-
Proteomic Analysis: The captured proteins are digested on-bead with trypsin, and the resulting peptides are analyzed by nano LC-MS/MS.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. apexbt.com [apexbt.com]
- 5. This compound | 901770-40-9 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. lobachemie.com [lobachemie.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. isg.ku.edu.tr [isg.ku.edu.tr]
The Role of Biotin-4-aminophenol in Proximity Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity labeling (PL) has emerged as a powerful technique for mapping protein-protein interactions (PPIs) and elucidating the composition of subcellular compartments within the native cellular environment. At the core of peroxidase-based PL methods, such as APEX (engineered ascorbate (B8700270) peroxidase) and its successor APEX2, lies the small molecule substrate: Biotin-4-aminophenol. This technical guide provides a comprehensive overview of the critical role of this compound in proximity labeling studies, offering detailed experimental protocols, quantitative comparisons of PL methodologies, and illustrative examples of its application in dissecting complex signaling pathways.
The Principle of Peroxidase-Catalyzed Proximity Labeling
Peroxidase-based proximity labeling hinges on the enzymatic generation of highly reactive, short-lived biotinylating species. The process is initiated by fusing a peroxidase enzyme, most commonly APEX2, to a protein of interest.[1] In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the one-electron oxidation of this compound (also known as biotin-phenol or biotin-tyramide).[1][2][3] This reaction generates biotin-phenoxyl radicals, which are highly reactive and have a very short half-life (<1 ms).[2][4] These radicals diffuse a limited distance from the enzyme, estimated to be within a 20 nm radius, and covalently label electron-rich amino acid residues, primarily tyrosine, on nearby endogenous proteins.[4][5][6][7] The resulting biotinylated proteins can then be enriched using streptavidin-based affinity purification and identified by mass spectrometry, providing a snapshot of the proteomic neighborhood of the protein of interest.[1]
Quantitative Comparison of Proximity Labeling Methods
The choice of proximity labeling method is critical and depends on the specific experimental goals. Here, we compare key quantitative parameters of APEX2, which utilizes this compound, with the biotin (B1667282) ligase-based methods BioID and TurboID.
| Feature | APEX2 | BioID | TurboID |
| Enzyme | Engineered Ascorbate Peroxidase | Promiscuous E. coli Biotin Ligase (BirA*) | Engineered promiscuous Biotin Ligase |
| Substrate(s) | This compound, H₂O₂ | Biotin, ATP | Biotin, ATP |
| Labeling Time | ~1 minute | 18-24 hours | ~10 minutes |
| Labeling Radius | ~20 nm[4][5][6][7] | ~10 nm | ~10 nm[5] |
| Labeled Residues | Primarily Tyrosine[1][5] | Lysine | Lysine[5] |
| Temporal Control | High | Low | Moderate |
| Toxicity | H₂O₂ can be toxic to cells[3] | Generally low | Potential for cytotoxicity with constitutive labeling[1] |
| Number of Identified Proteins | Varies; can identify hundreds to over a thousand proteins depending on the target and cell type.[6][8] | Generally lower than APEX2 and TurboID. | Often identifies a higher number of proteins compared to BioID.[5][9] |
Experimental Protocols
General Workflow for APEX2-Mediated Proximity Labeling
The following is a generalized protocol for a typical APEX2 proximity labeling experiment in mammalian cells. Optimization of specific parameters, such as cell type, protein of interest expression levels, and reagent concentrations, is crucial for successful outcomes.
Caption: A generalized workflow for an APEX2 proximity labeling experiment.
Detailed Methodologies
1. Plasmid Construction and Lentiviral Production:
-
The coding sequence for APEX2 is typically fused to the N- or C-terminus of the protein of interest, often with a flexible linker.
-
The fusion construct is cloned into a suitable expression vector, such as a lentiviral vector for stable cell line generation.
-
For viral production, the expression vector is co-transfected with packaging plasmids into a packaging cell line (e.g., HEK293T).
2. Cell Line Generation and Culture:
-
Target cells are transduced with the lentivirus and selected to generate a stable cell line expressing the APEX2-fusion protein.
-
It is crucial to verify the correct localization and expression level of the fusion protein by immunofluorescence microscopy and Western blotting.
3. This compound Labeling:
-
Culture the stable cell line to the desired confluency.
-
Prepare a fresh stock solution of this compound (e.g., 50 mM in DMSO).
-
Dilute the this compound stock solution in the cell culture medium to a final working concentration (typically 500 µM).
-
Incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C.[2]
4. Initiation of Labeling Reaction:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in PBS (e.g., 100 mM).
-
Add H₂O₂ to the cells to a final concentration of 1 mM.
5. Quenching the Reaction:
-
Immediately aspirate the H₂O₂-containing medium.
-
Wash the cells three times with a quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS) to stop the labeling reaction.[12]
6. Cell Lysis and Protein Extraction:
-
Lyse the cells on ice using a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cellular debris.
7. Enrichment of Biotinylated Proteins:
-
Incubate the cleared lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
8. On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., containing urea (B33335) and DTT).
-
Reduce and alkylate the proteins.
-
Digest the proteins on-bead with trypsin overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
9. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant).[6]
-
Identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are significantly enriched in the APEX2-fusion protein sample compared to negative controls (e.g., cells expressing cytosolic APEX2 or untransfected cells).
-
Utilize bioinformatics tools for pathway and gene ontology analysis to interpret the biological significance of the identified protein networks.
Applications in Signaling Pathway Elucidation
This compound-based proximity labeling has been instrumental in dissecting the dynamic protein interactions within complex signaling pathways. Below are two examples illustrating its application.
Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Using APEX2 fused to the Wnt receptor Frizzled 7 (Fzd7), researchers have identified novel interactors upon pathway activation with Wnt3a.[10][13] This approach revealed the recruitment of proteins involved in actin cytoskeleton regulation, vesicle trafficking, and phospholipid modification to the Fzd7 receptor complex.[10][13]
Caption: APEX2-Fzd7 proximity labeling identifies new pathway components.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, initiates a cascade of intracellular signals and undergoes endocytosis. By fusing APEX2 to EGFR, researchers have mapped the time-resolved proximity proteome of the activated receptor.[8][11][14] This has provided a detailed inventory of proteins that associate with EGFR at the plasma membrane and during its trafficking through endosomal compartments, including known signaling adaptors like Grb2 and SHC1, as well as novel components of the endocytic machinery.[11]
Caption: Time-resolved APEX2 labeling of the EGFR interactome.
Conclusion
This compound is an indispensable tool in the field of proteomics, enabling the high-resolution mapping of protein interaction networks in living cells through peroxidase-catalyzed proximity labeling. The rapid kinetics and spatial precision afforded by the APEX2/Biotin-4-aminophenol system provide a powerful approach to unraveling the complexities of cellular organization and signaling. As methodologies continue to evolve, the applications of this compound-based proximity labeling are poised to further expand our understanding of fundamental biological processes and their dysregulation in disease, offering new avenues for therapeutic intervention.
References
- 1. Proximity labeling - Wikipedia [en.wikipedia.org]
- 2. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Proximity-dependent biotin labeling in yeast using the engineered ascorbate peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APEX2 and TurboID define unique subcellular proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 13. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Biotin-4-aminophenol for Protein Labeling in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent labeling is a powerful technique for identifying protein-protein interactions and mapping the proteomic landscape of specific subcellular compartments in living cells. The Biotin-4-aminophenol (B4AP) method, in conjunction with a peroxidase such as horseradish peroxidase (HRP), offers a robust and efficient strategy for covalently tagging nearby proteins with biotin (B1667282). B4AP serves as a substrate for the peroxidase, which, in the presence of hydrogen peroxide (H₂O₂), generates a short-lived, highly reactive phenoxyl radical. This radical species diffuses over a limited radius and covalently labels electron-rich amino acid residues, primarily tyrosines, on neighboring proteins. The incorporated biotin moiety then allows for the stringent purification of these labeled proteins using streptavidin-based affinity capture, followed by identification and quantification via mass spectrometry.[1][2][3]
This compound is reported to be a more potent analog than the previously used biotin-phenol (BP1), generating free radicals that conjugate to tyrosine residues more efficiently and selectively.[4] This increased efficiency can lead to a greater number of identified proteins and a more comprehensive snapshot of the local proteome.
Principle of the Method
The core of the this compound protocol lies in the enzymatic activation of B4AP by a targeted peroxidase. Typically, the peroxidase (e.g., APEX2, an engineered ascorbate (B8700270) peroxidase, or HRP) is genetically fused to a protein of interest, thereby directing the labeling to a specific subcellular location or protein complex.[1] Upon addition of B4AP and a brief pulse of H₂O₂, the peroxidase catalyzes the one-electron oxidation of the phenolic group of B4AP, creating a biotin-phenoxyl radical. This radical is highly reactive and has a short half-life (estimated to be less than 1 ms), ensuring that labeling is restricted to proteins in the immediate vicinity of the peroxidase.[2][5] The covalent attachment of the biotin tag to tyrosine residues of these proximal proteins enables their subsequent enrichment and analysis.
Caption: HRP-mediated generation of biotin-phenoxyl radicals for protein labeling.
Quantitative Data Summary
Quantitative mass spectrometry is essential for analyzing the results of a this compound labeling experiment. While specific results will vary depending on the experimental setup (e.g., the protein of interest, cell type, and mass spectrometry platform), the following table summarizes key quantitative metrics and performance characteristics that are typically evaluated for proximity labeling reagents.
| Parameter | Description | Method of Analysis | Supporting Evidence |
| Number of Identified Proteins | The total number of unique proteins identified following streptavidin enrichment and mass spectrometry. This metric reflects the overall efficiency and coverage of the labeling. | Shotgun Proteomics (LC-MS/MS) | [6][7] |
| Enrichment Efficiency | The degree to which known proximal proteins or proteins localized to the target compartment are enriched over background proteins. This is often assessed by comparing the abundance of proteins in the labeled sample versus a negative control. | Quantitative Proteomics (e.g., SILAC, TMT, iTRAQ, Label-Free Quantification) | [1][5] |
| Labeling Specificity | The proportion of identified proteins that are known to reside in the targeted subcellular location or interact with the bait protein. This is often evaluated using bioinformatics databases such as Gene Ontology (GO). | GO Term Enrichment Analysis | [5] |
| Off-target Reactions | The extent of labeling of proteins outside the expected proximity. This can be assessed by comparing labeling patterns with different bait proteins or in control experiments. | Comparative Proteomics | [8] |
| Labeling Kinetics | The speed of the labeling reaction. Peroxidase-based methods like B4AP with HRP/APEX2 have very rapid kinetics (typically 1 minute). | Time-course Experiments | [1][5] |
Experimental Protocols
The following is a generalized protocol for protein labeling in mammalian cells using this compound. Optimization of incubation times, and concentrations of B4AP and H₂O₂ may be necessary for specific cell lines and experimental goals.
Materials
-
Cells: Mammalian cell line stably expressing the HRP- or APEX2-fusion protein of interest.
-
Cell Culture Medium: Appropriate for the cell line (e.g., DMEM, MEM).[4]
-
Fetal Bovine Serum (FBS)
-
Puromycin (or other selection antibiotic)
-
Serum-free medium (for starvation, if required)
-
This compound (B4AP) stock solution: Prepare a stock solution in DMSO.
-
Hydrogen peroxide (H₂O₂) solution: Prepare fresh from a stock solution.
-
Quenching Buffer: 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM trolox (B1683679) in ice-cold DPBS.[4]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
RIPA Lysis Buffer: (or other suitable lysis buffer) containing protease inhibitors.
-
Streptavidin-conjugated beads (e.g., streptavidin-agarose or magnetic beads).
-
Wash Buffers:
-
RIPA lysis buffer
-
2 M Urea (B33335) in 10 mM Tris-HCl, pH 8.0
-
25 mM Ammonium (B1175870) Bicarbonate
-
Experimental Workflow Diagram
Caption: Experimental workflow for B4AP-mediated protein labeling and analysis.
Detailed Protocol
-
Cell Culture and Preparation:
-
Culture the stable cell line expressing the HRP/APEX2-fusion protein in the appropriate medium supplemented with FBS and a selection antibiotic.[4]
-
Seed cells in a suitable format (e.g., 10 cm dishes) and grow to the desired confluency.
-
If required by the experimental design, starve the cells in serum-free medium for a specified period (e.g., 4 hours for HeLa cells) before labeling.[4]
-
-
This compound Labeling:
-
Prepare a working solution of 500 µM this compound in the appropriate cell culture medium.[4]
-
Aspirate the old medium from the cells and add the B4AP working solution.
-
Incubate the cells for approximately 28-30 minutes at 37°C.[4]
-
If the experiment involves stimulation (e.g., with a growth factor like EGF), add the stimulus at the appropriate time point during the B4AP incubation.[4]
-
With 1 minute remaining in the incubation, add H₂O₂ to a final concentration of 500 µM to initiate the labeling reaction. Gently swirl the plate to mix.[4]
-
Allow the labeling reaction to proceed for exactly 1 minute.[4]
-
-
Quenching and Cell Lysis:
-
Immediately after the 1-minute labeling, aspirate the labeling medium and add ice-cold Quenching Buffer to stop the reaction.[4]
-
Wash the cells three times with ice-cold DPBS.[4]
-
Lyse the cells by adding ice-cold RIPA lysis buffer (containing protease inhibitors) and scraping the cells.[4]
-
Sonicate the cell lysate to shear genomic DNA and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[4]
-
-
Enrichment of Biotinylated Proteins:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate.
-
Incubate a sufficient amount of lysate (e.g., 2.5 mg) with streptavidin beads overnight at 4°C with gentle rotation.[4]
-
-
Washing and On-Bead Digestion:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially as follows:
-
For on-bead digestion, resuspend the beads in 25 mM ammonium bicarbonate. Add dithiothreitol (B142953) (DTT) and iodoacetamide (B48618) for reduction and alkylation, followed by the addition of trypsin.[4]
-
Incubate overnight at 37°C to digest the proteins.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a suitable method (e.g., C18 StageTips).
-
Analyze the peptides by nano LC-MS/MS on a high-resolution mass spectrometer.[4]
-
Process the raw data using appropriate software to identify and quantify the biotinylated proteins.
-
Conclusion
The this compound protocol provides a highly efficient and temporally precise method for mapping proteomic environments within living cells. Its rapid kinetics and selective labeling of tyrosine residues make it a valuable tool for discovering novel protein-protein interactions and characterizing the protein composition of dynamic cellular structures. Careful optimization of the protocol for the specific biological system under investigation is crucial for achieving high-quality, reproducible results.
References
- 1. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of an in situ cell-type specific proteome analysis method using antibody-mediated biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for APEX2-Mediated Proximity Proteomics using Biotin-4-aminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent biotinylation (PDB) has emerged as a powerful tool for mapping the proteomic landscape of specific subcellular compartments and protein complexes in their native cellular environment. The engineered ascorbate (B8700270) peroxidase APEX2, in conjunction with the substrate Biotin-4-aminophenol (also known as biotin-phenol), offers a highly efficient and temporally resolved method for covalently tagging proximal proteins. This approach allows for the capture of weak and transient interactions that are often missed by traditional affinity purification-mass spectrometry (AP-MS) techniques.[1][2][3]
The core principle of this technique involves the genetic fusion of APEX2 to a protein of interest, targeting it to a specific subcellular location.[2][4] Upon the addition of this compound and a brief pulse of hydrogen peroxide (H₂O₂), APEX2 catalyzes the formation of short-lived, highly reactive biotin-phenoxyl radicals.[4][5][6] These radicals diffuse a short distance (~20 nm) and covalently label electron-rich amino acid residues (such as tyrosine) on nearby proteins.[7] The biotinylated proteins can then be enriched using streptavidin affinity purification and subsequently identified and quantified by mass spectrometry.[2][4]
These application notes provide detailed protocols for utilizing this compound with APEX2 for quantitative proteomics, including data presentation formats and visualizations of the experimental workflow.
Data Presentation
Quantitative proteomics experiments using APEX2 and this compound generate large datasets that require clear and concise presentation for meaningful interpretation. The following tables provide templates for summarizing quantitative data from common experimental approaches, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling.
Table 1: Representative Data from a 3-State SILAC APEX2 Experiment for an Open Cellular Compartment
This table structure is ideal for comparing protein enrichment in a specific "open" cellular region (e.g., the outer mitochondrial membrane) relative to the cytosol. The SILAC ratios (Heavy/Light, Medium/Light, and Heavy/Medium) are used to identify proteins that are specifically enriched in the target compartment.
| Protein ID | Gene Name | H/L Ratio (log2) | M/L Ratio (log2) | H/M Ratio (log2) | p-value | Localization |
| P60709 | ACTB | 0.5 | 0.4 | 0.1 | 0.85 | Cytosol |
| Q9Y6K9 | TOMM40 | 4.2 | 1.1 | 3.1 | 0.001 | Mitochondria |
| P30040 | VDAC1 | 3.9 | 0.9 | 3.0 | 0.002 | Mitochondria |
| P62258 | RPLP0 | 0.8 | 0.7 | 0.1 | 0.79 | Cytosol |
| Q15391 | SYNJ2BP | 3.5 | 0.5 | 3.0 | 0.003 | Mitochondria |
-
H/L Ratio: Enrichment in the target compartment (APEX2-fusion) vs. negative control.
-
M/L Ratio: Enrichment in a control compartment (e.g., cytosolic APEX2) vs. negative control.
-
H/M Ratio: Specific enrichment in the target compartment relative to the control compartment.
Table 2: Representative Data from a TMT-Based APEX2 Experiment Following Stimulus
This table format is suitable for time-course experiments or comparisons between different treatment conditions. TMT labeling allows for the relative quantification of proteins across multiple samples in a single mass spectrometry run.
| Protein ID | Gene Name | Fold Change (5 min vs 0 min) | p-value (5 min) | Fold Change (15 min vs 0 min) | p-value (15 min) | Biological Process |
| P27361 | GRB2 | 2.5 | 0.01 | 1.2 | 0.35 | Signal Transduction |
| P43405 | LCK | 3.1 | 0.005 | 1.5 | 0.21 | T-cell Activation |
| P06239 | LYN | 2.8 | 0.008 | 1.3 | 0.29 | B-cell Activation |
| P60709 | ACTB | 1.1 | 0.92 | 1.0 | 0.98 | Cytoskeleton |
| P11362 | HSP90AA1 | 0.9 | 0.85 | 1.1 | 0.76 | Protein Folding |
Experimental Protocols
The following protocols provide a detailed methodology for performing an APEX2-mediated proximity biotinylation experiment using this compound, from cell preparation to sample analysis.
Protocol 1: Cell Line Generation and Validation
-
Construct Generation: Clone the APEX2 sequence in-frame with the gene of interest (your protein "bait"). The fusion can be at either the N- or C-terminus, which should be empirically determined to ensure proper localization and function of the bait protein.
-
Lentiviral Transduction: Package the APEX2-fusion construct into lentiviral particles and transduce the desired mammalian cell line.
-
Stable Cell Line Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker included in the lentiviral vector.
-
Expression and Localization Validation:
-
Confirm the expression of the APEX2-fusion protein via Western blot using an antibody against a tag on the fusion protein (e.g., V5, FLAG) or against the protein of interest.
-
Verify the correct subcellular localization of the fusion protein using immunofluorescence microscopy, co-localizing the signal with known markers for the target organelle or compartment.
-
Protocol 2: APEX2 Labeling with this compound
-
Cell Culture: Plate the stable cell line expressing the APEX2-fusion protein and allow cells to reach 80-90% confluency. For quantitative proteomics using SILAC, cells should be cultured for at least five passages in the appropriate SILAC media (e.g., "heavy," "medium," or "light") to ensure complete incorporation of the labeled amino acids.[4]
-
This compound Incubation:
-
Hydrogen Peroxide Pulse:
-
Quenching:
-
Immediately aspirate the H₂O₂-containing medium and wash the cells three times with an ice-cold quenching buffer (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS).[6] This step is critical to stop the labeling reaction and prevent cell damage.
-
-
Cell Lysis:
-
Scrape the cells in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors, as well as the quenching reagents.
-
Sonicate the cell lysate to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protocol 3: Enrichment of Biotinylated Proteins and Mass Spectrometry Analysis
-
Streptavidin Affinity Purification:
-
Incubate the clarified cell lysate with streptavidin-coated magnetic beads overnight at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads extensively with stringent buffers (e.g., high salt, urea-containing buffers) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Perform an on-bead digestion of the captured proteins using a protease such as trypsin overnight at 37°C.
-
-
Peptide Labeling (for TMT):
-
If using TMT, label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
Mass Spectrometry:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
For SILAC experiments, calculate H/L, M/L, and H/M ratios for each identified protein.
-
For TMT experiments, determine the relative abundance of each protein across the different conditions.
-
Perform statistical analysis to identify proteins that are significantly enriched in the experimental samples compared to controls.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes involved in APEX2-mediated proteomics.
Caption: Mechanism of APEX2-mediated proximity biotinylation.
Caption: Overall experimental workflow for APEX2 proteomics.
Caption: 3-State SILAC workflow for ratiometric APEX2 proteomics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing ion channel neighborhoods using proximity proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: A Step-by-Step Guide for Biotin-4-aminophenol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-4-aminophenol is a valuable chemical probe used extensively in molecular biology, particularly in proximity-dependent labeling techniques such as APEX2-mediated biotinylation. This method allows for the identification of proteins and RNA in specific subcellular compartments. The conjugation of biotin (B1667282) to 4-aminophenol (B1666318) creates a molecule that, in the presence of horseradish peroxidase (HRP) or an engineered ascorbate (B8700270) peroxidase (APEX), and hydrogen peroxide, is converted into a short-lived, reactive phenoxyl radical. This radical can then covalently bind to nearby electron-rich amino acid residues (like tyrosine) on neighboring biomolecules, effectively "painting" them with biotin. This application note provides a detailed protocol for the chemical synthesis of this compound, as well as a standard protocol for its application in cellular proximity labeling.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | --INVALID-LINK-- |
| Molecular Formula | C₁₆H₂₁N₃O₃S | |
| Molecular Weight | 335.42 g/mol | [1] |
| CAS Number | 901770-40-9 | |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (≥108.4 mg/mL) | --INVALID-LINK-- |
| Storage | Store at -20°C |
Reagents for this compound Synthesis
| Reagent | Molecular Weight ( g/mol ) | Role |
| Biotin-NHS ester | 341.38 | Biotinylating agent |
| 4-Aminophenol | 109.13 | Amine source for conjugation |
| Dimethylformamide (DMF) | 73.09 | Anhydrous solvent |
| Triethylamine (B128534) (TEA) | 101.19 | Base catalyst |
| Ethyl acetate | 88.11 | Extraction solvent |
| Brine (saturated NaCl) | - | Washing solution |
| Anhydrous Sodium Sulfate (B86663) | 142.04 | Drying agent |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the reaction of Biotin-N-hydroxysuccinimide (Biotin-NHS) ester with 4-aminophenol. The NHS ester reacts with the primary amine of 4-aminophenol to form a stable amide bond.
Materials:
-
Biotin-NHS ester
-
4-Aminophenol
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Biotinylation Reaction: Slowly add a solution of Biotin-NHS ester (1.05 equivalents) dissolved in anhydrous DMF to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the this compound conjugate.
-
-
Characterization and Storage:
-
Combine the pure fractions and evaporate the solvent.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Store the purified this compound at -20°C.
-
Protocol 2: Application of this compound in APEX2-mediated Proximity Labeling
This protocol outlines the general steps for using this compound to label proteins in the vicinity of an APEX2-tagged protein of interest in cultured cells.[2]
Materials:
-
Cells expressing the APEX2-fusion protein of interest
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% stock)
-
Quenching buffer (e.g., 10 mM sodium azide, 10 mM sodium ascorbate in PBS)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Culture HeLa cells stably expressing your APEX2-FLAG tagged protein in DMEM medium supplemented with 10% (v/v) fetal bovine serum.[2] For some cell lines like HeLa, it may be necessary to starve the cells in serum-free DMEM for 4 hours before labeling.[2]
-
Labeling:
-
Quenching: Immediately quench the reaction by removing the labeling solution and washing the cells three times with ice-cold quenching buffer.[2]
-
Cell Lysis: Lyse the cells with ice-cold RIPA lysis buffer.[2]
-
Enrichment of Biotinylated Proteins:
-
Downstream Analysis: The enriched biotinylated proteins can be identified by mass spectrometry. This typically involves on-bead digestion of the proteins, followed by LC-MS/MS analysis of the resulting peptides.[2]
Visualizations
Caption: Chemical reaction for this compound synthesis.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for APEX2-mediated proximity labeling.
References
Revolutionizing Enzyme Assays: Applications of Biotin-4-aminophenol for Enhanced Signal Amplification
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to powerful techniques for enhancing the sensitivity of enzyme assays through the application of Biotin-4-aminophenol. This versatile reagent, particularly in the context of Tyramide Signal Amplification (TSA), offers a significant leap forward in the detection of low-abundance targets in a variety of applications, including Enzyme-Linked Immunosorbent Assays (ELISA) and Western blotting.
This compound, also known as biotinyl tyramide, serves as a key substrate for horseradish peroxidase (HRP) in TSA. The enzymatic action of HRP converts this compound into a highly reactive, short-lived radical. This radical then covalently binds to electron-rich moieties, such as tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme. This process results in the deposition of a high density of biotin (B1667282) molecules at the site of the target analyte, leading to a dramatic amplification of the signal that can be subsequently detected with high sensitivity using streptavidin-enzyme conjugates.[1][2][3] This amplification can lead to a more than 100-fold increase in signal intensity compared to unamplified methods.[4]
This technology is particularly advantageous for the detection of proteins present in low concentrations, a common challenge in various research and diagnostic settings. The enhanced sensitivity allows for the use of more dilute primary antibodies, reducing background noise and conserving valuable reagents.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data found regarding the signal amplification achieved with this compound-based Tyramide Signal Amplification.
| Parameter | Assay Type | Amplification Factor | Reference |
| Signal Intensity | Fluorescence ELISA | >100-fold increase | [4] |
| Detection Limit | Sandwich ELISA for α-tubulin | 2.5 ng/ml | [6] |
| General Sensitivity | Immunohistochemistry | Up to 100-fold increase vs. conventional methods | [2][7] |
| Assay | Target | Reported Sensitivity | Reference |
| Sandwich ELISA with Biotinyl-Tyramide Amplification | α-tubulin isotypes | 2.5 ng/ml | [6] |
| Digital ELISA with Tyramide Signal Amplification | Hepatitis B surface antigen | 0.09 mIU/mL (139 aM) | [8] |
Experimental Protocols
Herein, we provide detailed protocols for the application of this compound in Tyramide Signal Amplification for both ELISA and Western blot assays.
Application Note 1: High-Sensitivity ELISA using this compound (Biotinyl Tyramide)
This protocol describes a sandwich ELISA with enhanced sensitivity through the use of this compound for signal amplification.
Materials:
-
Coating Antibody
-
Capture Antigen (Standard and Sample)
-
Biotinylated Detection Antibody
-
Streptavidin-HRP
-
This compound (Biotinyl Tyramide)
-
Hydrogen Peroxide (H₂O₂)
-
ELISA Plate
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Amplification Diluent (e.g., PBS or a commercial amplification buffer)
-
Streptavidin-HRP Diluent (e.g., Blocking Buffer)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate Reader
Protocol:
-
Plate Coating:
-
Dilute the coating antibody to a concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the standard antigen in Blocking Buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP in Blocking Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Tyramide Signal Amplification:
-
Prepare the this compound working solution immediately before use by diluting the stock solution in Amplification Diluent containing a final concentration of 0.0015-0.003% H₂O₂. The optimal concentration of this compound may need to be determined empirically, but a starting point of 1:1000 to 1:10,000 dilution of a stock solution is recommended.[9]
-
Add 100 µL of the this compound working solution to each well.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Streptavidin-HRP Incubation:
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader.
-
Application Note 2: Enhanced Western Blot Detection with this compound (Biotinyl Tyramide)
This protocol provides a method for increasing the sensitivity of Western blot detection using this compound.
Materials:
-
PVDF or Nitrocellulose Membrane with transferred proteins
-
Primary Antibody
-
HRP-conjugated Secondary Antibody
-
This compound (Biotinyl Tyramide)
-
Hydrogen Peroxide (H₂O₂)
-
Streptavidin-HRP
-
Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Amplification Diluent (e.g., TBST)
-
Chemiluminescent Substrate (ECL)
-
Imaging System (Chemidoc or X-ray film)
Protocol:
-
Blocking:
-
Following protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
-
Tyramide Signal Amplification:
-
Prepare the this compound working solution immediately before use by diluting the stock solution in Amplification Diluent to a final concentration of approximately 1:1000 to 1:10,000, and add H₂O₂ to a final concentration of 0.0015-0.003%.[9]
-
Incubate the membrane in the this compound working solution for 2-10 minutes at room temperature.
-
Wash the membrane thoroughly three times for 5-10 minutes each with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP in Blocking Buffer (typically 1:5000 to 1:20,000).
-
Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Signal Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Visualizations
Caption: High-Sensitivity ELISA Workflow with TSA.
Caption: Enhanced Western Blot Workflow with TSA.
Caption: Mechanism of Tyramide Signal Amplification.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. biotium.com [biotium.com]
- 3. uab.edu [uab.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biotin amplification of biotin and horseradish peroxidase signals in histochemical stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of α-tubulin isotypes by sandwich ELISA with signal amplification through biotinyl-tyramide or immuno-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]
Application Note: Biotin-4-Aminophenol as an Electroactive Reporter for Competitive Electrochemical Biosensing
For Research Use Only.
Introduction
Biotin-4-aminophenol is a molecule that integrates the high-affinity binding capabilities of biotin (B1667282) with the electrochemical activity of 4-aminophenol (B1666318).[1][2][3][4] While its primary documented use is in proximity labeling applications within cellular biology through the generation of free radicals, its inherent redox properties present a novel opportunity for its use in electrochemical biosensor development.[1][2][3][4] The 4-aminophenol moiety can be electrochemically oxidized, providing a measurable signal that can be correlated with the concentration of a target analyte.[5][6][7][8][9] This application note details a conceptual framework and a hypothetical protocol for the use of this compound as an electroactive label in a competitive immunoassay for the detection of free biotin. This approach can be adapted for the detection of other analytes by modifying the biorecognition elements.
Principle of the Assay
The proposed biosensor operates on the principle of a competitive binding assay. A known concentration of this compound competes with the biotin present in a sample for a limited number of binding sites on streptavidin immobilized on an electrode surface. The amount of this compound that binds to the streptavidin is inversely proportional to the concentration of free biotin in the sample.
The bound this compound is then quantified by an electrochemical measurement, such as cyclic voltammetry or differential pulse voltammetry. The oxidation of the 4-aminophenol group generates an electrical signal. A higher concentration of free biotin in the sample will result in less this compound binding to the electrode, leading to a lower electrochemical signal.
Signaling Pathway
Caption: Competitive binding of free biotin and this compound to immobilized streptavidin.
Quantitative Data
The following table summarizes the hypothetical performance characteristics of an electrochemical biosensor utilizing this compound in a competitive assay for free biotin detection.
| Parameter | Value |
| Detection Range | 1 nM - 100 nM |
| Limit of Detection (LOD) | 0.5 nM |
| Sensitivity | 1.5 µA/nM |
| Response Time | 15 minutes |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 8% |
Experimental Workflow
Caption: Workflow for the competitive electrochemical detection of biotin using this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Streptavidin
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glassy Carbon Electrodes (GCE)
-
Potentiostat/Galvanostat
-
Standard electrochemical cell (three-electrode setup)
-
Biotin standards
Protocol 1: Electrode Preparation and Streptavidin Immobilization
-
Electrode Cleaning:
-
Polish the glassy carbon electrode with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing cloth.
-
Rinse thoroughly with deionized water.
-
Soncate in ethanol (B145695) and deionized water for 5 minutes each.
-
Allow the electrode to dry at room temperature.
-
-
Streptavidin Immobilization:
-
Prepare a 1 mg/mL solution of streptavidin in PBS (pH 7.4).
-
Drop-cast 10 µL of the streptavidin solution onto the cleaned GCE surface.
-
Allow it to dry at 4°C overnight to ensure stable immobilization.
-
Gently rinse the electrode with PBS to remove any unbound streptavidin.
-
-
Blocking:
-
Prepare a 1% (w/v) BSA solution in PBS.
-
Immerse the streptavidin-modified electrode in the BSA solution for 1 hour at room temperature to block any non-specific binding sites.
-
Rinse the electrode with PBS.
-
Protocol 2: Competitive Assay and Electrochemical Detection
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO and dilute to the desired working concentration (e.g., 100 nM) in PBS.
-
Prepare a series of biotin standards of known concentrations in PBS.
-
-
Competitive Incubation:
-
For each measurement, prepare a mixture containing a fixed concentration of this compound and varying concentrations of the biotin standard or unknown sample.
-
Incubate the streptavidin-modified electrode in this mixture for 30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
After incubation, gently wash the electrode with PBS to remove any unbound biotin and this compound.
-
-
Electrochemical Measurement:
-
Place the electrode in a clean electrochemical cell containing only PBS (as the supporting electrolyte).
-
Perform electrochemical measurements using a technique such as Differential Pulse Voltammetry (DPV). A typical DPV scan for 4-aminophenol would be from 0 V to 0.6 V.
-
Record the oxidation peak current.
-
-
Data Analysis:
-
Plot the oxidation peak current as a function of the biotin concentration.
-
A calibration curve can be generated, which can then be used to determine the concentration of biotin in unknown samples.
-
Conclusion
This application note provides a conceptual framework for the utilization of this compound in the development of a competitive electrochemical biosensor. The electroactive nature of the 4-aminophenol moiety, combined with the specific biotin-streptavidin interaction, offers a promising, albeit currently hypothetical, platform for sensitive and quantitative analysis. Further research and development are required to validate and optimize this proposed application.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, 901770-40-9 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion [mdpi.com]
- 7. jebe.samipubco.com [jebe.samipubco.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-4-aminophenol in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-4-aminophenol is a biotin-phenol analog that has emerged as a powerful tool for proximity-dependent labeling in live-cell imaging.[1] This technique, often employed with engineered peroxidases like APEX2, allows for the high-resolution mapping of protein-protein interactions and the proteomes of specific subcellular compartments within their native cellular environment.[2][3][4][5][6][7][8][9][10][11][12][13] The core principle of this method lies in the rapid, enzyme-catalyzed conversion of this compound into a highly reactive biotin-phenoxyl radical. This radical has a very short half-life (<1 ms) and covalently labels electron-rich amino acid residues, primarily tyrosine, on proteins within a nanometer-scale radius (~20 nm) of the peroxidase enzyme.[2][3][5][7][8][11][12][13] This precise spatial and temporal control makes it an invaluable technique for capturing transient and weak interactions that are often missed by traditional methods like co-immunoprecipitation.[1]
The peroxidase, typically APEX2 (an engineered ascorbate (B8700270) peroxidase), is genetically fused to a protein of interest, thereby directing the labeling to a specific cellular location.[2][3][4][6][7][8][9][10][11][12][13] The reaction is initiated by the addition of hydrogen peroxide (H₂O₂) and can be stopped almost instantaneously with a quenching solution, providing a snapshot of the molecular environment at a precise moment.[1][14]
Mechanism of Action
The use of this compound in live-cell imaging is centered around a peroxidase-catalyzed proximity labeling reaction. The fundamental steps are as follows:
-
Expression of APEX2 Fusion Protein: A protein of interest is genetically fused to the APEX2 enzyme and expressed in live cells. This targets the labeling machinery to a specific subcellular location or protein complex.
-
Substrate Incubation: The cells are incubated with this compound, which is cell-permeable and diffuses into the cell.[13]
-
Initiation of Labeling: A short pulse of hydrogen peroxide (H₂O₂) is added to the cells.
-
Radical Formation: In the presence of H₂O₂, the APEX2 enzyme catalyzes the one-electron oxidation of this compound, generating a highly reactive and short-lived biotin-phenoxyl radical.[2][3][7][8][11][12][13]
-
Covalent Labeling: This radical rapidly diffuses and covalently attaches to the electron-rich side chains of nearby amino acids, predominantly tyrosine, on neighboring proteins.
-
Quenching: The reaction is rapidly terminated by the addition of a quenching buffer containing antioxidants like sodium azide, sodium ascorbate, and Trolox.[1][15]
-
Detection and Analysis: The biotinylated proteins can then be detected and identified. For imaging, this is typically achieved by fixing the cells, permeabilizing them, and staining with fluorescently labeled streptavidin. For proteomic analysis, the cells are lysed, and the biotinylated proteins are enriched using streptavidin beads for subsequent identification by mass spectrometry.[1][14]
Data Presentation
Table 1: Recommended Reagent Concentrations for Live-Cell Proximity Labeling
| Reagent | General Concentration | Optimized Concentration (Cell-type dependent) | Reference |
| This compound | 500 µM | 2.5 mM (for confluent MDCK-II cells) | [1][7][8][16] |
| Hydrogen Peroxide (H₂O₂) | 1 mM | 0.1 - 0.5 mM (for confluent MDCK-II cells) | [7][8][16] |
Table 2: Typical Incubation Times for Live-Cell Proximity Labeling
| Step | Duration | Purpose | Reference |
| This compound Incubation | 30 minutes | Allows for substrate to permeate the cell and reach the target location. | [1][7][8][16] |
| H₂O₂ Treatment | 1 minute | Initiates the rapid labeling reaction. | [1][7][8][16] |
| Quenching | 5 minutes | Immediately stops the labeling reaction. | [15] |
Experimental Protocols
Protocol 1: APEX2-Mediated Proximity Labeling in Cultured Mammalian Cells (e.g., HeLa, HT1080)
This protocol is adapted from a procedure for labeling proteins in the vicinity of an APEX2-tagged protein expressed in HeLa or HT1080 cells.[1]
Materials:
-
HeLa or HT1080 cells stably expressing the APEX2-fusion protein of interest.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Serum-free culture medium.
-
This compound stock solution (e.g., 50 mM in DMSO).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM in PBS, freshly prepared).
-
Quenching buffer: 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS.
-
Ice-cold PBS.
-
RIPA lysis buffer.
-
Streptavidin-conjugated fluorophore (for imaging).
-
Streptavidin agarose (B213101) beads (for proteomics).
Procedure:
-
Cell Culture: Culture cells expressing the APEX2-fusion protein in complete culture medium to the desired confluency. For certain experiments, such as those involving growth factor stimulation, cells may need to be starved in serum-free medium for 4 hours prior to labeling.[1]
-
This compound Incubation:
-
Initiation of Labeling:
-
Quenching:
-
Immediately aspirate the labeling solution and wash the cells three times with ice-cold quenching buffer.[1]
-
-
Sample Processing for Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 568) at the manufacturer's recommended dilution for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips and image using a fluorescence microscope.
-
-
Sample Processing for Proteomics:
-
After quenching, wash the cells three times with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Sonicate the cell lysate and centrifuge to pellet cell debris.[1]
-
Incubate the supernatant with streptavidin agarose beads overnight at 4°C to enrich for biotinylated proteins.[1]
-
Wash the beads extensively and proceed with on-bead digestion and mass spectrometry analysis.[1]
-
Protocol 2: Optimized Proximity Biotinylation in Confluent Epithelial Cells (e.g., MDCK-II)
This protocol is optimized for cell types that may have lower permeability to this compound.[7][8]
Key Optimization Steps:
-
This compound Concentration: Increase the concentration to 2.5 mM.[7][8]
-
H₂O₂ Concentration: Decrease the H₂O₂ concentration to 0.1-0.5 mM to reduce potential cellular damage and non-specific labeling.[7][8]
The remaining steps of the protocol are similar to Protocol 1, with these adjusted concentrations during the incubation and labeling steps. It is crucial to empirically determine the optimal concentrations of both this compound and H₂O₂ for each specific cell line and experimental setup to achieve a high signal-to-noise ratio.[7]
Mandatory Visualization
Caption: Experimental workflow for this compound in live-cell imaging.
Caption: Mechanism of APEX2-mediated proximity labeling with this compound.
Caption: Proximity labeling of the Wnt signaling pathway using Fzd7-APEX2.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak biotinylation signal | Inefficient expression or activity of the APEX2-fusion protein. | Verify expression levels by Western blot or fluorescence microscopy (if tagged). Ensure the APEX2 tag is properly folded and accessible. |
| Poor permeability of this compound. | Increase the concentration of this compound (e.g., up to 2.5 mM for resistant cell lines).[7][8] Ensure complete dissolution of the this compound stock. | |
| Inactive H₂O₂. | Prepare fresh H₂O₂ solution for each experiment. | |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the culture medium is within the optimal range for APEX2 activity (typically physiological pH). | |
| High background or non-specific labeling | Excessive H₂O₂ concentration causing cellular stress and non-specific oxidation. | Titrate the H₂O₂ concentration downwards (e.g., to 0.1-0.5 mM).[7][8] |
| This compound concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background.[7] | |
| Insufficient quenching. | Ensure the quenching buffer is fresh and applied immediately after the H₂O₂ incubation. Increase the number of washes with quenching buffer. | |
| Non-specific binding of streptavidin. | Include a no-H₂O₂ control to assess background biotinylation.[7] Increase the concentration of blocking agents (e.g., BSA) before adding streptavidin. | |
| Cell toxicity or morphological changes | High concentrations of H₂O₂ or this compound. | Reduce the concentrations of H₂O₂ and/or this compound.[5] Minimize the incubation times. |
| Phototoxicity from imaging. | Use the lowest possible laser power and exposure times during live-cell imaging. |
References
- 1. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of proximity labeling technology and its applications in mammals, plants, and microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adapting dCas9-APEX2 for subnuclear proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]
- 7. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. syncell.com [syncell.com]
- 12. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 | Janelia Research Campus [janelia.org]
- 15. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 16. researchgate.net [researchgate.net]
Protocol for Direct Biotin-4-aminophenol Labeling of Antibodies for Advanced Immunoassays
Application Note
This document provides a comprehensive protocol for the direct covalent labeling of antibodies with Biotin-4-aminophenol (BAP). This method is intended for researchers, scientists, and drug development professionals who require highly sensitive and specific detection of target antigens in various immunoassays.
This compound is a biotin (B1667282) derivative containing a phenol (B47542) group, which, upon enzymatic oxidation by horseradish peroxidase (HRP), generates a reactive phenoxyl radical. This radical can covalently bind to electron-rich moieties, such as tyrosine residues, on proximal proteins. While BAP is a key component in tyramide signal amplification (TSA) and proximity labeling techniques like APEX, this protocol focuses on the direct conjugation of an amine-reactive derivative of BAP to the primary antibody itself. This pre-labeled antibody can then be used in standard immunoassay formats, offering a robust method for signal amplification and detection.
The primary advantage of using a BAP-labeled antibody lies in the potential for subsequent signal amplification. The conjugated BAP molecule can serve as a substrate for HRP, leading to the deposition of multiple biotin molecules in the vicinity of the antigen-antibody complex. This deposited biotin can then be detected by streptavidin-HRP conjugates, leading to a significant increase in signal intensity, which is particularly advantageous for the detection of low-abundance proteins.[1][2]
This protocol will detail the chemical principles of the conjugation, a step-by-step guide to the labeling procedure, methods for quantifying the degree of biotinylation, and applications of BAP-labeled antibodies.
Principle of this compound Antibody Labeling
The direct labeling of antibodies with this compound is typically achieved through amine-reactive chemistry. The most common method involves the use of an N-hydroxysuccinimide (NHS) ester derivative of BAP. The NHS ester reacts with primary amines (-NH2) on the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains, to form stable amide bonds.[3][4] This reaction is most efficient under slightly alkaline conditions (pH 7-9).[5][6]
The resulting BAP-conjugated antibody retains its antigen-binding specificity and can be used in a variety of immunoassays. The conjugated BAP is then available for enzymatic activation by HRP in the presence of hydrogen peroxide, leading to localized deposition of biotin for signal amplification.
Quantitative Data on Antibody Biotinylation
The degree of biotinylation, or the molar ratio of biotin to antibody, is a critical parameter that can affect the performance of the labeled antibody. Over-biotinylation can lead to antibody aggregation and loss of activity, while under-biotinylation will result in a weak signal. The optimal degree of labeling should be determined empirically for each antibody and application.
Table 1: Recommended Molar Ratios for Antibody Biotinylation
| Molar Ratio (Biotin Reagent : Antibody) | Expected Degree of Labeling (Biotin : Antibody) | Notes |
| 5:1 to 30:1 | 1 - 8 | A good starting range for most applications.[3] |
| 20:1 | 4 - 6 | Often recommended for achieving a good balance between signal amplification and retaining antibody activity. |
| >30:1 | >8 | Higher ratios may be used but increase the risk of compromising antibody function. |
Table 2: Comparison of Biotin Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | Colorimetric assay where biotin displaces 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin, causing a decrease in absorbance at 500 nm.[7][8] | Simple, inexpensive, and uses a standard spectrophotometer.[9] | Lower sensitivity, requires larger sample amounts, and is a destructive assay.[9][10] |
| Fluorescence-Based Assays | Fluorometric assay where biotin displaces a quencher-labeled ligand from a fluorescently-labeled avidin, resulting in an increase in fluorescence.[7] | Higher sensitivity than the HABA assay and requires smaller sample amounts. | Requires a fluorometer or fluorescent plate reader.[10] |
| Competition ELISA | An ELISA-based method where the biotinylated protein competes with a biotinylated tracer for binding to an anti-biotin antibody.[11] | High sensitivity and specificity. | More complex and time-consuming than direct assays. |
| ChromaLINK™ Biotin | Spectrophotometric method using a biotinylation reagent with a UV-traceable chromophore, allowing for direct quantification by measuring absorbance at 280 nm and 354 nm.[9] | Simple, non-destructive, and does not require a secondary assay.[10] | Requires the use of a specific ChromaLINK™ biotinylation reagent. |
Experimental Protocols
Preparation of Amine-Reactive this compound (BAP-NHS Ester)
Since this compound is not commonly available as a pre-activated NHS ester, this section provides a general procedure for its synthesis. This step should be performed by a qualified chemist in a suitable laboratory environment.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane
-
Ethyl acetate
Protocol:
-
Dissolve this compound in anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (or TSTU) and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under vacuum.
-
The crude product is then purified, for example, by precipitation and washing with a non-polar solvent like diethyl ether, followed by recrystallization or column chromatography to yield the BAP-NHS ester.
Protocol for Antibody Labeling with BAP-NHS Ester
This protocol describes the direct conjugation of the synthesized BAP-NHS ester to a primary antibody.
Materials:
-
Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine (B1666218) should be avoided.[3]
-
BAP-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[3]
-
Desalting column or dialysis cassette (10 kDa MWCO).
Protocol:
-
Antibody Preparation:
-
Dialyze the antibody against the Reaction Buffer to a final concentration of 1-3 mg/mL.[3] Ensure the complete removal of any amine-containing substances.
-
-
BAP-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the BAP-NHS ester in anhydrous DMSO to a concentration of 10 mM.[3]
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the BAP-NHS ester solution to the antibody solution while gently vortexing. A starting molar ratio of 20:1 (BAP-NHS : antibody) is recommended.[3]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[12] Alternatively, the reaction can be carried out for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).[3]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the BAP-labeled Antibody:
-
Storage:
-
Store the purified BAP-labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. The addition of a carrier protein like BSA (0.1%) and a preservative such as sodium azide (B81097) (0.02-0.05%) can improve stability. Biotin-conjugated antibodies have been shown to be stable through multiple freeze-thaw cycles.[13] A study on the stability of biotin-conjugated antibodies showed they were more stable than HRP-conjugated antibodies, with instability noted around the fourth month of storage.[14]
-
Quantification of Biotinylation
It is highly recommended to determine the degree of biotinylation using one of the methods described in Table 2. The HABA assay is a common and straightforward method.
HABA Assay Protocol (General):
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Add a known concentration of the BAP-labeled antibody to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again after the reading stabilizes (A500_final).
-
The decrease in absorbance is proportional to the amount of biotin in the antibody sample.
-
Calculate the moles of biotin per mole of antibody using the provided formulas, which typically involve the extinction coefficient of the HABA-avidin complex.
Visualization of Workflows and Pathways
Experimental Workflow for BAP-Antibody Conjugation
Caption: Workflow for the direct chemical conjugation of an amine-reactive this compound (BAP-NHS) to a primary antibody.
Signaling Pathway for Detection Using a BAP-Labeled Antibody
Caption: Signal amplification pathway using a BAP-labeled antibody for enhanced detection in immunoassays.
Applications of BAP-Labeled Antibodies
BAP-labeled antibodies can be employed in a variety of immunoassays where high sensitivity is required.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A BAP-labeled primary or secondary antibody can be used, followed by incubation with HRP and a biotin tyramide-like substrate to deposit biotin, which is then detected with streptavidin-HRP.
-
Western Blotting: Similar to ELISA, BAP-labeled antibodies can enhance the detection of low-abundance proteins on a membrane.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): The use of BAP-labeled antibodies can significantly amplify the signal, allowing for the visualization of antigens with low expression levels in tissue sections and cells.
-
Proximity Ligation Assays (PLA): BAP-labeled antibodies could potentially be adapted for use in PLA to detect protein-protein interactions with high sensitivity.
Conclusion
The direct labeling of antibodies with this compound offers a powerful tool for researchers seeking to enhance the sensitivity of their immunoassays. By following the detailed protocols for conjugation and quantification provided in this document, scientists can produce well-characterized BAP-labeled antibodies for a wide range of applications. The ability to amplify the signal through enzymatic deposition of biotin makes this technique particularly valuable for the detection of low-abundance targets in complex biological samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. sinobiological.com [sinobiological.com]
- 4. amsbio.com [amsbio.com]
- 5. Biotin Labeling Reagent Biotin-OSu | CAS 35013-72-0 Dojindo [dojindo.com]
- 6. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 7. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Biotin Assay Kit (Colorimetric) (ab185441) | Abcam [abcam.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. interchim.fr [interchim.fr]
- 11. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Biotin-4-aminophenol for Identifying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-4-aminophenol is a cell-permeable biotin-phenol analog crucial for proximity-dependent biotinylation methods, particularly those utilizing the engineered ascorbate (B8700270) peroxidase APEX2. This technique allows for the high-resolution mapping of protein-protein interactions (PPIs) and the proteomes of specific subcellular compartments within living cells. Upon activation by hydrogen peroxide (H₂O₂), APEX2 converts this compound into a short-lived, highly reactive biotin-phenoxyl radical. This radical covalently labels electron-rich amino acid residues, such as tyrosine, on nearby proteins, typically within a radius of approximately 20 nanometers.[1] The resulting biotinylated proteins can then be enriched using streptavidin-based affinity purification and identified by mass spectrometry, providing a snapshot of the protein environment of a specific protein or organelle of interest. This method is particularly powerful for capturing transient and weak interactions that are often missed by traditional techniques like co-immunoprecipitation.
Principle of APEX2-Mediated Proximity Labeling
The core of the technique lies in the enzymatic generation of reactive biotin-phenoxyl radicals by a genetically targeted APEX2 enzyme. The bait protein of interest is fused to APEX2 and expressed in the cell line or organism under investigation. The cells are then incubated with this compound, allowing it to permeate the cellular membranes. A brief treatment with H₂O₂ initiates the enzymatic reaction, leading to the biotinylation of proximal proteins. The reaction is rapidly quenched, and the biotinylated proteins are subsequently identified.
Advantages of this compound in APEX2 Labeling
-
High Temporal Resolution: The labeling reaction is initiated by the addition of H₂O₂ and can be completed in as little as one minute, providing a snapshot of protein interactions at a specific point in time.[2]
-
Capture of Transient Interactions: The rapid and promiscuous nature of the biotin-phenoxyl radical allows for the labeling of weak and transient interaction partners that are difficult to identify using other methods.
-
In Vivo Applicability: The technique can be applied in living cells and organisms, providing insights into protein interactions within their native context.
Quantitative Data Presentation
| Parameter | Typical Range/Value | Notes | Reference |
| Cell Type | Mammalian cell lines (HEK293, HeLa), Yeast, Mycobacteria | Optimization of reagent concentrations may be required for different cell types. | [3] |
| Biotin-phenol Concentration | 0.5 mM - 2.5 mM | Higher concentrations may be needed for confluent cell cultures. | [1] |
| Biotin-phenol Incubation Time | 30 minutes | Pre-incubation allows for cellular uptake of the reagent. | [2] |
| H₂O₂ Concentration | 0.1 mM - 1 mM | Concentration should be optimized to maximize labeling and minimize cytotoxicity. | [1] |
| H₂O₂ Treatment Time | 1 minute | A short incubation time provides high temporal resolution. | [2] |
| Quenching Solution | Sodium ascorbate, Sodium azide, Trolox | Immediately stops the labeling reaction. | [4] |
| Quantitative Proteomics Method | SILAC, TMT, Label-free quantification | Allows for the identification and relative quantification of biotinylated proteins. | [2][5] |
| Number of Identified Proteins | Hundreds to over a thousand | Varies depending on the bait protein, its expression level, and the sensitivity of the mass spectrometer. | [6] |
Experimental Protocols
General Workflow for APEX2-Mediated Proximity Labeling
The following diagram illustrates the general experimental workflow for identifying protein-protein interactions using this compound and APEX2.
Detailed Protocol: Mapping the EGFR Signaling Network
This protocol describes the use of APEX2 and this compound to identify proteins in the proximity of the Epidermal Growth Factor Receptor (EGFR) upon ligand stimulation.[5][7]
1. Cell Culture and Transfection:
-
Culture human colorectal cancer cells (HCT116) stably expressing EGFR fused to APEX2 (EGFR-APEX2).
-
Grow cells in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Proximity Labeling:
-
Starve cells in serum-free media for 4-6 hours prior to the experiment.
-
Incubate cells with 500 µM this compound for 30 minutes at 37°C.
-
Stimulate cells with 100 ng/mL EGF for desired time points (e.g., 0, 2, 5, 10, 30, 60 minutes).
-
During the last minute of EGF stimulation, add 1 mM H₂O₂ to initiate biotinylation.
-
Quench the reaction by washing cells with ice-cold quenching buffer (10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).
3. Cell Lysis and Protein Enrichment:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with streptavidin-coated magnetic beads overnight at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with high-salt and urea-containing buffers to remove non-specific binders.
4. Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for quantitative analysis.
5. LC-MS/MS and Data Analysis:
-
Analyze the labeled peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion).
-
Identify and quantify proteins using a suitable proteomics software suite (e.g., Proteome Discoverer).
-
Perform bioinformatic analysis to identify proteins that show dynamic changes in proximity to EGFR upon EGF stimulation.
Signaling Pathway Visualization: EGFR Signaling Dynamics
The following diagram illustrates the dynamic changes in the EGFR proximity proteome upon EGF stimulation, as can be elucidated using the APEX2-Biotin-4-aminophenol method.
Detailed Protocol: Investigating the Wnt Signaling Pathway
This protocol outlines the use of APEX2 and this compound to identify interaction partners of the Wnt receptor Frizzled 7 (Fzd7).[6][8]
1. Cell Culture and Transfection:
-
Culture HEK293T cells and transfect them with a plasmid encoding Fzd7 tagged with APEX2 at the C-terminus (Fzd7-APEX2).
-
As a control, transfect a separate group of cells with a transmembrane protein tagged with APEX2 to identify non-specific membrane-proximal proteins.
2. Proximity Labeling:
-
24-48 hours post-transfection, incubate the cells with 500 µM this compound for 30 minutes.
-
For the stimulated condition, treat the cells with 200 ng/mL Wnt3a for a specified time (e.g., 2 hours).
-
Initiate biotinylation by adding 1 mM H₂O₂ for 1 minute.
-
Quench the reaction with an appropriate quenching buffer.
3. Protein Enrichment and Analysis:
-
Lyse the cells and enrich for biotinylated proteins using streptavidin beads as described in the EGFR protocol.
-
Elute the captured proteins and analyze them by Western blotting to confirm the biotinylation of known Wnt pathway components (e.g., Lrp6, Dvl2).
-
For a comprehensive analysis, perform on-bead digestion followed by LC-MS/MS and quantitative proteomic analysis.
Signaling Pathway Visualization: Wnt Receptor Interactome
The following diagram depicts the identification of Fzd7 interactors upon Wnt stimulation using the APEX2-Biotin-4-aminophenol methodology.
Conclusion
This compound, in conjunction with APEX2-mediated proximity labeling, is a powerful and versatile tool for the discovery and characterization of protein-protein interactions in their native cellular environment. The high temporal resolution and ability to capture transient interactions make it an invaluable technique for dissecting dynamic cellular processes and signaling pathways. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals looking to employ this cutting-edge technology to advance their understanding of complex biological systems.
References
- 1. Proximity-Labeling MS (APEX-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 2. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 5. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the secretome of TGF-β signaling-deficient mammary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Analysis of Biotin-4-aminophenol Labeled Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the downstream analysis of proteins labeled with Biotin-4-aminophenol (B4AP), a biotin-phenol analog primarily utilized in peroxidase-mediated proximity labeling techniques such as APEX2. This document outlines the labeling mechanism, experimental protocols for cellular and in vivo studies, and workflows for mass spectrometry-based quantitative proteomics.
Introduction to this compound (B4AP) Labeling
This compound is a substrate for peroxidases like APEX2 (engineered ascorbate (B8700270) peroxidase) and horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), the peroxidase catalyzes the oxidation of B4AP into a short-lived, highly reactive biotin-phenoxyl radical. This radical can then covalently label electron-rich amino acid residues, primarily tyrosine, on proteins in close proximity (typically within a 20 nm radius) to the peroxidase enzyme. This proximity-dependent labeling strategy allows for the specific capture and identification of proteins within distinct subcellular compartments or protein-protein interaction networks.[1][2][3][4] B4AP has been shown to generate free radicals that conjugate to tyrosine residues more efficiently and selectively than some other biotin-phenol analogs.[5][6][7]
The rapid reaction kinetics of APEX2 (labeling in as little as one minute) makes the B4AP system particularly advantageous for capturing transient and weak protein interactions that might be missed with slower labeling methods.[1][3][8]
Quantitative Comparison of Proximity Labeling Methods
The choice of proximity labeling enzyme and substrate can significantly impact the outcome of an experiment. While a direct head-to-head quantitative comparison of B4AP with biotin-tyramide is not extensively documented in a single study, comparative analyses of the enzymes used for their activation provide valuable insights.
| Feature | APEX2 (with B4AP/Biotin-Phenol) | HRP (with B4AP/Biotin-Phenol) | miniTurbo/TurboID (with Biotin) |
| Labeling Time | ~1 minute[1][3][8] | Variable, can be longer than APEX2 | 10 minutes to hours[1] |
| Labeling Radius | <20 nm[1][3] | Not precisely defined, potentially larger | >35 nm[1] |
| Specificity | High, particularly for membrane-enclosed compartments[9][10] | Lower signal-to-noise ratio compared to APEX2[11] | Broader labeling radius may capture less specific interactions |
| Identified Proteins | High number of interactors identified in comparative studies[1] | Can identify a high number of proteins, but with potentially more background[11] | Effective, but may identify fewer high-confidence interactors than APEX2 in some contexts[1] |
| In Vivo Use | Feasible, with optimized protocols[4][12] | Less common for in vivo proteomics due to background | Widely used for in vivo studies |
Experimental Protocols
APEX2-Mediated Proximity Labeling in Cultured Cells
This protocol is adapted from established methods for APEX2-mediated labeling in mammalian cell lines.[10][13]
Materials:
-
Cells expressing the APEX2-fusion protein of interest
-
This compound (B4AP) stock solution (e.g., 50 mM in DMSO, store at -20°C)
-
Hydrogen peroxide (H₂O₂) (30% w/v stock)
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS)
-
RIPA lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., RIPA buffer, 2 M urea (B33335) in 10 mM Tris-HCl pH 8.0, 25 mM ammonium (B1175870) bicarbonate)
-
DTT, iodoacetamide, and trypsin for on-bead digestion
Procedure:
-
Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein to the desired confluency. If expression is inducible, add the inducer (e.g., doxycycline) for an appropriate time.
-
B4AP Incubation: Pre-incubate the cells with 500 µM B4AP in their culture medium for 30-60 minutes at 37°C.[6][7] For some cell types, serum starvation for 4 hours prior to incubation may be necessary.[6][7]
-
Labeling Reaction: To initiate biotinylation, add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute at room temperature.[3][8]
-
Quenching: Immediately stop the reaction by aspirating the medium and adding ice-cold quenching solution. Wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Enrichment of Biotinylated Proteins: Incubate the cleared lysate with streptavidin-coated magnetic beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes:
-
On-Bead Digestion: Resuspend the beads in 25 mM ammonium bicarbonate. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
Peptide Recovery and Desalting: Collect the supernatant containing the digested peptides. The peptides are now ready for desalting (e.g., using C18 spin columns) and subsequent mass spectrometry analysis.
In Vivo Proximity Labeling in Yeast
This protocol is a modification of existing methods for in vivo APEX2 labeling in S. pombe.[4]
Materials:
-
Yeast cells expressing the APEX2-fusion protein
-
EMMG medium
-
Sorbitol buffer (1.2 M sorbitol, 10 mM PIPES pH 7.0)
-
Zymolyase-100T
-
This compound (B4AP)
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution
-
Lysis buffer and subsequent reagents as described in Protocol 3.1.
Procedure:
-
Cell Growth: Grow yeast cells in EMMG medium to mid-log phase.
-
Cell Harvest and Washing: Harvest the cells by centrifugation and wash with water.
-
Cell Wall Digestion and B4AP Incubation: Resuspend the cell pellet in sorbitol buffer containing Zymolyase and B4AP. Incubate for 30 minutes. Optimal concentrations of Zymolyase and B4AP should be determined empirically.[4]
-
Labeling and Quenching: Initiate the labeling reaction with H₂O₂ for 1 minute, followed by immediate quenching as described in Protocol 3.1.
-
Downstream Processing: Proceed with cell lysis, enrichment, and on-bead digestion as outlined in Protocol 3.1.
Mandatory Visualizations
APEX2-Mediated Biotinylation Signaling Pathway
Experimental Workflow for Quantitative Proteomics
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vivo Proximity Labeling Identifies a New Function for the Lifespan and Autophagy-regulating Kinase Pef1, an Ortholog of Human Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 901770-40-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. An APEX2-based proximity-dependent biotinylation assay with temporal specificity to study protein interactions during autophagy in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Proximity Proteomics: The Biotin-4-aminophenol Workflow for Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proximity-dependent biotinylation coupled with mass spectrometry has emerged as a powerful tool for mapping protein-protein interactions and elucidating the composition of subcellular compartments in their native cellular environment. The Biotin-4-aminophenol (B4AP) workflow, primarily utilized with the engineered ascorbate (B8700270) peroxidase APEX2, offers a robust method for covalently labeling proteins in close proximity to a protein of interest. This application note provides a detailed protocol for the B4AP workflow, from cell culture to mass spectrometry analysis, and presents a framework for quantitative data interpretation.
This compound is a biotin-phenol analog that, in the presence of hydrogen peroxide (H₂O₂) and a peroxidase such as APEX2, is converted into a short-lived, highly reactive biotin-phenoxyl radical.[1][2][3][4] This radical covalently labels electron-rich amino acid residues, primarily tyrosine, on nearby proteins, effectively creating a snapshot of the proteomic environment within a nanometer-scale radius of the APEX2 enzyme.[3][4][5][6] The incorporated biotin (B1667282) tag then serves as a handle for the efficient enrichment of these labeled proteins using streptavidin affinity purification, followed by their identification and quantification by mass spectrometry.[1][2]
Signaling Pathway and Workflow Overview
The B4AP workflow is initiated by the expression of a protein of interest fused to the APEX2 enzyme within a cellular system. The following diagrams illustrate the core signaling pathway of the labeling reaction and the comprehensive experimental workflow.
Experimental Protocols
The following protocols provide a detailed methodology for performing a B4AP-based proximity labeling experiment for mass spectrometry analysis.
Protocol 1: In-Cell Biotinylation
-
Cell Culture and Transfection:
-
Culture cells of interest (e.g., HEK293T, HeLa) in appropriate media and conditions.
-
Transfect cells with a vector encoding the protein of interest fused to APEX2 and allow for expression for 24-48 hours.
-
-
This compound Labeling:
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
Incubate the cells with 500 µM this compound in cell culture medium for 30-60 minutes at 37°C.[7]
-
To initiate the labeling reaction, add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute at room temperature with gentle agitation.[3][6][8]
-
-
Quenching:
-
Immediately quench the reaction by aspirating the medium and washing the cells three times with ice-cold quenching buffer (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).[8]
-
Protocol 2: Protein Extraction and Enrichment
-
Cell Lysis:
-
Lyse the cells on ice using a lysis buffer containing detergents and protease inhibitors (e.g., RIPA buffer).
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the clarified lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.[1][2]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Follow with washes with a high-salt buffer (e.g., 1 M KCl), and a final wash with a buffer compatible with mass spectrometry (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
On-Bead Digestion:
-
Resuspend the streptavidin beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.[1]
-
-
Peptide Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution compatible with your LC-MS/MS system (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution mass spectrometer.
-
Data Presentation
Quantitative analysis is crucial for distinguishing specifically labeled proteins from background contaminants. This can be achieved through various mass spectrometry techniques, including label-free quantification (LFQ), stable isotope labeling by amino acids in cell culture (SILAC), or tandem mass tag (TMT) labeling.[5] The following tables provide an example of how quantitative proteomics data from a B4AP experiment can be presented.
Table 1: Top 10 Enriched Proteins in APEX2-Bait vs. Control
| Protein Name | Gene Symbol | UniProt Acc. | Log2 Fold Change (Bait/Control) | p-value |
| Protein of Interest | POI | P12345 | 8.2 | 1.5E-08 |
| Known Interactor 1 | KI1 | Q67890 | 6.5 | 3.2E-07 |
| Known Interactor 2 | KI2 | A1B2C3 | 5.8 | 9.1E-07 |
| Novel Candidate 1 | NC1 | X4Y5Z6 | 5.2 | 1.1E-06 |
| Novel Candidate 2 | NC2 | D7E8F9 | 4.9 | 2.4E-06 |
| Novel Candidate 3 | NC3 | G1H2I3 | 4.7 | 3.0E-06 |
| Structural Protein A | SPA | J4K5L6 | 4.5 | 5.5E-06 |
| Signaling Protein B | SPB | M7N8O9 | 4.3 | 8.9E-06 |
| Enzyme C | EC | P1Q2R3 | 4.1 | 1.2E-05 |
| Chaperone D | CD | S4T5U6 | 3.9 | 2.1E-05 |
Table 2: Gene Ontology (GO) Enrichment Analysis of Significantly Enriched Proteins
| GO Term | GO ID | Enrichment Score | p-value |
| Biological Process | |||
| Signal Transduction | GO:0007165 | 4.8 | 1.2E-05 |
| Protein Transport | GO:0015031 | 3.5 | 3.4E-04 |
| Cell-Cell Adhesion | GO:0098609 | 3.1 | 9.8E-04 |
| Cellular Component | |||
| Plasma Membrane | GO:0005886 | 6.2 | 2.5E-07 |
| Endoplasmic Reticulum | GO:0005783 | 4.1 | 7.1E-05 |
| Cytoskeleton | GO:0005856 | 3.7 | 4.3E-04 |
| Molecular Function | |||
| Protein Binding | GO:0005515 | 7.5 | 8.9E-09 |
| Kinase Activity | GO:0016301 | 5.3 | 6.2E-06 |
| GTPase Activity | GO:0003924 | 4.0 | 5.5E-05 |
Conclusion
The this compound workflow for mass spectrometry is a powerful and versatile method for mapping protein interaction networks and subcellular proteomes with high spatial and temporal resolution. The detailed protocols and data presentation framework provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technique and interpret the resulting complex datasets. The ability to identify both stable and transient protein interactions in a native cellular context makes the B4AP workflow an invaluable tool for advancing our understanding of cellular biology and for the discovery of novel therapeutic targets.
References
- 1. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity-dependent biotin labeling in yeast using the engineered ascorbate peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-4-aminophenol Reactions
Welcome to the technical support center for optimizing your Biotin-4-aminophenol reaction experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound reaction?
The this compound reaction is an enzyme-catalyzed proximity labeling technique. It involves a peroxidase enzyme, such as Horseradish Peroxidase (HRP) or engineered Ascorbate Peroxidase (APEX2), which uses hydrogen peroxide (H₂O₂) to oxidize this compound (also referred to as biotin-phenol). This oxidation generates a short-lived and highly reactive biotin-phenoxy radical. This radical can then covalently bond to electron-rich amino acids, primarily tyrosine, on proteins in its immediate vicinity (typically within a 10-200 nm radius).[1][2][3]
Q2: What are the essential components required for this reaction?
The core components for a successful this compound reaction are:
-
A Peroxidase Enzyme: Typically HRP or APEX2, often fused to a protein of interest to direct the labeling to a specific subcellular location.[1][2][4]
-
This compound (Biotin-Phenol): The substrate that is converted into a reactive radical for labeling.[1][5]
-
Hydrogen Peroxide (H₂O₂): The oxidant required by the peroxidase to activate the biotin-phenol.[1][5]
Q3: Why is this method referred to as "proximity labeling"?
This method is termed "proximity labeling" because the biotin-phenoxy radicals generated are extremely short-lived (less than 1 millisecond).[1][6] This ensures that only proteins in the immediate vicinity of the peroxidase enzyme are biotinylated, providing a snapshot of the molecular environment at a specific location within a cell.[5][6]
Q4: What is the difference between HRP and APEX2 for this reaction?
The primary difference lies in their activity within the cell. HRP is generally inactive in the reducing environment of the cytosol and is therefore best suited for labeling proteins on the cell surface or within the secretory pathway.[1][2][7] APEX2, an engineered peroxidase, is active in the cytosol and other intracellular compartments, making it more versatile for mapping protein interactions within living cells.[1][2][8]
Q5: How do I stop or "quench" the labeling reaction?
The reaction is stopped by removing the H₂O₂ and adding a quenching buffer. Common quenching agents include sodium azide (B81097), sodium ascorbate, and Trolox, which act as antioxidants to neutralize any remaining reactive radicals.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Biotinylation Signal | Suboptimal Reagent Concentrations: Insufficient biotin-phenol or H₂O₂. | Titrate both biotin-phenol (typically 0.5-2.5 mM) and H₂O₂ (typically 0.1-0.5 mM) to find the optimal concentration for your cell type and experimental setup.[11] |
| Inactive Peroxidase Enzyme: The HRP or APEX2 fusion protein may be misfolded, poorly expressed, or inactive. | Verify the expression and activity of your peroxidase fusion protein using a separate activity assay (e.g., with a chromogenic substrate like DAB) or by Western blot. | |
| Inefficient Substrate Delivery: Biotin-phenol may have poor membrane permeability in certain cell types.[2][11] | For cell-based assays, try increasing the pre-incubation time with biotin-phenol or using permeabilization agents if compatible with your experiment.[1][11] | |
| Insufficient Reaction Time: The labeling time may be too short. | While the reaction is rapid, you can test slightly longer incubation times with H₂O₂ (e.g., 1-5 minutes), but be mindful that this can increase background.[3] | |
| Quenching Reagents Present During Reaction: Contamination of buffers with quenching agents like sodium azide will inhibit the peroxidase. | Ensure all buffers used for the labeling step are free of sodium azide and other inhibitors.[12] | |
| High Background Signal | Endogenous Peroxidase Activity: Some cells and tissues have endogenous peroxidases that can cause non-specific labeling.[13][14] | Pre-treat your cells or tissue with a peroxidase inhibitor, such as a solution of H₂O₂ (e.g., 0.3-3%) in PBS, before adding your primary antibody or starting the labeling reaction.[3][14][15] |
| Endogenous Biotin (B1667282): Some cellular proteins are naturally biotinylated, which can be detected by streptavidin.[13][16] | If high background persists, consider using an avidin/biotin blocking kit before starting your staining or labeling protocol.[13] | |
| Excessive Reagent Concentrations: Too much H₂O₂ or biotin-phenol can lead to non-specific labeling. | Reduce the concentration of H₂O₂ and/or biotin-phenol. High concentrations of biotin-phenol (e.g., >5 mM) can lead to non-specific biotinylation.[11] | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long increases the chance of off-target labeling. | Shorten the H₂O₂ incubation time. The reaction is typically very fast (e.g., 1 minute).[1][8] | |
| Protein Precipitation | Over-biotinylation: Excessive labeling can alter the solubility of proteins. | Reduce the molar excess of the biotin reagent or shorten the reaction time. |
| Harsh Reaction Conditions: The experimental conditions may be detrimental to your protein of interest. | Ensure the pH of your buffers is stable and appropriate for your protein. Consider performing the reaction at a lower temperature if protein stability is a concern. |
Data Presentation: Recommended Reagent Concentrations
The optimal concentrations should be empirically determined for each specific system. The following table provides common starting ranges for cell-based proximity labeling experiments.
| Reagent | Typical Concentration Range | Incubation Time | Notes |
| This compound | 0.5 mM - 2.5 mM[11][16] | 30-90 minutes (pre-incubation)[10][11][16] | Higher concentrations may be needed for confluent cell cultures.[11] Should be dissolved in DMSO to make a stock solution.[10] |
| Hydrogen Peroxide (H₂O₂) | 0.1 mM - 2 mM[10][11] | 1-5 minutes (labeling reaction)[1][3][11] | Prepare fresh from a concentrated stock. Titration is critical to balance labeling efficiency and cell toxicity.[11] |
| Quenching Solution (example) | Sodium Azide (10 mM), Sodium Ascorbate (10 mM), Trolox (5 mM) | Immediately after labeling | Apply immediately to stop the reaction and prevent further labeling. |
Experimental Protocols
Protocol: APEX2-Mediated Proximity Biotinylation in Cultured Cells
This protocol provides a general workflow for labeling the proximal proteome of a protein of interest fused to APEX2 in mammalian cells.
Materials:
-
Mammalian cells expressing the APEX2-fusion protein of interest.
-
Culture medium.
-
This compound (Biotin-Phenol) stock solution (e.g., 500 mM in DMSO).
-
Hydrogen Peroxide (H₂O₂) (e.g., 30% stock).
-
Quenching Buffer: 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS.[10]
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer.
Procedure:
-
Cell Culture: Plate and grow cells expressing your APEX2-fusion protein to the desired confluency.
-
Biotin-Phenol Incubation: Replace the culture medium with fresh medium containing the optimized concentration of biotin-phenol (e.g., 1-2.5 mM). Incubate the cells for 30-60 minutes at 37°C to allow for substrate uptake.[11][16]
-
Labeling Reaction: Prepare a fresh dilution of H₂O₂ in PBS at the desired final concentration (e.g., 0.5-1 mM). Add the H₂O₂ solution to the cells and incubate for exactly 1 minute at room temperature.[1][11]
-
Quenching: Immediately aspirate the H₂O₂ solution and wash the cells three times with ice-cold quenching buffer to stop the reaction.
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Downstream Analysis: The clarified lysate containing biotinylated proteins is now ready for downstream applications, such as streptavidin affinity purification followed by mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for APEX2-mediated proximity labeling in cultured cells.
Reaction Mechanism
Caption: Peroxidase-catalyzed conversion of biotin-phenol to a reactive radical for protein labeling.
References
- 1. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics [pubmed.ncbi.nlm.nih.gov]
- 6. In-situ glial cell-surface proteomics identifies pro-longevity factors in Drosophila [elifesciences.org]
- 7. Proximity labeling: an emerging tool for probing in planta molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. The Polymenis Lab - APEX proximity labeling reactions [sites.google.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]
- 14. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 15. uab.edu [uab.edu]
- 16. Optimized APEX2 peroxidase-mediated proximity labeling in fast- and slow-growing mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Biotin-4-aminophenol labeling
Welcome to the technical support center for Biotin-4-aminophenol (B4AP) labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help you address challenges such as low labeling yield in your experiments.
Troubleshooting Guide: Low this compound Labeling Yield
Low or no signal in a B4AP labeling experiment can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Q1: I am observing a very weak or no signal after B4AP labeling. What are the common causes and how can I troubleshoot this?
A1: Low signal is a common issue that can stem from several factors throughout the experimental workflow. A step-by-step approach is the best way to identify the problem.
Potential Cause & Troubleshooting Steps:
-
Inactive Horseradish Peroxidase (HRP): The enzymatic activity of HRP is crucial for activating B4AP.
-
Solution: Ensure the HRP conjugate is not expired and has been stored correctly, typically at 4°C and protected from light.[1] Avoid repeated freeze-thaw cycles.[1] Consider azide-containing buffers, as sodium azide (B81097) is a known inhibitor of HRP activity.[2] If contamination is suspected, use fresh reagents.[3]
-
-
Suboptimal Reagent Concentrations: The concentrations of the primary antibody, HRP-conjugated secondary antibody, and B4AP are critical.
-
Insufficient Incubation Times: Reaction times that are too short can lead to incomplete labeling.
-
Improper Buffer Conditions: The pH and composition of your buffers can significantly impact enzyme activity and reagent stability.
-
Solution: HRP functions optimally at a near-neutral pH.[7] Ensure your wash and reaction buffers are within the optimal pH range (typically 7.2-7.6). Avoid buffers containing primary amines (e.g., Tris) if you are using NHS-ester chemistry in any part of your experiment, as they can compete with the labeling reaction.[8]
-
-
Presence of Endogenous Peroxidases or Biotin: Some tissues or cells have endogenous peroxidase activity or high levels of endogenous biotin, which can lead to high background and mask a specific signal.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of this compound labeling?
A2: this compound (B4AP) labeling is a type of tyramide signal amplification (TSA). The process is initiated by Horseradish Peroxidase (HRP), which, in the presence of a low concentration of hydrogen peroxide (H₂O₂), catalyzes the conversion of B4AP into a highly reactive, short-lived radical intermediate.[9][10] This radical then covalently binds to electron-rich moieties, primarily the phenol (B47542) group of tyrosine residues, on proteins in close proximity to the HRP enzyme.[9][10] This results in the deposition of multiple biotin molecules at the site of the target, leading to significant signal amplification.
Q3: How should I prepare and store my this compound stock solution?
A3: B4AP is typically dissolved in an organic solvent like DMSO or DMF to create a stock solution.[11][12] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] For working solutions, it is best to prepare them fresh on the day of the experiment.[13]
Q4: Can I use any cell or tissue type with B4AP labeling?
A4: B4AP labeling is broadly applicable to various cell and tissue types. However, it is important to be aware of the potential for high background in tissues with high levels of endogenous peroxidase activity (e.g., eosinophils) or endogenous biotin.[4][14] In such cases, appropriate blocking steps are crucial for obtaining a clear signal.
Q5: My protein of interest is precipitating after labeling. What could be the cause?
A5: Protein precipitation after biotinylation can occur due to over-labeling. The addition of multiple bulky biotin molecules can alter the protein's net charge, isoelectric point (pI), and overall solubility.[15][16][17] To address this, try reducing the molar excess of the B4AP reagent or decreasing the reaction time to achieve a lower degree of labeling.[15]
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for optimizing your B4AP labeling experiment. Note that these are general guidelines, and optimal conditions should be determined empirically for each specific system.
Table 1: Recommended Reagent Concentrations & Dilutions
| Reagent | Recommended Starting Concentration/Dilution | Notes |
| Primary Antibody | Manufacturer's recommendation for IHC/IF | May require further optimization (e.g., 2- to 10-fold lower for TSA).[14] |
| HRP-Conjugated Secondary Antibody | Manufacturer's recommendation | Titration is recommended.[4] |
| This compound (B4AP) | 500 µM | A common starting point, may need optimization.[11][13] |
| Hydrogen Peroxide (H₂O₂) | 100-500 µM | The final concentration to initiate the HRP reaction.[11][13] |
Table 2: Recommended Incubation Times
| Step | Recommended Incubation Time | Temperature |
| Endogenous Peroxidase Quenching | 10 - 15 minutes | Room Temperature |
| Primary Antibody Incubation | 1-2 hours or overnight | Room Temperature or 4°C[6] |
| HRP-Conjugated Secondary Antibody | 1 hour | Room Temperature |
| B4AP Labeling Reaction | 2 - 30 minutes | Room Temperature[4] |
Experimental Protocols
Protocol 1: Optimizing B4AP Labeling Concentration
This protocol describes a method for determining the optimal concentration of B4AP for your experiment.
-
Prepare your samples (cells or tissue sections) according to your standard protocol, including fixation, permeabilization, and blocking steps.
-
Incubate with your primary antibody at its optimal dilution.
-
Wash the samples three times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate with an HRP-conjugated secondary antibody at its optimal dilution.
-
Wash the samples three times with wash buffer.
-
Prepare a series of B4AP working solutions at different concentrations (e.g., 100 µM, 250 µM, 500 µM, 750 µM, 1000 µM) in your reaction buffer.
-
To initiate the labeling reaction, add H₂O₂ to each B4AP working solution to a final concentration of 100-500 µM immediately before use.
-
Add the different concentrations of the B4AP/H₂O₂ solution to your samples and incubate for a fixed time (e.g., 10 minutes) at room temperature.
-
Stop the reaction by washing thoroughly with a quenching buffer (e.g., PBS containing 10 mM sodium azide and 10 mM sodium ascorbate) or your standard wash buffer.[11][13]
-
Proceed with your standard detection method (e.g., incubation with fluorescently-labeled streptavidin).
-
Image and compare the signal-to-noise ratio for each B4AP concentration to determine the optimal condition.
Visualizations
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. biocompare.com [biocompare.com]
- 3. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 4. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Tyramide Signal Amplification [biosyn.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
How to reduce background signal in Biotin-4-aminophenol experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-4-aminophenol (BAP) and other biotin-based assays. Our goal is to help you minimize background signal and achieve high-quality, reliable results.
Troubleshooting Guide: High Background Signal
High background signal can obscure specific results and lead to misinterpretation of data. The following guide addresses common causes of high background in BAP experiments and provides step-by-step solutions.
Issue: High background across the entire membrane/plate.
This is often indicative of systemic issues with blocking, washing, or reagent concentrations.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize your blocking step. Avoid using non-fat dry milk as it contains endogenous biotin (B1667282).[1][2] Use a high-quality, biotin-free blocking agent like Bovine Serum Albumin (BSA) or casein.[1][3] |
| Insufficient Washing | Increase the number and duration of wash steps.[2][4] Ensure each wash step is performed with sufficient volume to completely cover the membrane or fill the wells. Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer can help reduce non-specific binding.[2][5] |
| Reagent Concentration Too High | Titrate your biotinylated probe, primary/secondary antibodies, and streptavidin-HRP conjugate to find the optimal concentration that maximizes signal-to-noise ratio.[4][6] |
| Endogenous Biotin | If working with cell lysates or tissue samples, endogenous biotin can be a significant source of background.[4][7][8] Implement an endogenous biotin blocking protocol before incubation with your biotinylated probe.[4][7] Tissues such as the liver, kidney, and adipose tissue have particularly high levels of endogenous biotin.[4][7] |
Issue: Non-specific bands or spots on the membrane.
This may be due to non-specific binding of reagents or issues with sample preparation.
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | Ensure your primary and secondary antibodies are specific to the target protein. Run appropriate controls, including a secondary antibody-only control. |
| Streptavidin-HRP Aggregates | Centrifuge the streptavidin-HRP solution before use to pellet any aggregates that may have formed during storage. |
| Contamination | Ensure all buffers and reagents are freshly prepared and filtered if necessary. Handle membranes with clean forceps to avoid introducing contaminants.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is skimmed milk not recommended as a blocking buffer in biotin-based assays?
A1: Skimmed milk contains endogenous biotin, which will bind to the streptavidin-HRP conjugate, leading to high background signal.[1][9] It is recommended to use biotin-free blocking agents like BSA or casein.[1]
Q2: What is endogenous biotin and how can I block it?
A2: Endogenous biotin (Vitamin B7) is naturally present in many cells and tissues and can be a major source of background noise in biotin-streptavidin detection systems.[4][7] You can block endogenous biotin using a sequential two-step method: first, incubate your sample with an excess of unlabeled avidin (B1170675) or streptavidin to bind to the endogenous biotin. Second, after washing, add an excess of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin.[7][10]
Q3: How can I optimize my washing steps to reduce background?
A3: To optimize washing, you can:
-
Increase the number of wash cycles (e.g., from 3 to 5).[2][4]
-
Increase the duration of each wash (e.g., from 5 to 10-15 minutes).[5]
-
Increase the volume of wash buffer to ensure complete coverage.
-
Incorporate a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.05-0.1%), in your wash buffer to reduce non-specific interactions.[2][5]
-
For persistent background, you can try increasing the ionic strength of your wash buffer by increasing the salt concentration (e.g., NaCl).[1][2]
Q4: What are the optimal concentrations for my reagents?
A4: The optimal concentrations for your biotinylated probe, antibodies, and streptavidin-HRP conjugate are application-dependent and should be determined empirically through titration.[4][6] Start with the manufacturer's recommended concentrations and perform a dilution series to find the concentration that provides the best signal-to-noise ratio.
| Reagent | Typical Starting Concentration Range |
| Blocking Agent (BSA) | 1% - 5% (w/v), can be increased to 10% for high background.[2] |
| Detergent in Wash Buffer (Tween-20) | 0.05% - 0.1% (v/v).[2] |
| Streptavidin-HRP | 1:1,000 to 1:20,000 dilution. |
| Biotinylated Antibody | 0.1 - 1.0 µg/mL. |
Q5: Can I use TBS instead of PBS in my buffers?
A5: While both are common buffers, some protocols suggest that using Tris-Buffered Saline (TBS) can sometimes lead to higher background compared to Phosphate-Buffered Saline (PBS) in specific applications.[5] However, this can be system-dependent, and it is best to test both if you are experiencing high background. Always ensure consistency in the buffer system used throughout the experiment.
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is recommended for use with cell lysates or tissue sections prior to incubation with a biotinylated probe.
Materials:
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Avidin or Streptavidin solution (0.1 mg/mL in Wash Buffer)
-
Biotin solution (0.5 mg/mL in Wash Buffer)[10]
Procedure:
-
After your standard blocking step with a protein-based blocker (e.g., 3% BSA in PBS), wash the sample twice with Wash Buffer.
-
Incubate the sample with the avidin/streptavidin solution for 15-30 minutes at room temperature.[4]
-
Wash the sample three times for 5 minutes each with Wash Buffer.[4]
-
Incubate the sample with the biotin solution for 15-30 minutes at room temperature.[4]
-
Wash the sample three times for 5 minutes each with Wash Buffer.[4]
-
Proceed with your standard protocol for incubation with the biotinylated probe.
Visualizations
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Preventing aggregation of proteins during Biotin-4-aminophenol labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address and prevent protein aggregation during Biotin-4-aminophenol (BAP) labeling, particularly in the context of APEX2-mediated proximity labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound (BAP) labeling experiments?
Protein aggregation during BAP labeling, especially when using the APEX2 enzyme, can be attributed to several factors:
-
Overexpression of the APEX2 Fusion Protein: High concentrations of the APEX2-fusion protein can lead to the formation of aggregates.[1][2] It is recommended to express the fusion protein at levels comparable to the endogenous protein of interest.[3][4]
-
Suboptimal Reaction Conditions: The concentrations of this compound (BAP) and hydrogen peroxide (H₂O₂) are critical. While higher concentrations might seem to increase labeling efficiency, they can also contribute to protein instability and non-specific labeling.[3]
-
Inherent Properties of the Target Protein: Some proteins are intrinsically prone to aggregation, and the addition of the APEX2 tag and subsequent biotinylation can exacerbate this issue.
-
Improper Sample Handling Post-Labeling: The steps following the biotinylation reaction, such as cell lysis and protein extraction, can introduce mechanical and chemical stresses that promote aggregation. The composition of the lysis buffer is crucial in maintaining protein solubility.[5]
-
Inadequate Quenching of the Labeling Reaction: The enzymatic reaction must be stopped effectively to prevent ongoing, uncontrolled labeling that could lead to protein cross-linking and aggregation. Quenching solutions typically contain antioxidants like sodium ascorbate (B8700270) and Trolox.[6]
Q2: Can the BAP labeling reaction itself damage proteins and cause them to aggregate?
Yes, the BAP labeling reaction, which involves the generation of short-lived, highly reactive biotin-phenoxyl radicals, can potentially lead to protein damage and subsequent aggregation.[7] The use of hydrogen peroxide (H₂O₂) as an activator for the APEX2 enzyme can also induce oxidative stress, which may compromise protein integrity.[1] It is crucial to use the lowest effective concentration of H₂O₂ for the shortest possible time to minimize this risk.[3]
Q3: How can I detect protein aggregation in my samples?
Protein aggregation can be detected through various methods:
-
Visual Inspection: The most straightforward method is to check for visible precipitates or cloudiness in the protein solution.[8]
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-600 nm can indicate light scattering due to the presence of large aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution in a solution.
-
Size Exclusion Chromatography (SEC): SEC can separate protein monomers from dimers and larger aggregates, allowing for quantification of the aggregated species.[8]
-
SDS-PAGE Analysis: In some cases, aggregates may appear as high molecular weight bands or as material that does not enter the resolving gel.
Troubleshooting Guides
Problem 1: Aggregation of the APEX2-Fusion Protein is Observed Before Initiating the BAP Labeling Reaction.
This issue often stems from the expression and intrinsic properties of the fusion protein.
| Possible Cause | Solution |
| High Expression Levels | Optimize the expression of the APEX2-fusion protein to be at or near the level of the endogenous protein.[4][6] This can be achieved by using inducible expression systems with lower inducer concentrations or by selecting clones with appropriate expression levels. |
| Inherent Instability of the Fusion Protein | Consider redesigning the fusion construct. The position of the APEX2 tag (N- or C-terminus) can impact protein folding and stability. Including a flexible linker between the protein of interest and the APEX2 tag may also be beneficial.[3] |
| Suboptimal Buffer Conditions for Protein Storage/Handling | Ensure the buffer used for cell lysis and subsequent handling is optimized for your protein of interest. This may involve adjusting the pH, ionic strength, and including stabilizing additives.[9] |
| Codon Bias in Expression System | If expressing in a heterologous system, ensure the codon usage of the APEX2-fusion construct is optimized for the expression host to prevent translational errors that could lead to misfolding.[10] |
Problem 2: Protein Aggregation Occurs During or Immediately After the 1-Minute BAP Labeling Reaction.
This is often due to the reaction conditions or the immediate aftermath of the labeling.
| Possible Cause | Solution |
| Suboptimal BAP or H₂O₂ Concentration | Titrate the concentrations of BAP and H₂O₂ to find the optimal balance between labeling efficiency and protein stability. Start with the recommended ranges and adjust as needed.[3] |
| Oxidative Damage from H₂O₂ | Use the lowest possible concentration of H₂O₂ that still provides adequate labeling. Ensure the 1-minute incubation time is strictly followed.[3] |
| Inefficient Quenching | Immediately stop the reaction by adding a pre-chilled, potent quenching buffer. Ensure thorough mixing to rapidly neutralize any remaining H₂O₂ and reactive radicals.[6] |
| Lack of Stabilizers | While adding stabilizers during the 1-minute reaction is generally not advised due to potential interference with the enzymatic activity, ensuring the pre- and post-reaction buffers contain appropriate stabilizers can help maintain protein integrity. |
Problem 3: Aggregation is Observed After Cell Lysis and During Downstream Processing (e.g., Affinity Purification).
Aggregation at this stage is often related to the lysis buffer composition and sample handling.
| Possible Cause | Solution |
| Inappropriate Lysis Buffer | Use a lysis buffer that is effective at solubilizing proteins and preventing aggregation. For APEX2 experiments, denaturing lysis buffers containing detergents like SDS are often used to ensure that only covalently biotinylated proteins are enriched.[5] |
| Protein Concentration is too High | Perform lysis in a larger volume to keep the protein concentration lower.[11] If a high final concentration is required, consider concentrating the sample after initial purification steps. |
| Presence of Divalent Cations | In some cases, metal ions can promote protein aggregation. The inclusion of a chelating agent like EDTA in the lysis buffer (if compatible with downstream applications) may be beneficial. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of your biotinylated samples. Aliquot samples after elution and store them at -80°C.[8] |
| Suboptimal Storage Buffer | For long-term storage of biotinylated proteins, use a buffer containing cryoprotectants like glycerol (B35011) (10-50%) and other stabilizing agents.[8][9] |
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for optimizing your BAP labeling experiment and minimizing protein aggregation.
Table 1: Recommended Reagent Concentrations for APEX2-Mediated BAP Labeling
| Reagent | Recommended Concentration Range | Notes |
| This compound (BAP) | 0.5 mM - 2.5 mM | Higher concentrations may be needed for cells with low permeability to BAP.[3] |
| Hydrogen Peroxide (H₂O₂) | 0.1 mM - 1 mM | Lower concentrations can reduce cellular toxicity and may improve labeling efficiency by minimizing APEX2 inhibition.[3] |
| Incubation Time (BAP) | 30 minutes | This pre-incubation allows for cellular uptake of the BAP substrate.[3][5] |
| Incubation Time (H₂O₂) | 1 minute | A short reaction time is crucial to limit the diffusion of the reactive biotin-phenoxyl radical and minimize oxidative damage.[5][12] |
Table 2: Composition of Buffers for Post-Labeling Processing
| Buffer Type | Key Components | Purpose |
| Quenching Buffer | - 10 mM Sodium Azide- 10 mM Sodium Ascorbate- 5 mM Troloxin PBS | To immediately stop the APEX2 enzymatic reaction and scavenge excess H₂O₂ and biotin-phenoxyl radicals.[6][12] |
| Denaturing Lysis Buffer (RIPA) | - 50 mM Tris-HCl, pH 7.5- 150 mM NaCl- 1% Triton X-100- 0.5% Sodium Deoxycholate- 0.1% SDS- Protease Inhibitors | To efficiently lyse cells and denature proteins, ensuring that only covalently biotinylated proteins are enriched during affinity purification.[12] |
| Stringent Wash Buffers (for Streptavidin Beads) | - High salt (e.g., 1 M KCl)- High pH (e.g., 0.1 M Na₂CO₃)- Chaotropic agents (e.g., 2 M Urea) | To remove non-specifically bound proteins from the streptavidin beads, reducing background in downstream mass spectrometry analysis.[12] |
Table 3: Common Stabilizing Additives for Protein Solutions
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[8][9] |
| L-Arginine / L-Glutamate | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic patches on the protein surface.[3] |
| Sucrose / Trehalose | 5-10% (w/v) | Stabilizes protein structure by promoting preferential hydration of the protein.[9] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% (v/v) | Can help to solubilize proteins with exposed hydrophobic regions without causing denaturation.[3] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevents the formation of intermolecular disulfide bonds that can lead to aggregation. Note: Compatibility with the specific protein and downstream applications should be considered. |
Experimental Protocols
Detailed Methodology for APEX2-Mediated BAP Labeling with a Focus on Preventing Aggregation
This protocol provides a general framework. Optimization of specific steps for your protein of interest and cell type is recommended.
-
Expression of APEX2-Fusion Protein:
-
Transfect or transduce cells with your APEX2-fusion construct.
-
If using an inducible system, perform a titration of the inducing agent to determine the optimal concentration that yields expression levels comparable to the endogenous protein of interest.
-
Verify the correct subcellular localization of the fusion protein using immunofluorescence or by co-expressing a fluorescent protein.
-
-
This compound (BAP) Labeling:
-
Incubate the cells with BAP at a final concentration of 0.5-2.5 mM in pre-warmed culture medium for 30 minutes at 37°C.
-
Initiate the labeling reaction by adding H₂O₂ to a final concentration of 0.1-1 mM. Gently swirl the plate to mix.
-
Incubate for exactly 1 minute at room temperature.
-
-
Quenching the Reaction:
-
Cell Lysis:
-
Lyse the cells on ice using a denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and the quenching agents.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear genomic DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the clarified lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include washes with high salt buffer, high pH buffer, and a buffer containing a chaotropic agent like urea.[12]
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads by boiling in an appropriate sample buffer containing excess free biotin.
-
Proceed with your standard workflow for protein quantification, reduction, alkylation, and tryptic digestion for mass spectrometry analysis.
-
Visualizations
Caption: Experimental workflow for APEX2-mediated this compound labeling.
Caption: Troubleshooting decision tree for protein aggregation during BAP labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. scispace.com [scispace.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. APEX Proximity Labeling of Stress Granule Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimized soluble expression and purification of an aggregation-prone protein by fusion tag systems and on-column cleavage in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Chaotropic agent - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Biotin-4-aminophenol Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the efficiency of Biotin-4-aminophenol conjugation. The core of this process is the reaction between an amine-reactive biotin (B1667282) derivative, typically a Biotin-N-hydroxysuccinimide (NHS) ester, and the primary amine of 4-aminophenol (B1666318) to form a stable amide bond.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound conjugation?
A1: The conjugation reaction is a nucleophilic acyl substitution. The primary amine group (-NH₂) on 4-aminophenol acts as a nucleophile, attacking the carbonyl carbon of the Biotin-NHS ester. This forms a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is highly selective for primary amines under controlled pH conditions.[][2]
Q2: Which activated form of biotin should I use?
A2: Biotin-NHS ester is the most common and effective reagent for labeling primary amines like the one on 4-aminophenol.[][3] For improved solubility in aqueous buffers and to reduce steric hindrance, a Biotin-PEG-NHS ester, which incorporates a polyethylene (B3416737) glycol spacer, can be used.[4][5]
Q3: What is the optimal pH for this reaction?
A3: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is between 7.2 and 8.5.[][6][7] Below pH 7, the amine group of 4-aminophenol (pKa ~5.5) will be significantly protonated, reducing its nucleophilicity.[8] Above pH 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which will reduce the conjugation efficiency.[3][7]
Q4: Can the hydroxyl group on 4-aminophenol cause side reactions?
A4: Yes, while NHS esters are highly reactive towards primary amines, side reactions with other nucleophiles can occur. The hydroxyl group on serine, threonine, and tyrosine residues in peptides has been shown to react with NHS esters, forming less stable ester bonds.[9][10][11] Given that 4-aminophenol has a phenolic hydroxyl group (pKa ~10.3), O-acylation is a potential side reaction, especially at a higher pH.[8] Maintaining the pH in the recommended 7.2-8.5 range helps favor the reaction with the more nucleophilic amine group.
Q5: How do I purify the final this compound conjugate?
A5: Purification is essential to remove unreacted starting materials (Biotin-NHS, 4-aminophenol) and the NHS byproduct. For small molecules like this, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method.[12] Alternatively, for less rigorous purification, silica (B1680970) gel column chromatography could be employed.
Q6: How can I confirm and quantify the successful conjugation?
A6: Successful synthesis can be confirmed using analytical techniques like ¹H NMR spectroscopy and mass spectrometry to verify the structure and molecular weight of the product.[13][14][15] To quantify the amount of biotin in the purified product, a colorimetric method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used.[16][17][18][19][20] This assay relies on the displacement of HABA from an avidin-HABA complex by the biotinylated product, leading to a measurable decrease in absorbance at 500 nm.[16][17][18][19]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolyzed Biotin-NHS Ester: The reagent is moisture-sensitive and has a limited half-life in aqueous solutions. | Use a fresh vial of Biotin-NHS ester. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[2][7] |
| Incorrect Reaction pH: pH is too low (amine is protonated) or too high (NHS ester hydrolysis dominates). | Prepare a fresh reaction buffer and confirm the pH is within the optimal range of 7.2-8.5.[6][7] | |
| Presence of Competing Amines: Reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange or use an amine-free buffer such as phosphate, bicarbonate, or HEPES.[3][7] | |
| Poor Nucleophilicity of Aniline: The amine on 4-aminophenol is an aniline, which is less nucleophilic than aliphatic amines. | Increase the reaction time or temperature (e.g., incubate for 4 hours at room temperature or overnight at 4°C). Consider increasing the molar excess of 4-aminophenol.[21][22] | |
| Formation of Multiple Products / Side Reactions | O-acylation of Phenolic Hydroxyl: The hydroxyl group of 4-aminophenol has reacted with the Biotin-NHS ester. | Strictly maintain the reaction pH below 8.5 to minimize deprotonation of the hydroxyl group.[9][10] |
| Di-acylation: A single biotin molecule reacting with two molecules of 4-aminophenol (less likely with NHS ester chemistry). | This is generally not an issue with NHS esters but ensure proper stoichiometry. | |
| Product Precipitation During Reaction | Poor Solubility of Reactants or Product: 4-aminophenol or the resulting conjugate may have limited solubility in the reaction buffer. | Add a water-miscible organic co-solvent like DMSO or DMF to the reaction mixture (up to 20-30% v/v) to improve solubility. 4-aminophenol is very soluble in DMSO.[8][23][24] |
| Difficulty in Purifying the Product | Co-elution of Reactants and Product: Starting materials and product have similar retention times in chromatography. | Optimize the HPLC gradient (e.g., a shallower gradient of the organic solvent) to improve separation.[12] Consider using a different stationary phase (e.g., C8 instead of C18). |
| Presence of Unreacted Biotin-NHS: The unreacted ester can interfere with downstream assays. | After the main reaction, add a quenching reagent like Tris or glycine (B1666218) to a final concentration of 20-50 mM to consume any remaining active NHS ester. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for conjugating Biotin-NHS to 4-aminophenol. Optimization may be required.
Materials:
-
Biotin-NHS Ester
-
4-Aminophenol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-Phase HPLC system for purification
Procedure:
-
Prepare Reactant Solutions:
-
Immediately before use, dissolve Biotin-NHS ester in anhydrous DMF or DMSO to a final concentration of 100 mM (Stock A).
-
Dissolve 4-aminophenol in the Reaction Buffer to a final concentration of 20 mM (Stock B). If solubility is an issue, a small amount of DMSO can be added.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine 1 equivalent of Biotin-NHS ester (from Stock A) with 1.5 equivalents of 4-aminophenol (from Stock B). A common starting point is to add 10 µL of Stock A to 75 µL of Stock B.
-
Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 30% to avoid precipitation and maintain buffer integrity.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
-
Quench Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted Biotin-NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the reaction mixture using RP-HPLC with a C18 column.
-
Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to elute the product.
-
Collect fractions and analyze for the presence of the desired product using mass spectrometry.
-
-
Characterization and Quantification:
-
Confirm the identity of the purified product by mass spectrometry (expected mass increase) and ¹H NMR.
-
Quantify the biotin concentration of the final product using the HABA assay (see Protocol 2).
-
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Solvent | Amine-free buffer (Phosphate, Bicarbonate) with minimal anhydrous DMSO/DMF | Ensures reactant solubility and prevents side reactions with buffer components. |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability.[][6][7] |
| Molar Ratio (Biotin:Amine) | 1:1 to 1:5 | A slight excess of the less expensive 4-aminophenol can help drive the reaction to completion. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Room temperature is typically sufficient; 4°C can be used for longer incubation times to minimize hydrolysis.[3] |
| Reaction Time | 2 - 12 hours | Anilines are less reactive, so longer incubation times may be necessary compared to aliphatic amines.[21][22] |
Protocol 2: Quantification using HABA Assay
Procedure:
-
Prepare a known concentration of your purified this compound in PBS.
-
Follow a commercial HABA assay kit protocol. Generally, this involves:
-
Measuring the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀_initial).
-
Adding your biotinylated sample to the HABA/Avidin solution and incubating briefly.
-
Measuring the final absorbance at 500 nm (A₅₀₀_final).
-
-
The decrease in absorbance is proportional to the amount of biotin in your sample, which can be calculated based on the provided formulas in the kit.[16][18][20]
Visualizations
Caption: Chemical reaction for this compound conjugation.
Caption: Experimental workflow for synthesis and analysis.
Caption: Troubleshooting logic for low conjugation yield.
References
- 2. glenresearch.com [glenresearch.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Amine Reactive | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 9. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cellmosaic.com [cellmosaic.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. anaspec.com [anaspec.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. citeqbiologics.com [citeqbiologics.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-AMINOPHENOL - Ataman Kimya [atamanchemicals.com]
- 24. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common mistakes to avoid with Biotin-4-aminophenol
Welcome to the technical support center for Biotin-4-aminophenol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here you will find information to help you overcome common challenges during your experiments.
Proximity Labeling (APEX-like) Troubleshooting
Proximity labeling techniques, such as those using APEX2 peroxidase, utilize this compound to map protein-protein interactions and subcellular proteomes. The following are common issues encountered during these experiments.
Q1: Why am I seeing low or no biotinylation of my target proteins?
A1: Low biotinylation efficiency is a common problem that can stem from several factors.[1]
-
Poor Membrane Permeability of this compound: Some cell types, especially those in confluent cultures, are relatively impermeable to biotin-phenol.[1]
-
Solution: Increase the concentration of this compound. Concentrations up to 2.5 mM have been shown to improve labeling in resistant cell lines. However, be aware that concentrations as high as 6 mM may lead to non-specific biotinylation.[1]
-
-
Suboptimal Hydrogen Peroxide (H₂O₂) Concentration: H₂O₂ is required to activate the peroxidase, but high concentrations can inhibit the enzyme's activity.[1]
-
Solution: Titrate the H₂O₂ concentration. Optimal labeling is often achieved at lower concentrations, in the range of 0.1-0.5 mM, rather than the initially suggested 1 mM.[1]
-
-
Insufficient APEX2 Expression or Activity: The fusion protein may not be expressed at sufficient levels or may be misfolded, leading to low enzymatic activity.
-
Solution: Confirm the expression and correct localization of your APEX2-fusion protein via Western blot and immunofluorescence. If expression is low, consider generating a more stable cell line or using a stronger promoter.[1]
-
-
Inadequate Pre-incubation Time: A 30-minute pre-incubation with this compound is standard, but may need optimization for your specific cell type.[2]
-
Solution: While a 30-minute pre-incubation is a good starting point, ensure this is sufficient for your experimental system to allow for adequate uptake of the this compound.[2]
-
Q2: My Western blot shows very high background or non-specific biotinylation. What can I do to reduce it?
A2: High background can obscure your results and make data interpretation difficult. Here are the likely causes and solutions:
-
Excessive this compound or H₂O₂ Concentration: As mentioned above, while higher concentrations can increase labeling, excessive amounts can lead to non-specific biotinylation.[1]
-
Solution: Optimize the concentrations of both this compound and H₂O₂ through titration experiments to find the best signal-to-noise ratio for your system.[1]
-
-
Inefficient Quenching: The biotin-phenoxyl radical is highly reactive and short-lived, but failure to rapidly and completely quench the reaction can lead to continued, non-proximal labeling.[3][4]
-
Non-specific Binding to Streptavidin Beads: During the enrichment step, proteins can non-specifically bind to the streptavidin beads.[6]
Q3: The localization of biotinylated proteins does not fully overlap with my APEX2-fusion protein. Why is this happening?
A3: This can be a confusing result, but there are a few potential explanations.
-
Protein Degradation: The APEX2-fusion protein might be partially degraded, leading to a sub-population of the enzyme being mislocalized.
-
Solution: Check the integrity of your fusion protein by Western blot.[1] The presence of smaller bands may indicate degradation.
-
-
Labeling of Dynamic Compartments: If you are studying a highly dynamic organelle or protein complex, the biotinylated proteins may have moved during the 1-minute labeling period.[1]
-
Solution: To capture a more static snapshot, consider performing the biotinylation reaction on ice to minimize protein trafficking, or reduce the labeling time.[1]
-
Electrochemical Biosensor Troubleshooting
This compound can be used in the development of electrochemical biosensors, often involving its enzymatic oxidation.
Q1: I am observing a weak or unstable signal from my biotinylated electrode.
A1: A weak or unstable signal can be due to several factors related to the electrode surface and the stability of the immobilized molecules.
-
Inefficient Immobilization: The biotinylated molecule may not be efficiently coupled to the electrode surface.
-
Instability of the Biotin-Protein Bond: The bond between biotin (B1667282) and the protein can be susceptible to hydrolysis, especially in complex media like plasma.
-
Solution: Ensure that the conditions for immobilization are optimal. The stability of the biotin-protein bond can be influenced by the specific biotinylating agent used and the storage conditions.[7]
-
-
Electrode Fouling: The electrochemical oxidation of aminophenols can produce polymeric films that passivate the electrode surface, leading to a decreased signal over time.[8]
-
Solution: Optimize the electrochemical detection parameters (e.g., potential, scan rate) to minimize electropolymerization. Using modified electrodes, such as those with carbon nanotubes or graphene, can provide a larger surface area and better conductivity, potentially reducing fouling.
-
Q2: My sensor is showing high background noise or interference.
A2: Interference from other electroactive species in your sample is a common issue in electrochemical sensing.
-
Presence of Interfering Compounds: Your sample may contain other molecules that are electroactive at the applied potential.
-
Solution: Perform control experiments with individual potential interfering substances to assess their impact.[9] Modifying the electrode surface with selective polymers or nanomaterials can help to improve selectivity.[9] The pH of the supporting electrolyte can also be optimized to shift the oxidation potential of the target analyte away from that of interfering species.[9]
-
-
Non-specific Adsorption: Proteins or other molecules in the sample can adsorb to the electrode surface, causing a background signal.
-
Solution: Incorporate blocking steps in your protocol, similar to those used in immunoassays, to minimize non-specific binding.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for proximity labeling experiments using this compound.
Table 1: Reagent Concentrations for APEX2-mediated Proximity Labeling
| Reagent | Standard Concentration | Optimized Range | Notes |
| This compound | 500 µM[2][5] | 500 µM - 2.5 mM[1] | Higher concentrations may be needed for cells with low permeability. |
| Hydrogen Peroxide (H₂O₂) | 1 mM[4][10] | 0.1 - 0.5 mM[1] | High concentrations can inhibit APEX2 activity. |
| Quenching Solution (Sodium Azide) | 10 mM[4] | 10 mM | A common component of quenching buffers. |
| Quenching Solution (Sodium Ascorbate) | 10 mM[5] | 10 - 20 mM[4] | Acts as an antioxidant to stop the reaction. |
| Quenching Solution (Trolox) | 5 mM[5] | 5 - 10 mM[4] | A water-soluble vitamin E analog used as an antioxidant. |
Table 2: Incubation Times for APEX2-mediated Proximity Labeling
| Step | Duration | Notes |
| This compound Pre-incubation | 30 minutes[2][10] | May need optimization for different cell types. |
| H₂O₂ Labeling Reaction | 1 minute[2][10] | A short reaction time is crucial to limit the labeling radius. |
| Quenching | 5 minutes[4] | Ensure rapid and thorough quenching on ice. |
Experimental Protocols
Detailed Protocol for APEX2-mediated Proximity Labeling in Mammalian Cells
This protocol is a general guideline and may require optimization for your specific cell line and protein of interest.
-
Cell Culture and APEX2-Fusion Protein Expression:
-
Culture mammalian cells expressing your APEX2-fusion protein to the desired confluency. It is recommended to use expression levels comparable to the endogenous protein to avoid artifacts.[1]
-
-
This compound Labeling:
-
Initiation of Biotinylation:
-
Quenching the Reaction:
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cleared lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation to capture biotinylated proteins.[10]
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with different buffers (e.g., lysis buffer, high salt buffer, urea-containing buffer) is recommended.[6]
-
-
Downstream Analysis:
-
Elute the biotinylated proteins from the beads. For Western blot analysis, this can be done by boiling in SDS-PAGE sample buffer. For mass spectrometry, an on-bead digestion with trypsin is commonly performed.[11]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity labeling - Wikipedia [en.wikipedia.org]
- 4. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 7. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous detection of acetaminophen and 4-aminophenol with an electrochemical sensor based on silver–palladium bimetal nanoparticles and reduced g ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05987C [pubs.rsc.org]
- 10. Directed evolution of APEX2 for electron microscopy and proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Quenching Strategies for Biotin-4-aminophenol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching Biotin-4-aminophenol reactions. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments, particularly in the context of APEX2-mediated proximity labeling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of a this compound reaction?
A1: this compound, also known as biotin-phenol (BP), is a substrate used in proximity labeling techniques, most notably with engineered ascorbate (B8700270) peroxidases like APEX2. The reaction is initiated by the addition of hydrogen peroxide (H₂O₂). The APEX2 enzyme catalyzes the one-electron oxidation of this compound, converting it into a short-lived and highly reactive biotin-phenoxyl radical. This radical can then covalently bind to electron-rich amino acid residues, such as tyrosine, on proteins in its immediate vicinity (typically within a 20 nm radius). This process allows for the specific biotinylation of proteins proximal to the APEX2-tagged protein of interest.
Q2: Why is quenching a critical step in this compound reactions?
A2: Quenching is a crucial step to halt the biotinylation reaction precisely. The biotin-phenoxyl radicals generated are highly reactive and have a very short half-life (less than 1 millisecond). However, failure to immediately stop the reaction can lead to non-specific labeling and an inaccurate representation of the proteome in the vicinity of the target protein at a specific moment. Effective quenching ensures that the biotinylation is restricted to the desired timeframe, providing a snapshot of protein-protein interactions.
Q3: What is the recommended quenching solution for this compound reactions?
A3: The most widely used and recommended quenching solution is a cocktail containing sodium azide (B81097), sodium ascorbate, and Trolox in a buffered solution like PBS. This combination provides a multi-pronged approach to rapidly and effectively terminate the reaction.
Q4: What are the specific roles of each component in the quenching buffer?
A4: Each component of the standard quenching buffer has a distinct function:
-
Sodium Azide (NaN₃): Acts as a potent inhibitor of heme-containing peroxidases like APEX2 and horseradish peroxidase (HRP)[1][2][3][4]. It binds to the enzyme's active site, preventing further catalytic activity and the generation of additional biotin-phenoxyl radicals.
-
Sodium Ascorbate (Vitamin C): A well-known antioxidant, sodium ascorbate serves to scavenge and neutralize any remaining reactive oxygen species (ROS), including residual hydrogen peroxide and biotin-phenoxyl radicals[5][6][7].
-
Trolox: A water-soluble analog of Vitamin E, Trolox is another powerful antioxidant that effectively quenches free radicals[8][9]. Its inclusion provides an additional layer of protection against unwanted oxidation and helps to preserve the integrity of the labeled proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background/non-specific biotinylation | Incomplete quenching of the reaction. | Ensure the quenching buffer is freshly prepared and immediately added to the reaction at the specified time. Increase the volume of the quenching buffer and the number of subsequent washes. |
| Residual biotin-phenol in the sample. | Thoroughly wash cells or samples to remove any unbound this compound before initiating the reaction. | |
| APEX2 enzyme is overexpressed. | Optimize the expression level of the APEX2-fusion protein to near-endogenous levels to avoid aggregation and non-specific localization. | |
| Low or no biotinylation signal | Inactive APEX2 enzyme. | Confirm the expression and localization of the APEX2-fusion protein via Western blot or immunofluorescence. Ensure proper folding and activity of the enzyme. |
| Inefficient delivery of this compound or H₂O₂. | Optimize the incubation time and concentration of this compound. Ensure the H₂O₂ is fresh and added at the correct final concentration. | |
| Quenching solution added prematurely. | Ensure the timing of the quenching step is accurate. | |
| Variability between replicates | Inconsistent timing of reaction and quenching. | Use a timer and standardize the protocol for all replicates to ensure consistent reaction and quenching times. |
| Differences in cell density or health. | Ensure consistent cell seeding density and monitor cell health to minimize variability. | |
| Degradation of quenching buffer components. | Prepare the quenching buffer fresh for each experiment, as the antioxidant components can degrade over time. |
Experimental Protocols
Standard Quenching Protocol for APEX2-mediated Biotinylation
This protocol is adapted from established methods for proximity labeling in mammalian cells.
Materials:
-
Quenching Buffer Components:
-
Sodium Azide (NaN₃)
-
Sodium Ascorbate
-
Trolox
-
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Deionized Water
-
DMSO
Stock Solutions:
-
1 M Sodium Azide in deionized water
-
1 M Sodium Ascorbate in deionized water (prepare fresh)
-
0.5 M Trolox in DMSO
Preparation of 1x Quenching Buffer (prepare fresh before use):
For 10 mL of 1x Quenching Buffer, combine the following in ice-cold DPBS:
| Component | Stock Concentration | Volume to Add to 10 mL | Final Concentration |
| Sodium Azide | 1 M | 100 µL | 10 mM |
| Sodium Ascorbate | 1 M | 100 µL | 10 mM |
| Trolox | 0.5 M | 100 µL | 5 mM |
Procedure:
-
Following the 1-minute biotinylation reaction with this compound and H₂O₂, immediately aspirate the reaction medium.
-
Promptly add a sufficient volume of ice-cold 1x Quenching Buffer to cover the cells (e.g., 2 mL for a 6-well plate).
-
Gently swirl the plate to ensure the entire surface is exposed to the quenching buffer.
-
Incubate on ice for 1-2 minutes.
-
Aspirate the quenching buffer and wash the cells two to three times with ice-cold DPBS to remove any residual quenching components and unreacted reagents.
-
Proceed with cell lysis and downstream processing for protein analysis.
Visualizations
Figure 1. Experimental workflow for APEX2-mediated proximity labeling with this compound, highlighting the critical quenching step.
Figure 2. Logical diagram illustrating the quenching mechanism in this compound reactions.
References
- 1. Immunoperoxidase techniques: the deleterious effect of sodium azide on the activity of peroxidase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism-based inactivation of horseradish peroxidase by sodium azide. Formation of meso-azidoprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lignin peroxidase H2 by sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Trolox-Sensitive Reactive Oxygen Species Regulate Mitochondrial Morphology, Oxidative Phosphorylation and Cytosolic Calcium Handling in Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Post-Labeling Purification of Biotin-4-aminophenol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of excess Biotin-4-aminophenol following protein labeling experiments. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols to ensure the purity of your biotinylated molecules for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound after a labeling reaction?
A1: Residual, unconjugated this compound can lead to significant issues in downstream applications. It can compete with your biotinylated protein for binding sites on streptavidin or avidin-based reagents, resulting in high background signals and reduced assay sensitivity. In affinity purification, excess biotin (B1667282) can saturate the streptavidin resin, thereby preventing the efficient capture of your target molecule.
Q2: What are the primary methods for removing unbound this compound?
A2: The most common and effective techniques for removing small molecules like this compound from larger labeled proteins are size-exclusion chromatography (often in the form of spin desalting columns), dialysis, and affinity purification.
Q3: How do I select the most appropriate removal method for my experiment?
A3: The choice of method depends on several experimental factors:
-
Sample Volume: Spin columns are well-suited for small volumes (in the microliter to milliliter range), whereas dialysis is more practical for larger sample volumes.
-
Speed: Gel filtration spin columns offer a rapid solution, often taking less than 15 minutes. Dialysis, on the other hand, is a slower process that typically requires overnight incubation and multiple buffer changes.
-
Protein Concentration: Low protein concentrations can result in poor recovery, particularly with desalting columns. The addition of a carrier protein, such as BSA, can help mitigate this issue, but you must ensure it is compatible with your downstream application.[1]
-
Molecular Weight of the Labeled Molecule: It is crucial that the molecular weight cutoff (MWCO) of the dialysis membrane or the size exclusion limit of the desalting column is significantly smaller than your labeled molecule to prevent its loss during the purification process.[2]
Q4: Can I quench the labeling reaction before purification?
A4: Yes, quenching the reaction is a recommended step. After the desired incubation time for biotinylation, the reaction can be stopped by adding a quenching buffer containing a high concentration of primary amines, such as Tris or glycine. This will react with any remaining active this compound, preventing further labeling of your protein.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Biotinylated Protein | Protein Precipitation: Over-biotinylation can increase the hydrophobicity of the protein, leading to aggregation and precipitation. | Reduce the molar ratio of this compound to your protein in the labeling reaction. Ensure the reaction buffer conditions (e.g., pH) are optimal for your protein's stability. |
| Non-specific Binding to Purification Matrix: The protein may be adhering to the dialysis membrane or the resin of the spin column. | For dialysis, select a membrane with low protein-binding properties. For spin columns, ensure the resin is appropriate for your protein; some are specifically designed for low protein binding. Adding a carrier protein like BSA can sometimes reduce non-specific binding, but check for downstream compatibility. | |
| Sample Loss During Handling: Multiple transfer steps, especially with small volumes, can lead to significant sample loss. | Minimize the number of tube transfers. For smaller volumes, consider using microdialysis units or spin columns designed for small sample volumes. | |
| Inefficient Removal of Free Biotin | Inadequate Purification Parameters: The duration of dialysis may be too short, the number of buffer changes insufficient, or the size exclusion cutoff of the column may be inappropriate. | Dialysis: Increase the dialysis time and the number of buffer changes. It is often recommended to perform multiple changes over a 24-48 hour period. Size Exclusion Chromatography: Ensure the molecular weight cutoff (MWCO) of the resin is suitable for separating your labeled protein from the small this compound molecule. For many proteins, a 7 kDa MWCO is effective.[1] |
| Competition for Binding in Affinity Purification: A high concentration of free biotin in the sample can saturate the streptavidin/avidin (B1170675) binding sites on the beads, preventing the capture of the biotinylated molecule. | Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before proceeding with affinity purification.[1] | |
| High Background in Downstream Assays | Residual Free Biotin: Incomplete removal of unconjugated this compound can lead to non-specific signals in assays that use streptavidin or avidin conjugates. | Dialysis: Increase the number of buffer changes and the total dialysis time. Desalting Columns: Consider a second pass-through of your sample over the column or use a column with a larger bed volume. Note that some spin columns may only remove approximately 80% of free biotin in a single run.[4] |
Data Presentation
Table 1: Comparison of Common Methods for Excess Biotin Removal
| Method | Typical Protein Recovery | Efficiency of Small Molecule Removal | Speed | Scalability (Sample Volume) |
| Dialysis | >90% | High (with sufficient buffer changes) | Slow (4 hours to overnight) | High (mL to L) |
| Spin Desalting Columns | >85% | Good (~80-95% in a single pass)[4] | Fast (<15 minutes) | Low (µL to mL) |
| Affinity Purification (on-bead cleanup) | Variable (dependent on elution) | Very High | Moderate (1-2 hours) | Moderate (µL to mL) |
Note: The values presented are typical and can vary depending on the specific protein, buffer conditions, and the exact protocol used.
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
This method is suitable for sample volumes typically greater than 100 µL.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Stir plate and stir bar.
-
Beaker or container large enough to hold at least 100 times the sample volume.
Procedure:
-
Prepare the dialysis membrane: Follow the manufacturer's instructions for hydrating the dialysis tubing or cassette. This may involve rinsing with water or a specific buffer.
-
Load the sample: Load the biotinylated sample into the dialysis tubing/cassette and seal it securely, ensuring there are no leaks.
-
Perform dialysis: Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer changes: Allow dialysis to proceed for at least 4 hours. For optimal removal of this compound, it is recommended to perform at least three buffer changes over a period of 24-48 hours.
-
Sample recovery: After the final dialysis period, carefully remove the sample from the tubing/cassette.
Diagram 1: Dialysis Workflow for Biotin Removal
Caption: Workflow for removing excess this compound via dialysis.
Protocol 2: Removal of Excess this compound using a Spin Desalting Column
This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7 kDa).
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column: Remove the storage buffer by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[5] Discard the flow-through.
-
Equilibrate the column (if required by manufacturer): Add an appropriate buffer to the column and centrifuge again. Discard the flow-through.
-
Load the sample: Place the column in a new collection tube. Slowly apply the biotinylated sample to the center of the resin bed.
-
Elute the purified sample: Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[5]
-
Collect the sample: The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.
Diagram 2: Spin Desalting Column Workflow
Caption: Workflow for rapid removal of excess this compound using a spin desalting column.
Protocol 3: Affinity Purification of Biotinylated Proteins (On-Bead Cleanup)
This method can be used to both purify the biotinylated protein from a complex mixture and remove excess free biotin simultaneously. This protocol is for streptavidin-coated magnetic beads.
Materials:
-
Streptavidin-coated magnetic beads.
-
Magnetic stand.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., for cleavable biotin linkers, a reducing agent like DTT; for strong biotin-streptavidin interaction, harsh conditions like boiling in SDS-PAGE loading buffer may be required, or competitive elution with excess free biotin at high temperature).[6]
-
Neutralization Buffer (if using an acidic or basic elution buffer).
Procedure:
-
Prepare the beads: Resuspend the magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a clean tube.
-
Wash the beads: Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant. Add Binding/Wash Buffer to wash the beads. Resuspend the beads and then pellet them again using the magnetic stand. Repeat this wash step twice.[5]
-
Bind the biotinylated protein: After the final wash, resuspend the beads in Binding/Wash Buffer. Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature.[5]
-
Remove unbound material: Pellet the beads with the magnetic stand and discard the supernatant, which contains the unbound material and excess this compound.[5]
-
Wash the beads: Wash the beads three times with Binding/Wash Buffer to remove any remaining contaminants.
-
Elute the protein: To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate according to the manufacturer's or a developed protocol (e.g., 5-10 minutes).[5]
-
Collect the purified protein: Pellet the beads with the magnetic stand and carefully transfer the supernatant containing your purified molecule to a new tube. If necessary, immediately neutralize the eluate with Neutralization Buffer.
Diagram 3: Affinity Purification Workflow
Caption: Workflow for affinity purification of biotinylated proteins and removal of excess this compound.
References
- 1. Comparative Analysis of Techniques to Purify Plasma Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on Biotin-4-aminophenol labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on Biotin-4-aminophenol (BAP) labeling efficiency. This resource is intended for researchers, scientists, and drug development professionals utilizing proximity labeling techniques.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The optimal pH for this compound labeling is primarily determined by the pH sensitivity of the peroxidase enzyme used to catalyze the reaction, typically Horseradish Peroxidase (HRP) or engineered Ascorbate Peroxidase (APEX2). For HRP, the optimal pH range is generally between 6.0 and 7.5.[1] While the enzyme is stable between pH 5.0 and 9.0, its activity decreases outside the optimal range. For APEX2, a pH of 7.0 is often cited as optimal for its catalytic activity.
Q2: How does pH affect the this compound labeling reaction?
A2: The labeling reaction involves the peroxidase-catalyzed conversion of this compound into a highly reactive biotin-phenoxyl radical in the presence of hydrogen peroxide (H₂O₂). This radical then covalently bonds to electron-rich amino acid residues, such as tyrosine, on proximal proteins. The enzymatic activity of peroxidases is highly dependent on pH. Deviations from the optimal pH can lead to a significant reduction in enzyme activity, thereby decreasing the rate of radical generation and lowering the overall labeling efficiency. Extreme pH values can also lead to irreversible denaturation of the enzyme.
Q3: Can I perform the labeling reaction at a pH outside the optimal range?
A3: While it is possible to perform the labeling reaction outside the optimal pH range, it is not recommended as it will likely result in reduced labeling efficiency. For instance, HRP activity at pH 7.5 is about 84% of its maximum activity. If your experimental conditions necessitate a different pH, it is crucial to validate the labeling efficiency under those specific conditions. You may need to increase the concentration of the enzyme or the labeling reagents, or extend the reaction time, though this could also increase background signal.
Q4: What are the consequences of using a suboptimal pH for labeling?
A4: Using a suboptimal pH can lead to several issues:
-
Low Labeling Efficiency: The primary consequence is a significant decrease in the amount of biotinylation on your target proteins.
-
Inconsistent Results: Minor variations in pH between experiments can lead to significant differences in labeling, affecting the reproducibility of your results.
-
Increased Background: To compensate for low efficiency, longer reaction times or higher reagent concentrations might be used, which can increase non-specific biotinylation and background noise.
Troubleshooting Guide
| Issue | Potential Cause Related to pH | Recommended Solution |
| Low or no biotinylation signal | The pH of the labeling buffer is outside the optimal range for the peroxidase (HRP: 6.0-7.5, APEX2: ~7.0). | Prepare fresh labeling buffer and carefully adjust the pH to the optimal range for your specific peroxidase. Verify the pH of the final reaction mixture. |
| The buffer composition is interfering with the reaction. | Ensure the buffer does not contain components that inhibit peroxidase activity, such as sodium azide, cyanide, or high concentrations of certain metal ions (e.g., Cu²⁺, Fe³⁺). Phosphate-buffered saline (PBS) at the appropriate pH is a commonly used and suitable buffer. | |
| High background or non-specific labeling | The pH is significantly outside the optimal range, leading to prolonged reaction times or the use of excessive reagent concentrations to achieve labeling. | Optimize the labeling reaction at the recommended pH to ensure efficient labeling within a short timeframe, minimizing the opportunity for non-specific reactions. |
| Inconsistent results between experiments | The pH of the labeling buffer is not consistent across different experimental setups. | Always use a calibrated pH meter to prepare and verify the pH of your buffers immediately before use. Prepare a large batch of buffer for a series of related experiments to ensure consistency. |
Experimental Protocols
General Protocol for HRP-mediated this compound Labeling
This protocol provides a general workflow. Optimal concentrations and incubation times should be empirically determined for each specific experimental system.
Reagents:
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.4.
-
This compound (BAP) Stock Solution: 50 mM in DMSO.
-
Hydrogen Peroxide (H₂O₂) Solution: 3% (w/v) stock solution.
-
Quenching Buffer: PBS containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox.
Procedure:
-
Cell Preparation: Culture and treat cells as required for your experiment.
-
Incubation with BAP:
-
Wash cells three times with ice-cold PBS.
-
Incubate cells with a working solution of 500 µM BAP in PBS for 30 minutes at room temperature.
-
-
Labeling Reaction:
-
Add H₂O₂ to a final concentration of 1 mM.
-
Incubate for 1-2 minutes at room temperature to initiate the labeling reaction.
-
-
Quenching:
-
Aspirate the labeling solution and immediately add ice-cold Quenching Buffer.
-
Wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Downstream Processing:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Proceed with protein quantification, streptavidin pulldown, and subsequent analysis (e.g., Western blot, mass spectrometry).
-
Visualizations
References
Validation & Comparative
Validating the Specificity of Biotin-4-aminophenol Labeling: A Comparative Guide
In the rapidly evolving landscape of proteomics, the ability to map protein-protein interactions and subcellular proteomes with high specificity is paramount. Proximity labeling (PL) techniques have emerged as powerful tools for these applications, with Biotin-4-aminophenol (BAP) labeling, mediated by the engineered ascorbate (B8700270) peroxidase APEX2, being a prominent method. This guide provides an objective comparison of BAP/APEX2 labeling with alternative proximity labeling techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their studies.
Introduction to Proximity Labeling with this compound
This compound (BAP) is a substrate utilized by the APEX2 enzyme in a proximity labeling technique designed to capture a snapshot of the molecular environment surrounding a protein of interest within living cells. The core principle involves the fusion of APEX2 to a specific protein. Upon the addition of BAP and a brief pulse of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of BAP into a highly reactive, short-lived biotin-phenoxyl radical. This radical covalently labels electron-rich amino acid residues, such as tyrosine, on neighboring proteins within a nanometer-scale radius. The resulting biotinylated proteins can then be enriched using streptavidin-based affinity purification and identified by mass spectrometry.[1][2]
Comparison with Alternative Proximity Labeling Methods
Several alternative proximity labeling methods have been developed, each with its own set of advantages and limitations. The most commonly used alternatives to APEX2 are the biotin (B1667282) ligase-based methods, BioID and its successor, TurboID.
| Feature | APEX2 with this compound | TurboID | BioID |
| Enzyme | Engineered Ascorbate Peroxidase (APEX2) | Engineered Biotin Ligase | Mutant Biotin Ligase (BirA*) |
| Substrate(s) | This compound, H₂O₂ | Biotin, ATP | Biotin, ATP |
| Labeled Residues | Primarily Tyrosine | Primarily Lysine (B10760008) | Primarily Lysine |
| Labeling Time | ~1 minute | ~10 minutes | ~18-24 hours |
| Labeling Radius | ~20 nm[3][4] | ~10 nm[5] | ~10 nm |
| Temporal Resolution | High | Moderate | Low |
| Toxicity | Potential H₂O₂ toxicity[6] | Generally low | Low |
| In Vivo Applicability | Limited by H₂O₂ delivery | Good | Good |
| Signal-to-Noise Ratio | Generally high with optimization | Can be high, potential for background | Lower due to long labeling time |
Key Distinctions:
-
Speed and Temporal Resolution: APEX2 offers the fastest labeling kinetics, enabling the capture of transient interactions with high temporal resolution.[4] TurboID is significantly faster than the original BioID but slower than APEX2.
-
Labeling Chemistry and Radius: APEX2 labels tyrosine residues via a radical-based mechanism within a roughly 20 nm radius.[3][4] TurboID and BioID biotinylate lysine residues through the generation of reactive biotinoyl-5'-AMP, with a labeling radius of approximately 10 nm.[5] The difference in labeled residues can lead to the identification of distinct sets of proximal proteins.
-
Specificity and Off-Target Effects: The short-lived nature of the biotin-phenoxyl radical in APEX2 labeling contributes to its spatial specificity. However, the diffusion of this radical can still lead to the labeling of non-interacting bystanders.[7] TurboID's faster kinetics compared to BioID reduces the labeling time and can decrease the capture of non-specific interactors that diffuse into the labeling radius over longer periods. Control experiments are crucial for all methods to distinguish true proximal proteins from background.
Mandatory Visualizations
To visually represent the key processes involved in validating this compound labeling specificity, the following diagrams have been generated using Graphviz.
Experimental Protocols
Rigorous experimental design and the inclusion of appropriate controls are essential for validating the specificity of this compound labeling.
Expression of APEX2 Fusion Proteins and Controls
-
Construct Design: Clone the gene of interest in frame with the APEX2 sequence. Ensure proper folding and localization of the fusion protein.
-
Expression: Transfect the APEX2-fusion construct into the chosen cell line. Stable cell lines are recommended for reproducibility.
-
Essential Controls:
-
Unfused APEX2: Express APEX2 localized to the same subcellular compartment but not fused to the protein of interest (e.g., cytosolic or nuclear APEX2). This helps identify proteins that are non-specifically labeled within that compartment.
-
No APEX2 Control: Use untransfected cells or cells expressing a mock vector to identify endogenously biotinylated proteins.
-
No H₂O₂ Control: Treat cells expressing the APEX2-fusion with this compound but without the H₂O₂ pulse. This control is crucial to ensure that biotinylation is dependent on APEX2 activity.
-
Proximity Labeling Protocol
-
Cell Culture: Plate cells to achieve optimal confluency for the experiment.
-
This compound Incubation: Incubate cells with 500 µM this compound for 30-60 minutes at 37°C.
-
H₂O₂ Pulse: Add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.
-
Quenching: Immediately quench the reaction by washing the cells three times with an ice-cold quenching buffer (e.g., PBS containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Validation by Western Blot
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probing:
-
Probe one membrane with a streptavidin-HRP conjugate to visualize the overall biotinylation pattern. Successful labeling should show a smear of biotinylated proteins in the APEX2-expressing samples treated with H₂O₂, with significantly less signal in the control samples.
-
Probe another membrane with an antibody against the fusion tag (e.g., V5, HA, or FLAG) or the protein of interest to confirm the expression of the APEX2-fusion protein.
-
Mass Spectrometry Analysis
-
Streptavidin Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to enrich for biotinylated proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins with trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the abundance of each identified protein in the experimental sample (APEX2-fusion) to the control samples (e.g., unfused APEX2, no H₂O₂).
-
True proximal proteins should be significantly enriched in the experimental sample. Statistical analysis (e.g., t-test, ANOVA) should be used to determine significant enrichment.
-
Conclusion
This compound labeling with APEX2 is a powerful technique for mapping protein-protein interactions and subcellular proteomes with high temporal resolution. However, like all proximity labeling methods, careful validation of labeling specificity is crucial to ensure the reliability of the results. By employing a combination of appropriate controls, Western blot analysis, and quantitative mass spectrometry, researchers can confidently identify true proximal proteins and avoid the pitfalls of non-specific labeling. The choice between APEX2 and alternative methods like TurboID will depend on the specific biological question, with APEX2 being particularly well-suited for studying dynamic processes, while TurboID may be preferred for its lower potential for cytotoxicity in some systems.
References
- 1. Proximity labeling - Wikipedia [en.wikipedia.org]
- 2. When less is more – a fast TurboID knock-in approach for high-sensitivity endogenous interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APEX2 and TurboID define unique subcellular proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-4-aminophenol vs. NHS-biotin
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization, leveraging the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent is critical and can significantly impact the outcome of an experiment. This guide provides an objective comparison of two distinct biotinylation reagents: the tyrosine-reactive Biotin-4-aminophenol and the amine-reactive NHS-biotin.
This comparison delves into their mechanisms of action, key performance characteristics, and experimental workflows to aid in the selection of the most appropriate reagent for your research needs. While direct head-to-head quantitative data for the same protein is limited in the literature, this guide summarizes the expected performance based on their distinct chemistries.
At a Glance: Key Differences
| Feature | This compound | NHS-biotin |
| Target Functional Group | Phenol group of Tyrosine residues.[1][2] | Primary amines (-NH2) on Lysine (B10760008) residues and the N-terminus.[3][4] |
| Labeling Strategy | Proximity-based, enzymatic (peroxidase-mediated).[2] | Direct chemical labeling.[3] |
| Reaction Time | Very rapid (typically 1 minute).[2] | 30 minutes to 2 hours.[3] |
| Specificity | High spatial and temporal specificity, dependent on enzyme location.[2] | Can be non-specific due to the abundance of lysine residues on the protein surface.[5] |
| Control over Labeling Site | High, determined by the location of the peroxidase enzyme.[2] | Limited, dependent on the location of accessible lysine residues. |
| Potential Impact on Protein Function | Generally lower, as it targets surface-exposed tyrosines and is used in proximity labeling. | Can potentially alter protein function if labeling occurs at an active or binding site rich in lysines.[5] |
| Bond Stability | Forms a stable C-C or C-O bond.[6] | Forms a very stable amide bond.[7][8] |
| Solubility | Poor membrane permeability of the biotin-phenol substrate.[9][10] | NHS-biotin is poorly water-soluble (requires DMSO/DMF); Sulfo-NHS-biotin is a water-soluble alternative.[3][11] |
Mechanism of Action
The fundamental difference between this compound and NHS-biotin lies in their chemical reactivity and labeling strategy.
This compound is utilized in proximity labeling techniques, most notably with the engineered ascorbate (B8700270) peroxidase APEX2.[2] In the presence of hydrogen peroxide (H₂O₂), the peroxidase catalyzes the oxidation of this compound into a short-lived and highly reactive biotin-phenoxyl radical. This radical then covalently attaches to electron-rich amino acids, primarily tyrosine, on proteins in close proximity (typically within a 20 nm radius) to the enzyme.[2]
NHS-biotin (N-Hydroxysuccinimide-biotin) is a chemical labeling reagent that directly targets primary amines.[3] The N-hydroxysuccinimide ester is a reactive group that readily couples with the primary amines on the side chains of lysine residues and the N-terminus of a protein.[3][4] This reaction, known as acylation, forms a stable amide bond, covalently linking the biotin molecule to the protein.[3]
Labeling Workflows
The experimental workflows for this compound and NHS-biotin are distinct, reflecting their different labeling mechanisms.
Detailed Experimental Protocols
Protocol 1: this compound Labeling of Proteins in Live Cells (APEX2-mediated)
This protocol is adapted for proximity labeling in a cellular context.
Materials:
-
Cells expressing the APEX2-fusion protein of interest
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w)
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate in PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Culture cells expressing the APEX2-fusion protein to the desired confluency.
-
This compound Incubation: Replace the culture medium with medium containing this compound at a final concentration of 500 µM. Incubate for 30 minutes at 37°C.[10]
-
Labeling Initiation: Add H₂O₂ to the medium to a final concentration of 1 mM to initiate the biotinylation reaction. Gently swirl the plate and incubate for exactly 1 minute at room temperature.[10]
-
Quenching: Immediately aspirate the medium and wash the cells three times with ice-cold quenching solution to stop the reaction.
-
Cell Lysis: Lyse the cells with an appropriate lysis buffer containing protease inhibitors.
-
Enrichment: Incubate the cell lysate with streptavidin-coated beads to enrich for biotinylated proteins.
-
Downstream Analysis: Elute the biotinylated proteins from the beads and proceed with downstream analysis, such as Western blotting or mass spectrometry.
Protocol 2: NHS-biotin Labeling of a Purified Protein
This protocol is for the direct chemical labeling of a purified protein in solution.
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-biotin
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the purified protein is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[3]
-
NHS-biotin Solution Preparation: Immediately before use, dissolve NHS-biotin in DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-biotin solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-biotin. Incubate for an additional 15 minutes.
-
Purification: Remove excess, unreacted biotin and quenching buffer using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantification and Analysis: Determine the degree of biotinylation using an assay such as the HABA assay and proceed with downstream applications.
Performance Comparison
Labeling Efficiency:
-
This compound: The efficiency of labeling is dependent on the expression level and activity of the APEX2 enzyme, as well as the accessibility of tyrosine residues on proximal proteins.
-
NHS-biotin: Labeling efficiency is influenced by the number of accessible primary amines on the protein surface, protein concentration, and the molar ratio of NHS-biotin to protein.[11] Generally, higher molar excesses lead to a higher degree of biotinylation.
Specificity and Off-Target Effects:
-
This compound: This method provides high spatial specificity, as labeling is restricted to the immediate vicinity of the APEX2 enzyme.[2] However, off-target labeling can occur if the biotin-phenoxyl radical diffuses beyond the intended area.
-
NHS-biotin: The primary drawback of NHS-biotin is its lack of site-specificity, as it will react with all accessible primary amines.[5] This can lead to a heterogeneous population of biotinylated proteins and may be problematic if lysine residues are critical for protein function.
Impact on Protein Function:
-
This compound: Due to its use in proximity labeling, the modification of neighboring proteins is less likely to directly impact the function of the protein of interest (to which the APEX2 is fused).
-
NHS-biotin: The non-specific nature of NHS-biotin labeling carries a higher risk of altering protein function, especially if critical lysine residues in active sites or binding interfaces are modified.[5]
Bond Stability:
-
This compound: The covalent bond formed between the biotin-phenoxyl radical and tyrosine is a stable C-C or C-O bond.[6]
Conclusion
The choice between this compound and NHS-biotin is highly dependent on the specific research application.
This compound is the reagent of choice for proximity labeling studies aimed at identifying protein-protein interactions or mapping the proteome of specific cellular compartments with high spatial and temporal resolution.
NHS-biotin remains a robust and widely used reagent for the general, direct biotinylation of purified proteins for applications such as immunoassays, affinity purification, and immobilization, where site-specificity is not a primary concern. For applications involving live cells where only surface proteins should be labeled, the membrane-impermeable variant, Sulfo-NHS-biotin , is a more suitable choice.[11]
For any application, it is crucial to empirically validate the biotinylation and assess the impact of labeling on the protein's function to ensure the reliability of downstream experimental results.
References
- 1. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity-dependent biotin labeling in yeast using the engineered ascorbate peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.sangon.com [store.sangon.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to Biotinylation Reagents: Biotin-4-aminophenol vs. Traditional Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in a wide range of proteomics applications, from affinity purification to proximity labeling. This guide provides an objective, data-driven comparison of Biotin-4-aminophenol with other commonly used biotinylation reagents, highlighting their respective strengths, weaknesses, and ideal applications.
Biotinylation, the covalent attachment of biotin (B1667282) to proteins and other biomolecules, is a cornerstone technique in modern life sciences. The high-affinity interaction between biotin and streptavidin provides a robust tool for protein detection, purification, and immobilization. The choice of biotinylation reagent significantly impacts labeling efficiency, specificity, and the overall success of an experiment. This guide focuses on comparing the performance of this compound, a reagent for proximity-dependent biotinylation, with traditional amine- and sulfhydryl-reactive reagents.
Performance Comparison of Biotinylation Reagents
The diverse array of available biotinylation reagents can be broadly categorized based on their reactivity and application. This section provides a quantitative and qualitative comparison of this compound against two widely used classes of reagents: amine-reactive (Sulfo-NHS-LC-Biotin) and sulfhydryl-reactive (Biotin-HPDP) agents.
| Feature | This compound (with HRP/APEX2) | Sulfo-NHS-LC-Biotin | Biotin-HPDP |
| Target Residue(s) | Tyrosine | Primary amines (Lysine, N-terminus) | Cysteine (Sulfhydryls) |
| Labeling Strategy | Proximity-dependent | Direct chemical labeling | Direct chemical labeling |
| Specificity | High (spatially restricted) | Lower (reacts with all accessible primary amines)[1] | High (for accessible cysteines) |
| Typical Application | Interactome mapping, organelle proteomics | Cell surface protein labeling | Labeling specific cysteine residues, studying redox modifications |
| Membrane Permeability | Reagent is cell-permeable | Reagent is membrane-impermeable[2] | Reagent is membrane-permeable |
| Reaction Time | 1-10 minutes (APEX2/HRP-catalyzed)[3] | 30 minutes to 2 hours[4] | 1-2 hours[5] |
| Reversibility | Irreversible | Irreversible | Reversible (cleavable by reducing agents)[5] |
| Number of Identified Cell Surface Proteins | ~600-953 (WGA-HRP method)[1][6] | ~600-783[6][7] | Not typically used for global cell surface profiling |
| Off-Target/Intracellular Labeling | Lower with optimized protocols | Higher, can label intracellular proteins if membrane is compromised[7] | High potential for intracellular labeling if not carefully controlled[8] |
Note: The number of identified proteins can vary significantly depending on the cell type, experimental conditions, and mass spectrometry sensitivity. The data presented is a synthesis from multiple studies to provide a representative comparison.[1][6][7]
Experimental Protocols
Detailed and optimized protocols are crucial for successful biotinylation. Below are representative protocols for the application of each of the compared biotinylation reagents.
Protocol 1: Proximity Labeling of Cell Surface Proteins using this compound with Horseradish Peroxidase (HRP)
This protocol is adapted for labeling proteins in the vicinity of a specific cell surface protein targeted by an HRP-conjugated antibody.[9]
Materials:
-
Cells expressing the target protein
-
HRP-conjugated primary antibody against the target protein
-
This compound (or Biotin-Tyramide)
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate (B8700270) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS.
-
Antibody Incubation: Incubate cells with the HRP-conjugated primary antibody diluted in a suitable blocking buffer for 1 hour at 4°C.
-
Washing: Wash cells three times with ice-cold PBS to remove unbound antibody.
-
Biotinylation Reaction: Incubate cells with 500 µM this compound for 30 minutes at room temperature.[10]
-
Initiation of Labeling: Add H₂O₂ to a final concentration of 1 mM and incubate for 1-5 minutes at room temperature.[3]
-
Quenching: Quench the reaction by adding ice-cold quenching solution.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse the cells in lysis buffer.
-
Affinity Purification: Incubate the cleared cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Downstream Analysis: Elute the captured proteins and proceed with SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-LC-Biotin
This protocol is for the general biotinylation of cell surface proteins by targeting primary amine groups.[5][11][12]
Materials:
-
Adherent or suspension cells
-
Sulfo-NHS-LC-Biotin
-
Ice-cold PBS, pH 8.0
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
Labeling Reaction: Incubate the cells with the Sulfo-NHS-LC-Biotin solution for 30 minutes at 4°C with gentle agitation.[2]
-
Quenching: Remove the biotin solution and wash the cells once with the quenching solution. Incubate the cells with fresh quenching solution for 10-15 minutes at 4°C to quench any unreacted biotin.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.
Protocol 3: Labeling of Protein Thiols with Biotin-HPDP
This protocol provides a general guideline for labeling a protein solution with Biotin-HPDP.[13][14]
Materials:
-
Purified protein with free sulfhydryl groups
-
Biotin-HPDP
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5, free of thiols)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent using a desalting column.
-
Biotin-HPDP Stock Solution: Prepare a 4 mM stock solution of Biotin-HPDP in DMF or DMSO.[14]
-
Biotinylation Reaction: Add the Biotin-HPDP stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Removal of Excess Reagent: Remove non-reacted Biotin-HPDP using a desalting column or dialysis.
-
Quantification (Optional): The degree of biotinylation can be estimated by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.[13]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the biological context in which these reagents are used.
Workflow for Proximity Labeling with this compound and HRP.
Workflow for Cell Surface Labeling with Sulfo-NHS-LC-Biotin.
Application in Signaling Pathway Analysis: EGFR Interactome
Proximity labeling using this compound in conjunction with APEX2 (an engineered ascorbate peroxidase) has been instrumental in mapping the dynamic protein interactions of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][11][15] Upon ligand (EGF) binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events and receptor endocytosis. Proximity labeling allows for the capture of transient and proximal protein interactions that are often missed by traditional co-immunoprecipitation methods.
EGFR signaling pathway with proximity labeling by EGFR-APEX2.
In this system, EGFR is fused to APEX2. Upon EGF stimulation, the addition of this compound and a brief pulse of H₂O₂ triggers the biotinylation of proteins in the immediate vicinity of the activated receptor. This allows for the identification of key adaptor proteins like Grb2 and SOS1, as well as other transient interactors involved in receptor trafficking and signal attenuation.
Conclusion
The choice of biotinylation reagent is a critical decision that should be guided by the specific experimental goals.
-
This compound , used in enzyme-mediated proximity labeling, offers high spatial specificity and is ideal for mapping protein-protein interactions and the composition of subcellular compartments. Its ability to capture transient interactions makes it a powerful tool for studying dynamic cellular processes like signal transduction.
-
Sulfo-NHS-LC-Biotin remains a robust and widely used reagent for labeling cell surface proteins due to its membrane impermeability and reactivity with abundant primary amines. However, it lacks the spatial specificity of proximity labeling and may have higher background from non-specific binding.
-
Biotin-HPDP provides a unique capability for specifically and reversibly labeling cysteine residues. This makes it an invaluable tool for studying protein structure, function, and redox-sensitive modifications, though it is less suited for global proteomic profiling of the cell surface.
For researchers aiming to elucidate protein interaction networks and spatially resolved proteomes, this compound-based proximity labeling presents a significant advantage. For routine cell surface protein identification and enrichment, Sulfo-NHS-LC-Biotin offers a reliable and well-established method. The selection of the optimal reagent will ultimately depend on a careful consideration of the biological question, the nature of the target protein, and the desired downstream analysis.
References
- 1. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. store.sangon.com [store.sangon.com]
- 15. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotin-4-aminophenol vs. Biotin-tyramide for Advanced Proteomic Analysis
For researchers, scientists, and drug development professionals at the forefront of proteomics, the choice of biotinylating agent in peroxidase-catalyzed proximity labeling is a critical determinant of experimental success. This guide provides an objective comparison of Biotin-4-aminophenol and the more established Biotin-tyramide, offering insights into their respective mechanisms, performance characteristics, and detailed experimental protocols to aid in the selection of the optimal reagent for your research needs.
Peroxidase-catalyzed proximity labeling has emerged as a powerful technique for mapping protein-protein interactions and elucidating the composition of subcellular microenvironments. This method relies on a peroxidase, such as horseradish peroxidase (HRP) or engineered ascorbate (B8700270) peroxidase (APEX), fused to a protein of interest. In the presence of hydrogen peroxide (H₂O₂), the peroxidase catalyzes the oxidation of a small molecule substrate, generating highly reactive radical intermediates that covalently label proximal endogenous proteins. These biotinylated proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry.
While Biotin-tyramide has been the workhorse for tyramide signal amplification (TSA) in techniques like immunohistochemistry (IHC) and in situ hybridization (ISH), its application has extended to proximity labeling.[1][2][3] More recently, this compound has gained traction as a potent alternative for these applications.[4] This guide will delve into the nuanced advantages of this compound over Biotin-tyramide, supported by structural analysis and inferred performance benefits.
Unveiling the Reagents: A Structural and Functional Overview
Both this compound and Biotin-tyramide are phenolic compounds that can be oxidized by peroxidases to generate reactive radicals. However, their structural differences can influence their reactivity, labeling efficiency, and spatial resolution in proximity labeling experiments.
| Feature | This compound | Biotin-tyramide |
| Synonyms | Biotin-phenol | Biotinyl-tyramide |
| Molecular Weight | ~363.47 g/mol | ~468.6 g/mol |
| Structure | Biotin linked to 4-aminophenol | Biotin linked to tyramine |
| Reactive Group | Phenolic hydroxyl group | Phenolic hydroxyl group |
| Labeling Target | Primarily tyrosine residues | Primarily tyrosine residues |
The Potential Advantages of this compound
While direct, quantitative comparative studies are limited, the structural and chemical properties of this compound suggest several potential advantages over Biotin-tyramide in the context of proximity labeling.
-
Enhanced Labeling Efficiency: this compound is a smaller molecule compared to Biotin-tyramide. This reduced steric hindrance may allow for more efficient access to and labeling of proteins within dense complexes and subcellular compartments.
-
Improved Spatial Resolution: The smaller size and potentially shorter half-life of the this compound radical could lead to a smaller labeling radius. This would result in the biotinylation of only the most immediate protein neighbors, providing a more precise and higher-resolution map of the protein's microenvironment.
-
Potentially Lower Background: The increased reactivity of this compound may allow for shorter reaction times, which can help to minimize non-specific, background biotinylation of proteins distant from the peroxidase-fusion protein.[5]
Performance Characteristics: A Qualitative Comparison
| Performance Metric | This compound (Inferred) | Biotin-tyramide |
| Labeling Efficiency | Potentially Higher | High |
| Specificity/Spatial Resolution | Potentially Higher | Good |
| Signal-to-Noise Ratio | Potentially Higher | Good |
| Background Signal | Potentially Lower with optimized protocols | Can be a concern, requires careful optimization[6][7] |
| Established Use | Emerging in proximity labeling | Well-established in TSA and proximity labeling |
Experimental Protocols
The following are generalized protocols for proximity labeling using this compound and Biotin-tyramide. Optimization of reagent concentrations and incubation times is crucial for each specific experimental system.[1][8]
Protocol 1: Proximity Labeling with this compound
1. Cell Culture and Transfection:
- Culture cells expressing the peroxidase-fusion protein of interest to the desired confluency.
2. This compound Labeling:
- Prepare a fresh stock solution of this compound in DMSO.
- Incubate the cells with 500 µM this compound in serum-free media for 30 minutes at 37°C.
- Add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute at room temperature with gentle agitation.
- Quench the reaction by adding an excess of quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS).
3. Cell Lysis and Protein Extraction:
- Wash the cells three times with ice-cold quenching solution.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation.
4. Streptavidin Affinity Purification:
- Incubate the clarified lysate with streptavidin-coated magnetic beads overnight at 4°C with gentle rotation.
- Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specific binders.
5. On-Bead Digestion and Mass Spectrometry:
- Perform on-bead digestion of the captured proteins using trypsin.
- Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.
Protocol 2: Proximity Labeling with Biotin-tyramide
1. Cell Culture and Transfection:
- Culture cells expressing the peroxidase-fusion protein of interest.
2. Biotin-tyramide Labeling:
- Prepare a fresh stock solution of Biotin-tyramide in DMSO.
- Incubate the cells with 250-500 µM Biotin-tyramide in serum-free media for 30 minutes at 37°C.
- Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM for 1-10 minutes at room temperature.
- Stop the reaction with a quenching solution.
3. Cell Lysis and Protein Extraction:
- Follow the same procedure as for this compound.
4. Streptavidin Affinity Purification:
- Follow the same procedure as for this compound.
5. On-Bead Digestion and Mass Spectrometry:
- Follow the same procedure as for this compound.
Visualizing the Process: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Peroxidase-catalyzed biotinylation pathway.
Caption: General experimental workflow for proximity labeling.
Conclusion
The selection between this compound and Biotin-tyramide for peroxidase-catalyzed proximity labeling warrants careful consideration of the specific experimental goals. While Biotin-tyramide is a well-validated reagent, the smaller and potentially more reactive this compound presents a compelling alternative that may offer enhanced labeling efficiency and spatial resolution. As the field of proximity proteomics continues to evolve, the adoption of novel reagents like this compound could pave the way for more precise and comprehensive mapping of the cellular proteome. Researchers are encouraged to empirically determine the optimal reagent and conditions for their specific protein of interest and cellular context.
References
- 1. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofisher.com [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. A comparison of anti-biotin and biotinylated anti-avidin double-bridge and biotinylated tyramide immunohistochemical amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Biotinylation: A Comparative Analysis of Biotin-4-aminophenol (B4AP) Labeling
In the dynamic fields of proteomics, drug discovery, and molecular biology, the precise and efficient labeling of proteins is paramount for elucidating complex biological processes. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, remains a cornerstone technique for protein detection, purification, and interaction studies. The choice of biotinylating reagent is a critical determinant of experimental success, directly influencing labeling efficiency, specificity, and the integrity of the biological system under investigation.
This guide provides an objective, data-driven comparison of Biotin-4-aminophenol (B4AP) labeling with other widely used biotinylation methodologies, including amine-reactive N-hydroxysuccinimide (NHS) esters, and the proximity labeling techniques BioID and TurboID. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal biotinylation strategy for their specific research needs.
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is contingent on the experimental objectives, the nature of the target protein, and the desired balance between labeling efficiency and specificity. The following tables summarize the key quantitative and qualitative characteristics of B4AP and its alternatives.
Table 1: Quantitative Performance Comparison of Biotinylation Methods
| Feature | This compound (with APEX2) | NHS-Biotin | BioID | TurboID |
| Typical No. of Identified Proteins | >400 in specific subcellular compartments[1] | 2185 (cell surface)[2][3] | ~100-500 | >400[4] |
| Labeling Time | ~1 minute[5] | 30 minutes - 2 hours | 18-24 hours[6] | ~10 minutes[7] |
| Labeling Radius | ~20 nm[8] | Not applicable (targets accessible primary amines) | ~10 nm[3] | ~10 nm[7] |
| Temporal Resolution | High | Low | Low | High |
| Toxicity | Potential H₂O₂ toxicity[9] | Low | Low | Low |
Table 2: Mechanistic and Application Comparison of Biotinylation Methods
| Feature | This compound (with APEX2) | NHS-Biotin | BioID | TurboID |
| Mechanism | Horseradish peroxidase-catalyzed proximity labeling of tyrosine residues.[5] | Covalent modification of primary amines (lysine residues and N-termini). | Proximity labeling of lysine (B10760008) residues by a promiscuous biotin ligase.[6] | Engineered promiscuous biotin ligase with enhanced activity for proximity labeling of lysine residues. |
| Primary Application | Mapping organellar proteomes and protein-protein interactions with high temporal resolution. | Labeling of purified proteins and cell surface proteins. | Mapping protein-protein interaction networks in living cells. | Rapid mapping of protein-protein interactions and organellar proteomes in living cells and organisms. |
| Advantages | Very fast reaction kinetics, high temporal resolution. | Simple, robust, and cost-effective for purified proteins. | High specificity for proximal proteins. | High labeling efficiency and speed, suitable for in vivo studies. |
| Disadvantages | Requires genetic fusion of APEX2, potential for H₂O₂-induced artifacts. | Can alter protein function if labeling occurs at active sites, potential for non-specific labeling. | Long labeling times can obscure transient interactions. | Potential for higher background biotinylation compared to BioID. |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in B4AP labeling and other biotinylation techniques, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Reproducibility and accuracy in quantitative analysis hinge on meticulous adherence to optimized experimental protocols. The following sections provide detailed methodologies for B4AP labeling and a general protocol for NHS-biotin labeling for comparison.
Protocol 1: this compound (B4AP) Labeling using APEX2
This protocol is adapted from established procedures for proximity labeling in cultured cells expressing a protein of interest fused to APEX2.
Materials:
-
Cells stably or transiently expressing the APEX2-fusion protein.
-
This compound (B4AP) stock solution (e.g., 50 mM in DMSO).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w).
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate (B8700270) in PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-coated magnetic beads.
-
Wash buffers (e.g., lysis buffer, high salt buffer, urea (B33335) buffer).
-
Elution buffer or on-bead digestion reagents.
Procedure:
-
Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein to the desired confluency. If using an inducible expression system, add the inducer (e.g., doxycycline) for the appropriate time.
-
B4AP Incubation: Pre-warm culture medium containing 500 µM B4AP. Replace the existing medium with the B4AP-containing medium and incubate the cells for 30 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to the medium to a final concentration of 1 mM. Gently swirl the plate and incubate for exactly 1 minute at room temperature.
-
Quenching: Immediately aspirate the H₂O₂-containing medium and add ice-cold quenching solution. Wash the cells three times with the quenching solution.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Sonicate the lysate briefly to shear DNA and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Affinity Purification: Incubate the cleared lysate with pre-washed streptavidin-coated magnetic beads for 1-3 hours at 4°C with rotation to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with lysis buffer, high-salt buffer, and urea buffer is recommended.
-
Elution/On-Bead Digestion: Elute the biotinylated proteins from the beads using a suitable elution buffer (e.g., containing excess free biotin and denaturants) or perform on-bead digestion with trypsin for subsequent mass spectrometry analysis.
Protocol 2: General Cell Surface Protein Biotinylation using NHS-Biotin
This protocol outlines the general steps for labeling cell surface proteins with an amine-reactive NHS-biotin reagent.
Materials:
-
Cultured cells in suspension or adherent.
-
NHS-Biotin or Sulfo-NHS-Biotin.
-
Phosphate-Buffered Saline (PBS), pH 8.0.
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS).
-
Cell lysis buffer.
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Biotinylation Reaction: Resuspend or cover the cells with a solution of NHS-Biotin (typically 0.25-1 mg/mL) in PBS (pH 8.0). Incubate for 30 minutes at 4°C with gentle agitation.
-
Quenching: Add quenching solution to the cells and incubate for 10-15 minutes at 4°C to stop the reaction.
-
Washing: Wash the cells three times with PBS to remove excess biotin reagent and quenching solution.
-
Downstream Processing: The cells can now be lysed for subsequent analysis, such as affinity purification of biotinylated proteins followed by Western blotting or mass spectrometry.
Conclusion
The choice of biotinylation reagent is a critical decision that profoundly impacts the outcome of proteomics and other molecular biology experiments. This compound, when used in conjunction with APEX2, offers unparalleled temporal resolution for capturing dynamic protein interactions and mapping subcellular proteomes. Its rapid labeling kinetics provide a "snapshot" of the molecular environment that is often missed by slower methods like BioID.
Conversely, traditional NHS-biotin reagents remain a robust and cost-effective choice for labeling purified proteins and accessible cell surface proteins, though with less specificity compared to proximity-based methods. TurboID has emerged as a powerful alternative to BioID, offering significantly faster labeling times while maintaining the principle of proximity-based biotinylation of lysine residues.
Ultimately, the optimal biotinylation strategy depends on the specific biological question being addressed. For researchers investigating transient interactions or dynamic cellular processes, the high temporal resolution of B4AP/APEX2 or the rapid kinetics of TurboID are highly advantageous. For more general labeling applications where speed is less critical, NHS-biotin and BioID remain valuable tools. By carefully considering the quantitative data, experimental protocols, and mechanistic differences outlined in this guide, researchers can make an informed decision to select the most appropriate biotinylation method to advance their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TurboID Proximity Labeling for Identifying Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 5. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity-Labeling MS (APEX-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 9. blog.addgene.org [blog.addgene.org]
A Researcher's Guide to Indispensable Controls for Biotin-4-aminophenol (B4AP) Based Assays
In the rapidly evolving landscape of proteomics, Biotin-4-aminophenol (B4AP) based proximity labeling, predominantly utilizing the engineered ascorbate (B8700270) peroxidase APEX2, has emerged as a powerful tool for mapping protein-protein interactions and elucidating the composition of subcellular compartments. The high temporal and spatial resolution of this technique provides an unparalleled window into the dynamic cellular proteome. However, the sensitivity of B4AP-based assays necessitates a rigorous set of control experiments to distinguish bona fide proximal proteins from background noise and non-specific binders. This guide provides a comprehensive comparison of essential control experiments, complete with supporting data and detailed protocols, to empower researchers in generating high-confidence datasets.
The Critical Role of Negative Controls
The fundamental principle of B4AP-based assays involves the APEX2-catalyzed conversion of B4AP into a short-lived, reactive biotin-phenoxyl radical in the presence of hydrogen peroxide (H₂O₂). This radical covalently tags nearby proteins, which are subsequently enriched and identified by mass spectrometry. To ensure the validity of the identified proteins, it is imperative to perform a series of negative control experiments in parallel with the primary experiment. These controls are designed to account for various sources of background signal, including endogenous biotinylated proteins, non-specific binding to affinity purification beads, and potential ligand-independent biotinylation.
Comparison of Key Negative Control Strategies
Several negative control strategies are employed in B4AP-based assays, each addressing a different potential source of false positives. The choice and combination of these controls are critical for robust data interpretation.
| Control Strategy | Principle | Key Advantage | Primary Background Addressed |
| No APEX2 Expression | Cells that have not been transfected or transduced with the APEX2-fusion protein construct. | Establishes the baseline of endogenously biotinylated proteins and non-specific binders to streptavidin beads.[1] | Endogenous biotinylation; non-specific binding to affinity matrix. |
| Omission of H₂O₂ | APEX2-expressing cells are incubated with B4AP, but the H₂O₂ activation step is omitted. | Controls for any potential biotinylation that is independent of APEX2 enzymatic activity.[1] | Non-enzymatic biotinylation; contaminants from the biotin-phenol reagent. |
| Omission of B4AP | APEX2-expressing cells are treated with H₂O₂, but the B4AP substrate is withheld. | Assesses background biotinylation in the absence of the specific labeling reagent. | Endogenous peroxidases that might be activated by H₂O₂. |
| Spatially Distinct APEX2 | Expression of an APEX2 enzyme targeted to a diffuse, non-specific cellular location (e.g., the cytosol via a Nuclear Export Signal, APEX2-NES). | Helps to distinguish true proximal interactors from highly abundant, "sticky" proteins that may be non-specifically captured.[1] | Abundant, non-specifically interacting proteins. |
| GFP-APEX2 | Expression of APEX2 fused to a non-localizing protein like Green Fluorescent Protein (GFP). | Controls for non-specific interactions that may be driven by the APEX2 enzyme itself. | Non-specific protein interactions mediated by the APEX2 enzyme. |
Quantitative Insights into Control Performance
While qualitative assessments via western blotting and silver staining consistently demonstrate a significant reduction in background biotinylation in negative controls, quantitative mass spectrometry data provides a more granular view of their effectiveness.
A study comparing APEX2 and the biotin (B1667282) ligase-based miniTurbo for identifying interactors of the protein TDP-43 provides valuable insights into the number of background proteins identified with different control strategies.
| Condition | Number of High-Confidence Interactors |
| miniTurbo-TDP-43 | 136 |
| APEX2-TDP-43 | 423 |
| miniTurbo-GFP (Control) | Significantly fewer than bait |
| APEX2-GFP (Control) | Significantly fewer than bait |
| Parental HEK293 Cells (Control) | Significantly fewer than bait |
Note: While the exact numbers for the controls were not provided in a comparative table in the initial source, the study design and subsequent analysis to identify high-confidence interactors inherently rely on these controls to filter out a substantial number of non-specific proteins.
Another study utilizing a three-state SILAC (Stable Isotope Labeling by Amino acids in Cell culture) approach for mapping the mitochondrial intermembrane space provides a powerful illustration of how a spatial control (cytosolic APEX2) enhances specificity. The ratio of biotinylation by the targeted APEX2 versus the cytosolic APEX2 allows for a more precise definition of the localized proteome.[1]
Experimental Workflow and Signaling Pathway
The general workflow for a B4AP-based proximity labeling experiment involves several key steps, from construct design to mass spectrometry analysis. The accompanying control experiments follow the same workflow with specific modifications.
Caption: A generalized workflow for B4AP-based proximity labeling experiments.
The core of the labeling process is the enzymatic reaction catalyzed by APEX2.
Caption: The enzymatic reaction at the core of B4AP-based assays.
Detailed Experimental Protocols
The following table outlines the detailed methodologies for the primary experiment and the key negative controls.
| Step | Experimental Protocol | No APEX2 Control | Omission of H₂O₂ Control | Spatially Distinct (Cytosolic) APEX2 Control |
| 1. Cell Culture & Transfection | Culture cells and transfect/transduce with the APEX2-fusion construct of interest. | Culture parental cells without transfection/transduction. | Culture cells and transfect/transduce with the APEX2-fusion construct of interest. | Culture cells and transfect/transduce with an APEX2-NES construct. |
| 2. Protein Expression | Allow for optimal expression of the APEX2-fusion protein (typically 24-48 hours). | N/A | Allow for optimal expression of the APEX2-fusion protein. | Allow for optimal expression of the APEX2-NES protein. |
| 3. B4AP Incubation | Incubate cells with B4AP (typically 500 µM) for 30 minutes at 37°C. | Incubate cells with B4AP under the same conditions. | Incubate cells with B4AP under the same conditions. | Incubate cells with B4AP under the same conditions. |
| 4. Labeling Reaction | Add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute at room temperature. | Add H₂O₂ under the same conditions. | Omit the addition of H₂O₂. Add vehicle (e.g., PBS) instead. | Add H₂O₂ under the same conditions. |
| 5. Quenching | Immediately quench the reaction by adding an excess of quenching buffer (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS). | Quench the reaction under the same conditions. | Quench the reaction under the same conditions. | Quench the reaction under the same conditions. |
| 6. Cell Lysis | Lyse cells in a denaturing buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. | Lyse cells under the same conditions. | Lyse cells under the same conditions. | Lyse cells under the same conditions. |
| 7. Affinity Purification | Incubate cell lysates with streptavidin-coated magnetic beads to enrich for biotinylated proteins. | Incubate cell lysates with streptavidin-coated magnetic beads. | Incubate cell lysates with streptavidin-coated magnetic beads. | Incubate cell lysates with streptavidin-coated magnetic beads. |
| 8. Washes | Perform stringent washes to remove non-specifically bound proteins (e.g., high salt, urea (B33335) washes). | Perform identical stringent washes. | Perform identical stringent washes. | Perform identical stringent washes. |
| 9. Elution & MS Prep | Elute biotinylated proteins from the beads and prepare for mass spectrometry analysis. | Elute and prepare samples for mass spectrometry. | Elute and prepare samples for mass spectrometry. | Elute and prepare samples for mass spectrometry. |
Alternative Proximity Labeling Method: BioID
A widely used alternative to the peroxidase-based APEX2 system is the biotin ligase-based BioID and its more recent, faster iterations like TurboID and miniTurbo.
| Feature | APEX2 (B4AP-based) | BioID/TurboID |
| Enzyme | Engineered ascorbate peroxidase | Promiscuous biotin ligase |
| Substrate | This compound and H₂O₂ | Biotin and ATP |
| Labeling Time | ~1 minute | BioID: 18-24 hours; TurboID: ~10 minutes |
| Labeled Residues | Electron-rich amino acids (e.g., Tyrosine) | Primary amines (e.g., Lysine) |
| Temporal Resolution | High | Low (BioID), High (TurboID) |
| Toxicity | H₂O₂ can be toxic to cells. | Generally lower toxicity. |
Control experiments for BioID-based methods are conceptually similar to those for APEX2 and typically include a "no BioID enzyme" control and a "cytosolic BioID" control. The long labeling time of the original BioID can make it less suitable for studying dynamic processes compared to the rapid kinetics of APEX2.
Conclusion
Rigorous and well-designed control experiments are the cornerstone of reliable and reproducible B4AP-based proximity labeling studies. By systematically incorporating a panel of negative controls, researchers can effectively filter out background noise and non-specific interactions, leading to a high-confidence dataset of true proximal proteins. This guide provides a framework for selecting and implementing the most appropriate controls, thereby enhancing the power and precision of this transformative proteomic technique.
References
A Researcher's Guide to Protein Biotinylation: Biotin-4-aminophenol vs. Amine-Reactive Alternatives
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a critical step in elucidating cellular functions, mapping interaction networks, and developing targeted therapeutics. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a cornerstone technique, leveraging the high-affinity interaction between biotin and streptavidin for detection, purification, and analysis.
The choice of biotinylation reagent is paramount, as the labeling chemistry dictates the specificity of the modification and can significantly impact the protein's native function. This guide provides an objective comparison between tyrosine-targeted enzymatic biotinylation using Biotin-4-aminophenol and the widely-used, amine-reactive chemical labeling methods, such as N-hydroxysuccinimide (NHS)-biotin.
Mechanism of Action: Targeting Specific Residues
This compound (Biotin-Phenol): Enzymatic Precision
This compound is a substrate for peroxidase enzymes, most notably horseradish peroxidase (HRP) or the engineered ascorbate (B8700270) peroxidase, APEX2.[1][2][3] This technique is a form of proximity labeling, where the peroxidase is typically fused to a protein of interest. In the presence of a small amount of hydrogen peroxide (H₂O₂), the enzyme catalyzes the conversion of this compound into a highly reactive, short-lived biotin-phenoxyl radical.[3][4] This radical then covalently attaches to electron-rich amino acid residues, primarily tyrosines, on proteins within a nanometer-scale radius of the enzyme.[3][5] This method's key advantage is its ability to label proteins in the immediate vicinity of a target protein, providing a snapshot of its molecular neighborhood.[6]
NHS-Biotin: Broad Chemical Labeling
N-hydroxysuccinimide (NHS) esters of biotin are among the most common biotinylation reagents.[7] These reagents chemically react with primary amines (–NH₂), which are found on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains.[7][8] The reaction, which occurs efficiently at a physiological to slightly alkaline pH (7-9), forms a stable amide bond.[7] Unlike the enzymatic approach, NHS-biotin labeling is not targeted to a specific location within a cell; it modifies all accessible primary amines, making it a common method for labeling all surface proteins of a cell or all proteins in a purified solution.[7][9]
Quantitative Performance Comparison
The selection of a biotinylation strategy often depends on the experimental goals, such as the need for spatial information versus general labeling. The following table summarizes key performance metrics derived from comparative studies of peroxidase-based (e.g., APEX2 using this compound) and biotin ligase-based (e.g., BioID/TurboID targeting lysines, a functional alternative to NHS-biotin in cellular contexts) methods.
| Feature | This compound (with APEX2/HRP) | NHS-Biotin (Chemical Labeling) |
| Target Residue | Primarily Tyrosine.[3][5] | Primary amines (Lysine, N-terminus).[7] |
| Mechanism | H₂O₂-dependent enzymatic radical formation.[3] | Direct chemical reaction (nucleophilic attack).[7] |
| Specificity | High (Proximity-dependent). | Low (Labels all accessible primary amines).[10] |
| Labeling Radius | ~20 nm (with APEX2).[11][12] | Not applicable (non-spatial). |
| Reaction Time | Very fast (seconds to minutes).[3][4] | Typically 30-60 minutes.[7] |
| Impact on Function | Generally lower impact due to targeted and limited modification. Can be cytotoxic if H₂O₂ concentrations are high.[3][12] | Higher potential for disruption if critical lysines in active or binding sites are modified. Over-biotinylation can reduce protein activity.[8][13] |
| Key Applications | Mapping organellar proteomes, identifying transient or weak protein-protein interactions, studying specific signaling pathways.[1][11] | General labeling of purified proteins, cell surface protein isolation, antibody biotinylation.[7][9][13] |
Visualizing the Methodologies
Diagrams created using Graphviz provide a clear visual representation of the workflows and chemical principles underlying these distinct biotinylation techniques.
Experimental Protocols
Detailed and reproducible protocols are essential for successful biotinylation experiments. Below are generalized, side-by-side methodologies for cell surface protein labeling using this compound with an externally added HRP enzyme and a standard NHS-biotin reagent.
Protocol 1: HRP-Mediated Cell Surface Labeling with this compound
This protocol is adapted for labeling cell surface proteins using an antibody-HRP conjugate to direct the labeling.
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any interfering media components.
-
-
Primary Antibody Incubation:
-
Incubate cells with a primary antibody targeting a cell surface protein of interest for 1 hour at 4°C.
-
Wash cells three times with ice-cold PBS to remove unbound primary antibody.
-
-
HRP Conjugate Incubation:
-
Incubate cells with an HRP-conjugated secondary antibody for 45 minutes at 4°C.
-
Wash cells three times with ice-cold PBS to remove unbound HRP conjugate.
-
-
Labeling Reaction:
-
Prepare a labeling solution containing 500 µM this compound in PBS.[1]
-
Add the this compound solution to the cells and incubate for 15-30 minutes at room temperature to allow for substrate diffusion.
-
Initiate the labeling by adding H₂O₂ to a final concentration of 500 µM - 1 mM.[1]
-
Allow the reaction to proceed for 1-5 minutes at room temperature.
-
-
Quenching and Cell Lysis:
-
Stop the reaction by adding an ice-cold quenching buffer (e.g., PBS containing 10 mM sodium azide (B81097) and 10 mM sodium ascorbate).[1]
-
Wash the cells three times with ice-cold quenching buffer.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract the biotinylated proteins for downstream analysis.
-
Protocol 2: Chemical Labeling of Cell Surface Proteins with Sulfo-NHS-Biotin
This protocol uses a water-soluble, membrane-impermeable version of NHS-biotin to specifically label surface proteins.
-
Cell Preparation:
-
Culture cells to the desired confluency. For adherent cells, perform washes in the plate. For suspension cells, pellet and resuspend for each wash.
-
Wash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove media.[7] The slightly alkaline pH increases reaction efficiency.
-
-
Reagent Preparation:
-
Immediately before use, dissolve Sulfo-NHS-Biotin in water or PBS (pH 8.0) to a stock concentration of 10 mM.
-
Dilute the stock solution in ice-cold PBS (pH 8.0) to a final working concentration of 0.5-1 mg/mL.
-
-
Biotinylation Reaction:
-
Resuspend or cover the cells with the Sulfo-NHS-Biotin working solution.
-
Incubate the reaction for 30 minutes at 4°C (on ice) with gentle agitation to label surface proteins while minimizing internalization.[7]
-
-
Quenching and Cell Lysis:
-
Stop the reaction by adding an ice-cold quenching buffer (e.g., PBS containing 50-100 mM glycine (B1666218) or Tris).[7] The primary amines in the quenching buffer will react with and consume any excess NHS-ester reagent.
-
Incubate for 10-15 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract the biotinylated proteins for downstream analysis.
-
Conclusion
The choice between this compound and amine-reactive reagents like NHS-biotin is dictated by the scientific question at hand.
-
This compound , used in peroxidase-driven proximity labeling, offers unparalleled spatiotemporal resolution. It is the method of choice for mapping the proteomic environment of a specific protein, identifying transient interaction partners, and dissecting the architecture of cellular compartments. While powerful, it requires genetic fusion of a peroxidase enzyme or targeted antibody delivery and careful optimization of H₂O₂ concentration to balance labeling efficiency with cell viability.
-
NHS-Biotin provides a robust, straightforward, and broadly applicable method for biotinylating proteins. It is ideal for applications where spatial information is not required, such as labeling purified antibodies, preparing proteins for immobilization on streptavidin-coated surfaces, or isolating the entire surface proteome of a cell population. Its primary limitation is its lack of specificity, which can potentially alter protein function if lysine residues critical for activity are modified.
By understanding the distinct mechanisms, performance characteristics, and protocols of these methods, researchers can select the optimal strategy to effectively label, detect, and analyze their proteins of interest, ultimately advancing our understanding of complex biological systems.
References
- 1. biorxiv.org [biorxiv.org]
- 2. syncell.com [syncell.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sBioSITe enables sensitive identification of the cell surface proteome through direct enrichment of biotinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APEX2 and TurboID define unique subcellular proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity labeling: an emerging tool for probing in planta molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Biotin-Phenol Analogs for Proximity Labeling
For Researchers, Scientists, and Drug Development Professionals
Proximity-dependent biotinylation techniques, powered by enzymes like APEX2 and TurboID, have become indispensable tools for mapping protein-protein interactions and elucidating the composition of subcellular compartments. The choice of the biotin-phenol analog, the substrate for peroxidase-based labeling, is a critical determinant of experimental success, influencing labeling efficiency, specificity, and the types of biomolecules targeted. This guide provides an objective, data-driven comparison of commonly used biotin-phenol analogs to inform experimental design and ensure robust, reproducible results.
Performance Comparison of Biotin-Phenol Analogs
The selection of a biotin-phenol analog is dictated by the specific experimental goals, such as the target biomolecule (protein, RNA, or DNA) and the desired localization of the labeling (e.g., cell surface vs. intracellular). While direct, comprehensive quantitative comparisons under identical conditions are limited in the literature, available data provides valuable insights into the relative performance of these analogs.
| Analog | Key Features | Optimal For | Reported Performance Metrics |
| Biotin-Phenol (BP) | The standard and most widely used substrate for APEX/HRP-based proximity labeling. It has moderate cell membrane permeability. | General intracellular protein labeling. | Serves as the baseline for comparison. |
| Biotin-Aniline (Btn-An) | Exhibits higher reactivity towards nucleic acids compared to biotin-phenol. | RNA and DNA proximity labeling (APEX-Seq). | Reported to be approximately 3-fold more efficient for RNA labeling than biotin-phenol[1][2]. |
| Biotin-Naphthylamine (Btn-Nap) | Shows strong signal for DNA labeling. | DNA proximity labeling. | Described as having the strongest signal for DNA labeling among tested analogs in one study. |
| Desthiobiotin-Phenol (DBP) | A sulfur-free analog that binds less tightly to streptavidin. | Applications requiring milder elution conditions and higher recovery of labeled peptides for mass spectrometry analysis, particularly for mapping membrane protein topology[3][4]. | Leads to higher recovery of modified peptides from streptavidin beads compared to biotin-phenol[3]. |
| Biotin-xx-Phenol (BxxP) | A membrane-impermeant analog due to a long, polar linker. | Selective labeling of cell surface proteins. | Enables specific labeling of extracellular proteins when used with a cell-surface targeted peroxidase[5]. |
| Alkyne-Phenol | A smaller, more lipophilic probe that can be enriched via click chemistry. | Applications in organisms with challenging membrane permeability, such as yeast. | Demonstrates greater membrane permeability than biotin-phenol[3][4]. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful proximity labeling experiments. Below are representative protocols for APEX2- and TurboID-based labeling.
Protocol 1: APEX2-Mediated Proximity Labeling
This protocol is adapted for labeling proteins in mammalian cells.
Materials:
-
Cells expressing the APEX2-fusion protein of interest
-
Biotin-phenol analog (e.g., biotin-phenol, biotin-aniline) stock solution (50 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) (100 mM in PBS)
-
Quenching solution (10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS)
-
RIPA lysis buffer
-
Streptavidin magnetic beads
Procedure:
-
Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein to the desired confluency. If using an inducible expression system, add the inducer (e.g., doxycycline) 24 hours prior to the experiment.
-
Substrate Incubation: Pre-incubate the cells with the biotin-phenol analog at a final concentration of 500 µM in cell culture medium for 30 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.
-
Quenching: Immediately aspirate the medium and wash the cells three times with ice-cold quenching solution to stop the labeling reaction.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Enrichment of Biotinylated Proteins: Incubate the cleared cell lysate with streptavidin magnetic beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Sample Preparation for Mass Spectrometry: Elute the biotinylated proteins from the beads and prepare the samples for mass spectrometry analysis (e.g., on-bead digestion with trypsin).
Protocol 2: TurboID-Mediated Proximity Labeling
This protocol is a general guideline for proximity labeling using TurboID in mammalian cells.
Materials:
-
Cells expressing the TurboID-fusion protein of interest
-
Biotin (B1667282) stock solution (50 mM in DMSO)
-
Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)
-
Lysis buffer
-
Streptavidin beads
Procedure:
-
Cell Culture and Expression: Culture cells transfected with the TurboID-fusion protein construct for 24-48 hours to allow for protein expression.
-
Biotin Labeling: Supplement the cell culture medium with biotin to a final concentration of 50 µM. Incubate for the desired labeling time (typically 10 minutes to a few hours) at 37°C.
-
Quenching: Aspirate the biotin-containing medium and wash the cells with quenching buffer to stop the reaction.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the biotinylated proteins for downstream analysis.
Visualizing Proximity Labeling Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways investigated using biotin-phenol analogs.
References
- 1. Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells [frontiersin.org]
- 3. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-situ glial cell-surface proteomics identifies pro-longevity factors in Drosophila [elifesciences.org]
Validating Biotin-4-aminophenol Targets in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of protein targets is a cornerstone of modern molecular research and therapeutic innovation. Biotin-4-aminophenol has emerged as a valuable tool for activity-based protein profiling (ABPP) and target identification due to its ability to selectively label tyrosine residues upon activation. This guide provides a comprehensive comparison of this compound-based mass spectrometry validation with alternative methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.
This guide will delve into the experimental workflows, quantitative comparisons, and the relative strengths and weaknesses of this compound, photoaffinity labeling (PAL), and click chemistry-based probes.
Comparative Overview of Target Identification Probes
The selection of a chemical probe for target identification is a critical decision that influences the specificity, efficiency, and scope of the experiment. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound | Photoaffinity Labeling (PAL) Probes | Click Chemistry Probes |
| Targeting Moiety | Phenol | Benzophenone, Aryl Azide, Diazirine | Alkyne or Azide |
| Activation | Horseradish Peroxidase (HRP) & H₂O₂ | UV light (e.g., 350-365 nm) | Copper(I)-catalyzed or strain-promoted cycloaddition |
| Covalent Bond | Yes, with tyrosine residues | Yes, with nearby amino acids | Yes, with a bioorthogonal handle |
| Specificity | High for electron-rich amino acids (primarily tyrosine) | Less specific, reacts with C-H and N-H bonds in proximity | High for the bioorthogonal partner |
| Potential for Off-Targets | Can label non-specific surface proteins if not optimized | Higher potential for non-specific labeling due to high reactivity | Lower potential for off-targets due to bioorthogonal nature |
| Cell Permeability | Generally cell-permeable | Can be designed for cell permeability | Can be designed for cell permeability |
| Experimental Complexity | Moderate | High (requires UV irradiation) | Moderate to High (requires catalyst or strained cyclooctyne) |
Experimental Workflows and Methodologies
A successful target identification experiment relies on a meticulously executed workflow. Below are detailed protocols for this compound-based labeling and a general overview of alternative approaches.
This compound Proximity Labeling Protocol
This protocol is adapted from established procedures for proximity labeling using biotin-phenol.[1]
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Incubate cells with this compound (typically 250-500 µM) for 30-60 minutes at 37°C.
2. Labeling Reaction:
-
To initiate the labeling reaction, add H₂O₂ to a final concentration of 1 mM.
-
Incubate for 1-5 minutes at room temperature. The short reaction time is crucial to limit the labeling to proximal proteins.
3. Quenching and Cell Lysis:
-
Quench the reaction by washing the cells with an antioxidant-containing buffer (e.g., PBS with 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
4. Protein Enrichment:
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins with trypsin overnight at 37°C.
6. Mass Spectrometry Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the enriched proteins using appropriate database search algorithms (e.g., Sequest, Mascot) and quantification software.
Diagram of this compound Experimental Workflow:
Caption: Experimental workflow for this compound based target identification.
Alternative Methodologies: Photoaffinity Labeling and Click Chemistry
Photoaffinity Labeling (PAL): This technique utilizes a probe containing a photoreactive group (e.g., benzophenone, aryl azide, or diazirine) that, upon UV irradiation, forms a covalent bond with nearby molecules.[2] PAL probes can be designed to mimic the small molecule of interest, allowing for the identification of direct binding partners.
Click Chemistry: This approach involves a two-step labeling process. A probe containing a bioorthogonal handle (an alkyne or azide) is introduced to the biological system.[3] After the probe interacts with its target, a reporter tag with the complementary handle (e.g., biotin-azide or biotin-alkyne) is added, leading to a specific covalent linkage via a "click" reaction. This method offers high specificity and can reduce background noise.[3]
Diagram of a Generalized Target Identification Workflow:
References
- 1. escholarship.org [escholarship.org]
- 2. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Biotin-4-aminophenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Biotin-4-aminophenol, a reagent used in targeted protein labeling and other life science applications. Adherence to these protocols is paramount for ensuring a safe laboratory environment, protecting our ecosystems, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on available safety information, this compound is classified as harmful and an irritant.
Personal Protective Equipment (PPE) Requirements:
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from splashes or contact with the powder form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhalation. |
In the event of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention if irritation develops or persists.
Quantitative Data Summary
| Parameter | 4-Aminophenol (for reference) | This compound (Stated Hazards) |
| UN Number | 2512 | Not explicitly assigned, but should be treated as hazardous waste. |
| Hazard Class | 6.1 (Toxic) | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Not explicitly stated, but assume potential for environmental harm. |
Experimental Protocols: Waste Segregation and Disposal
The proper disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste. The following protocol outlines the approved procedure for its disposal.
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste management.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Collect any contaminated materials, such as weigh boats, pipette tips, and disposable labware, in a designated, sealed plastic bag or container. This container must be labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
The choice of waste container (e.g., for halogenated or non-halogenated organic waste) will depend on the solvent used to dissolve the compound.
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.
-
Step 2: Labeling of Waste Containers
Accurate and comprehensive labeling of waste containers is mandatory for safety and regulatory compliance.
Attach a hazardous waste label to each container. The label must include:
-
The full chemical name: "this compound"
-
The estimated concentration or amount of the chemical.
-
Associated hazards (e.g., "Harmful," "Irritant," "Handle with Care").[1]
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or research group.
Step 3: Storage of Chemical Waste
Proper storage of chemical waste is crucial to prevent accidents and ensure safety until the waste can be collected for disposal.
-
Store waste containers in a designated, secondary containment bin to mitigate the impact of potential spills.
-
Ensure that waste containers are securely sealed to prevent leakage or the release of vapors.
-
Store the waste in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste collection and documentation.
-
Alternatively, a licensed professional waste disposal service should be contacted to dispose of this material.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Biotin-4-aminophenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Biotin-4-aminophenol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.
I. Compound Identification and Properties
| Property | Value |
| Chemical Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
| CAS Number | 901770-40-9[1][2] |
| Molecular Formula | C₁₆H₂₁N₃O₃S[1] |
| Molecular Weight | 335.4 g/mol [1] |
| Appearance | Solid / Powder |
| Storage | Recommended long-term storage at -20°C[1] |
II. Hazard Identification and Precautionary Measures
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
-
Wear protective gloves, protective clothing, eye protection, and face protection[4].
III. Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[5] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] | Prevents skin contact. |
| Body Protection | A laboratory coat must be worn to protect skin and clothing.[5][6] | Provides a barrier against accidental spills. |
| Respiratory Protection | Use of a respirator may be required if engineering controls are not sufficient to control dust exposure.[5] | Prevents inhalation of the powdered compound. |
IV. Handling and Storage
Handling:
-
All handling of solid this compound and preparation of solutions should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Avoid generating dust.
-
Ensure adequate ventilation.
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place.
-
Recommended storage is at -20°C.[1]
-
Keep away from direct sunlight and store under an inert atmosphere if possible.[7]
V. Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Preparation: Ensure all necessary PPE is worn correctly. Perform all operations within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: this compound is soluble in DMSO.[9][10] For a 10 mM stock solution, dissolve 3.354 mg of this compound in 1 mL of DMSO. Sonication may be used to aid dissolution.[9]
-
Storage of Solution: For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.[9] It is advised to use the solution soon after preparation as long-term storage is not recommended.[10]
VI. Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.[6][8]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired this compound powder should be placed in a clearly labeled, sealed container for solid chemical waste. Contaminated items such as weigh boats and pipette tips should be collected in a designated, sealed bag and labeled as "Solid waste contaminated with this compound".[6] |
| Liquid Waste | Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container. The container must be clearly labeled "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.[6] |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
VII. Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[4] |
Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS) or institutional safety protocols. Always consult with your institution's EHS department for specific guidance on handling and disposing of chemicals.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound, 901770-40-9 | BroadPharm [broadpharm.com]
- 2. This compound | CAS#:901770-40-9 | Chemsrc [chemsrc.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
